Mannose 1-phosphate
Description
D-Mannose 1-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Mannose 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFSFRBOHSIMQ-QTVWNMPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949986 | |
| Record name | D-Mannose, 1-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27251-84-9 | |
| Record name | Mannose phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27251-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannose 1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Mannose, 1-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mannose 1-Phosphate Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mannose 1-phosphate metabolic pathway is a critical route in cellular biochemistry, serving as the primary conduit for the synthesis of activated mannose donors required for glycosylation. This pathway is of significant interest to researchers in various fields, including glycobiology, rare diseases, and drug development, due to its fundamental role in protein modification and its association with a class of genetic disorders known as Congenital Disorders of Glycosylation (CDG). Defects in the enzymes of this pathway can lead to severe, multisystemic diseases, underscoring its importance in human health.[1][2] This technical guide provides a comprehensive overview of the core this compound metabolic pathway, including quantitative data on its key components, detailed experimental protocols for enzyme activity assessment, and visual representations of the pathway and experimental workflows.
Core Metabolic Pathway
The this compound metabolic pathway begins with the entry of mannose into the cell and its subsequent phosphorylation, isomerization, and activation to form guanosine (B1672433) diphosphate-mannose (GDP-mannose). GDP-mannose is the primary donor of mannose for the synthesis of N-linked glycans, O-linked glycans, C-mannosylation, and glycosylphosphatidylinositol (GPI) anchors. The central pathway involves the sequential action of three key enzymes: Phosphomannose Isomerase (PMI), Phosphomannomutase (PMM), and GDP-mannose Pyrophosphorylase (GMPP).
Extracellular mannose is transported into the cell and phosphorylated by Hexokinase (HK) to yield mannose-6-phosphate (B13060355) (M-6-P).[3] M-6-P can also be generated from fructose-6-phosphate (B1210287) (F-6-P), an intermediate of glycolysis, through the action of Phosphomannose Isomerase (PMI) .[4] This reversible isomerization is a critical link between glycolysis and mannose metabolism.[4] Subsequently, Phosphomannomutase (PMM) catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate (M-1-P).[5] In humans, there are two isoforms of this enzyme, PMM1 and PMM2, with PMM2 being the primary enzyme involved in this pathway for glycosylation.[6] Finally, GDP-mannose Pyrophosphorylase (GMPP) catalyzes the reaction of mannose-1-phosphate with guanosine triphosphate (GTP) to produce GDP-mannose, the activated mannose donor.[1]
Caption: Core this compound Metabolic Pathway.
Quantitative Data
The efficiency and regulation of the this compound metabolic pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its metabolites. Below are tables summarizing key quantitative data for the human enzymes and metabolites involved in this pathway.
Table 1: Kinetic Parameters of Key Enzymes in Human Mannose Metabolism
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |
| Hexokinase 1 | D-Mannose | 155.8 | - | - | - |
| Phosphomannose Isomerase (PMI) | Mannose-6-Phosphate | 70 | 7780 | - | [7] |
| Fructose-6-Phosphate | 150 | - | - | [7] | |
| Phosphomannomutase 1 (PMM1) | Mannose-1-Phosphate | 13 | 4900 | - | [6] |
| Glucose-1-Phosphate | 10 | 4900 | - | [6] | |
| Phosphomannomutase 2 (PMM2) | Mannose-1-Phosphate | 10 | 11000 | - | [6] |
| Glucose-1-Phosphate | 100 | 550 | - | [6] | |
| GDP-Mannose Pyrophosphorylase (GMPP) | Mannose-1-Phosphate | 100 | - | - | [8] |
| GTP | 100 | - | - | [8] |
Table 2: Concentrations of Mannose and its Metabolites
| Metabolite | Biological System | Concentration | Reference(s) |
| Mannose | Human Plasma (Normal) | 50-100 µM | [9] |
| Human Plasma (MPI-CDG) | < 10 µM | [9] | |
| Mannose-6-Phosphate | - | - | - |
| Mannose-1-Phosphate | - | - | - |
| GDP-Mannose | - | - | - |
Experimental Protocols
Accurate measurement of the activity of the core enzymes in the this compound pathway is crucial for diagnosing congenital disorders of glycosylation and for research into potential therapeutic interventions. The following are detailed protocols for the in vitro determination of the activity of Phosphomannose Isomerase, Phosphomannomutase, and GDP-Mannose Pyrophosphorylase.
Protocol 1: Phosphomannose Isomerase (PMI) Activity Assay
This is a coupled enzyme assay where the product of the PMI reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase (PGI), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[10]
Materials:
-
Reaction Buffer: 50 mM HEPES, pH 7.1, 5 mM MgCl₂
-
Substrate: 0.5 mM Mannose-6-Phosphate (M-6-P)
-
Coupling Enzymes:
-
Phosphoglucose Isomerase (PGI) (10 µg/ml)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) (2 µg/ml)
-
-
Cofactor: 0.25 mM NADP⁺
-
Sample: Cell or tissue lysate (e.g., leukocytes)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture containing reaction buffer, PGI, G6PDH, and NADP⁺.
-
Add 20 µl of the cell extract to the reaction mixture.
-
Initiate the reaction by adding the substrate, M-6-P.
-
Immediately place the reaction in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
The rate of NADPH formation is directly proportional to the PMI activity in the sample.
Caption: Workflow for the PMI coupled enzyme assay.
Protocol 2: Phosphomannomutase (PMM) Activity Assay
This assay also employs a coupled enzyme system. The product of the PMM reaction, mannose-6-phosphate, is converted to fructose-6-phosphate by phosphomannose isomerase (PMI). Fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose isomerase (PGI), and finally, glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP⁺ to NADPH, which is monitored at 340 nm.[10]
Materials:
-
Reaction Buffer: 50 mM HEPES, pH 7.1, 5 mM MgCl₂
-
Substrate: 100 µM Mannose-1-Phosphate (M-1-P)
-
Activator: 100 µM Glucose-1,6-bisphosphate
-
Coupling Enzymes:
-
Phosphomannose Isomerase (PMI) (3.5 µg/ml)
-
Phosphoglucose Isomerase (PGI) (10 µg/ml)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) (10 µg/ml)
-
-
Cofactor: 1 mM NADP⁺
-
Sample: Cell or tissue lysate (e.g., leukocytes)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Add 80 µl of the cell extract to a reaction mixture containing the reaction buffer, M-1-P, and glucose-1,6-bisphosphate.
-
Incubate the mixture at 37°C for 90 minutes.
-
Stop the reaction by heating at 80°C for 5 minutes, followed by rapid cooling on ice.
-
Centrifuge the mixture to pellet any precipitate and collect the supernatant.
-
To the supernatant, add the coupling enzymes (PMI, PGI, G6PDH) and NADP⁺.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the amount of mannose-6-phosphate produced in the initial reaction.
Caption: Workflow for the PMM coupled enzyme assay.
Protocol 3: GDP-Mannose Pyrophosphorylase (GMPP) Activity Assay
The activity of GMPP can be determined by measuring the formation of one of its products, pyrophosphate (PPi). This is a colorimetric assay where the PPi produced is converted to inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase, and the resulting Pi is quantified using a malachite green-based assay.[11]
Materials:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 1 mM DTT
-
Substrates:
-
0.2 mM Mannose-1-Phosphate (M-1-P)
-
0.2 mM Guanosine Triphosphate (GTP)
-
-
Enzyme: Purified GMPP or cell/tissue lysate
-
Stopping Solution: (e.g., heat)
-
Inorganic Pyrophosphatase
-
Malachite Green Phosphate Assay Kit
-
Microplate reader capable of reading absorbance at ~620 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, M-1-P, and GTP.
-
Initiate the reaction by adding the GMPP enzyme preparation.
-
Incubate the reaction at 37°C for a defined period (e.g., 90 seconds).
-
Stop the reaction by boiling for 10 minutes.
-
Add inorganic pyrophosphatase to the reaction mixture and incubate at 25°C for 10 minutes to convert PPi to Pi.
-
Add the malachite green reagent to the mixture and measure the absorbance at 620 nm.
-
The amount of Pi is proportional to the GMPP activity and can be quantified using a standard curve of known phosphate concentrations.
Caption: Workflow for the GMPP colorimetric assay.
Conclusion
The this compound metabolic pathway is a cornerstone of cellular glycosylation, and its proper functioning is essential for health. This technical guide provides a foundational understanding of this pathway for researchers, scientists, and drug development professionals. The summarized quantitative data offers a comparative look at the key enzymatic steps, while the detailed experimental protocols provide practical methodologies for investigating the pathway's components. A thorough understanding of this pathway is paramount for advancing our knowledge of glycosylation in health and disease and for the development of novel therapeutic strategies for congenital disorders of glycosylation and other related conditions.
References
- 1. GDP-mannose pyrophosphorylase. Purification to homogeneity, properties, and utilization to prepare photoaffinity analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphomannose isomerase, a novel plant selection system: potential allergenicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 5. cdg-uk.org [cdg-uk.org]
- 6. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. biochem.wustl.edu [biochem.wustl.edu]
- 10. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structures of Arabidopsis thaliana GDP-D-Mannose Pyrophosphorylase VITAMIN C DEFECTIVE 1 - PMC [pmc.ncbi.nlm.nih.gov]
Mannose 1-Phosphate Biosynthesis in Mammals: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Mannose 1-phosphate (Man-1-P) is a critical metabolic intermediate in mammals, serving as the primary precursor for all mannose-containing glycoconjugates, including N-linked glycans, O-linked glycans, and glycosylphosphatidylinositol (GPI) anchors. The de novo biosynthesis of Man-1-P is a fundamental cellular process, and its dysregulation is associated with various congenital disorders of glycosylation (CDG). This technical guide provides an in-depth exploration of the core biosynthetic pathway of Man-1-P in mammals, detailing the key enzymes, their kinetics, and relevant experimental methodologies.
The Core Pathway of this compound Biosynthesis
The de novo synthesis of this compound from fructose (B13574) 6-phosphate (Fru-6-P) is a two-step intracellular process. This pathway is crucial when extracellular mannose is limited.
-
Isomerization: The first and rate-limiting step is the conversion of the glycolytic intermediate Fru-6-P to mannose 6-phosphate (Man-6-P). This reversible reaction is catalyzed by the enzyme phosphomannose isomerase (PMI) , also known as mannose-6-phosphate (B13060355) isomerase (MPI).
-
Mutarotation: Subsequently, Man-6-P is converted to Man-1-P by the enzyme phosphomannomutase 2 (PMM2) . This is a reversible isomerization reaction that shifts the phosphate (B84403) group from the C6 to the C1 position of mannose.
This newly synthesized Man-1-P then serves as the substrate for GDP-mannose pyrophosphorylase (GMPP), which generates GDP-mannose, the direct donor for mannosylation reactions in the endoplasmic reticulum and Golgi apparatus.
Caption: De novo biosynthesis of this compound in the cytosol.
Key Enzymes and Quantitative Data
The efficiency and regulation of Man-1-P synthesis are dictated by the kinetic properties of PMI and PMM2. Deficiencies in these enzymes lead to severe disease phenotypes.
Table 1: Kinetic Properties of Human PMI and PMM2
| Enzyme | Gene | Substrate | Km (µM) | Vmax | Cellular Location |
| Phosphomannose Isomerase (PMI) | MPI | Fructose 6-Phosphate | 70 - 130 | Not consistently reported | Cytosol |
| Phosphomannomutase 2 (PMM2) | PMM2 | Mannose 6-Phosphate | ~5 | ~2.3 U/mg protein | Cytosol |
| Phosphomannomutase 2 (PMM2) | PMM2 | This compound | ~3 | Not specified | Cytosol |
| Phosphomannomutase 2 (PMM2) | PMM2 | Glucose 1,6-bisphosphate (activator) | ~0.4 | - | Cytosol |
Note: Kinetic values can vary depending on experimental conditions (pH, temperature, buffer composition).
Experimental Protocols
Accurate measurement of PMI and PMM2 activity is essential for diagnosing CDGs and for research in glycobiology.
This is a coupled spectrophotometric assay that measures the rate of NADP+ reduction, which is proportional to the formation of Man-6-P.
Principle: Man-6-P produced by PMI is converted to 6-phosphogluconolactone by phosphoglucose (B3042753) isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PD), with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored over time.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing 5 mM MgCl2, 0.4 mM NADP+, 2 units/mL PGI, and 1 unit/mL G6PD.
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable lysis buffer followed by centrifugation to obtain the cytosolic fraction.
-
Initiation of Reaction: Add the cell lysate to the reaction mixture in a cuvette and pre-incubate at 37°C for 5 minutes.
-
Substrate Addition: Start the reaction by adding the substrate, fructose 6-phosphate (final concentration of ~2 mM).
-
Measurement: Immediately monitor the change in absorbance at 340 nm for 10-15 minutes using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of NADPH formation using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Caption: Workflow for the coupled spectrophotometric PMI activity assay.
This assay also uses a coupled enzyme system to measure PMM2 activity in the reverse direction (Man-1-P to Man-6-P).
Principle: The Man-6-P produced from Man-1-P by PMM2 is converted by PMI and PGI to fructose-6-phosphate (B1210287) and then to glucose-6-phosphate, which is subsequently oxidized by G6PD to produce NADPH.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Imidazole-HCl, pH 7.4) containing 0.2 mM EDTA, 5 mM MgCl2, 0.4 mM NADP+, 1 unit/mL PGI, 1 unit/mL PMI, 1 unit/mL G6PD, and 1 µM glucose 1,6-bisphosphate (as an activator).
-
Sample Preparation: Prepare cytosolic extracts from patient fibroblasts, leukocytes, or other tissues as described for the PMI assay.
-
Initiation of Reaction: Add the sample to the reaction mixture and pre-incubate at 37°C.
-
Substrate Addition: Initiate the reaction by adding this compound (final concentration ~0.2 mM).
-
Measurement: Monitor the increase in absorbance at 340 nm over time.
-
Calculation: Determine PMM2 activity from the rate of change in absorbance, similar to the PMI assay.
Caption: Workflow for the coupled spectrophotometric PMM2 activity assay.
Regulatory Considerations and Drug Development
The biosynthesis of Man-1-P is tightly linked to glycolysis. The availability of the glycolytic intermediate Fru-6-P directly influences the rate of the PMI-catalyzed step. PMM2 activity is allosterically activated by glucose 1,6-bisphosphate, another glycolytic intermediate, further integrating these pathways.
Drug Development Implications:
-
PMM2-CDG (CDG-Ia): This is the most common congenital disorder of glycosylation, caused by mutations in the PMM2 gene. Therapeutic strategies have focused on mannose supplementation, which can bypass the PMI-catalyzed step but is often ineffective for PMM2-CDG due to the downstream enzymatic block.
-
Small Molecule Chaperones: Research is ongoing to identify small molecules that can act as pharmacological chaperones to stabilize misfolded PMM2 protein, restore partial activity, and ameliorate the disease phenotype.
-
Enzyme Replacement Therapy: While challenging due to the intracellular location of the enzyme, enzyme replacement therapy remains a theoretical possibility.
Caption: Integration of Man-1-P biosynthesis with glycolysis.
Conclusion
The biosynthesis of this compound is a concise but indispensable pathway for mammalian cell function. The enzymes PMI and PMM2 are central to this process, and their dysfunction has severe pathological consequences. A thorough understanding of their biochemical properties, regulation, and the methodologies to assess their function is critical for advancing research and developing effective therapies for congenital disorders of glycosylation. The interconnectedness of this pathway with central carbon metabolism highlights the intricate regulatory network governing cellular glycosylation.
The Pivotal Role of Mannose-1-Phosphate in Glycoprotein Synthesis: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosylation, the enzymatic addition of carbohydrates to proteins and lipids, is a fundamental post-translational modification that dictates the structure, function, and localization of a vast array of biological molecules. At the heart of this intricate process lies a critical intermediate: mannose-1-phosphate (Man-1-P). This technical guide provides an in-depth exploration of the function of mannose-1-phosphate in glycoprotein (B1211001) synthesis, detailing its biosynthesis, its conversion into activated mannose donors, and its ultimate incorporation into N-linked and O-linked glycans. We will delve into the key enzymes that orchestrate this pathway, present quantitative data on their kinetics and relevant metabolite concentrations, and provide detailed experimental protocols for their study. Furthermore, this guide will illustrate the core metabolic and signaling pathways using logical diagrams to facilitate a comprehensive understanding of this vital nexus in cellular biology. This document is intended to serve as a valuable resource for researchers and professionals in the fields of glycobiology, drug development, and molecular and cellular biology.
Introduction: The Centrality of Mannose in Glycosylation
Glycoproteins are integral to a myriad of physiological processes, including cell-cell recognition, immune responses, and signal transduction. The proper assembly of the glycan moieties on these proteins is paramount for their correct folding, stability, and biological activity. Mannose, a C-2 epimer of glucose, is a key monosaccharide component of these glycans. The journey of mannose from its uptake or endogenous synthesis to its incorporation into a glycoprotein is a multi-step enzymatic cascade in which mannose-1-phosphate serves as a crucial checkpoint and precursor.
This guide will systematically dissect the pathway, starting from the generation of mannose-6-phosphate (B13060355), its isomerization to mannose-1-phosphate, and its subsequent activation to guanosine (B1672433) diphosphate-mannose (GDP-mannose) and dolichol-phosphate-mannose (Dol-P-Man), the primary mannosyl donors in the cytoplasm and endoplasmic reticulum, respectively.[1]
The Metabolic Pathway of Mannose-1-Phosphate in Glycosylation
The synthesis of mannose-containing glycans is a highly regulated process that begins with the formation of mannose-6-phosphate (Man-6-P). This can be derived from two primary sources: the isomerization of fructose-6-phosphate, an intermediate of glycolysis, by phosphomannose isomerase (MPI), or the phosphorylation of exogenous mannose by hexokinase.[1]
Once formed, Man-6-P stands at a critical metabolic juncture. It can either be channeled back into glycolysis via MPI or be committed to the glycosylation pathway through the action of phosphomannomutase 2 (PMM2), which catalyzes its conversion to mannose-1-phosphate.[1] This irreversible step is a key regulatory point in the synthesis of activated mannose donors.
From Mannose-1-Phosphate to Activated Mannose Donors
Mannose-1-phosphate itself is not the direct donor of mannose residues to growing glycan chains. It must first be activated into high-energy sugar nucleotides. This is achieved through two principal enzymatic reactions:
-
Synthesis of GDP-Mannose: In the cytoplasm, mannose-1-phosphate reacts with guanosine triphosphate (GTP) in a reaction catalyzed by GDP-mannose pyrophosphorylase (GMPP) , also known as mannose-1-phosphate guanylyltransferase. This reaction yields GDP-mannose and pyrophosphate.[2][3] GDP-mannose is the primary donor of mannose for the initial steps of N-linked glycan precursor synthesis on the cytoplasmic face of the endoplasmic reticulum and is also a precursor for other nucleotide sugars like GDP-fucose.
-
Synthesis of Dolichol-Phosphate-Mannose: Within the endoplasmic reticulum (ER), the activated mannose donor is dolichol-phosphate-mannose. It is synthesized by dolichol-phosphate-mannose synthase (DPMS) , which transfers a mannose residue from GDP-mannose to dolichol-phosphate, a lipid carrier embedded in the ER membrane.[4][5] Dol-P-Man is the exclusive mannosyl donor for the elongation of the lipid-linked oligosaccharide precursor within the ER lumen, as well as for O-mannosylation and C-mannosylation.[4][6]
The following diagram illustrates the central pathway of mannose-1-phosphate in the synthesis of activated mannose donors.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | GMPPB converts Mannose-1-phosphate to GDP-Mannose [reactome.org]
- 3. Mannose-1-phosphate guanylyltransferase (GDP) - Wikipedia [en.wikipedia.org]
- 4. Dolichol-phosphate mannose synthase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 6. Human dolichol-phosphate-mannose synthase consists of three subunits, DPM1, DPM2 and DPM3 - PMC [pmc.ncbi.nlm.nih.gov]
Mannose 1-Phosphate: A Critical Node in Glycosylation and Its Deficiency in Congenital Disorders
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Congenital Disorders of Glycosylation (CDG) represent a rapidly growing family of rare inherited metabolic diseases characterized by defects in the synthesis and modification of glycans. At the heart of many of these disorders lies the metabolism of mannose, a critical monosaccharide for protein and lipid glycosylation. This technical guide provides an in-depth exploration of mannose 1-phosphate (Man-1-P), a key intermediate in the glycosylation pathway. We will delve into its biochemical significance, its central role in the pathophysiology of specific CDG subtypes, particularly PMM2-CDG and MPI-CDG, and the current landscape of diagnostic and therapeutic strategies. This document aims to serve as a comprehensive resource, integrating quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate advanced research and the development of novel therapeutic interventions.
Introduction: The Central Role of Mannose in Glycosylation
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification essential for a vast array of biological processes. These processes include protein folding, stability, trafficking, and cell-cell recognition. The synthesis of N-linked glycans, a major class of glycans, begins in the endoplasmic reticulum and continues in the Golgi apparatus, requiring a steady supply of activated sugar donors.
Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) is a critical activated sugar donor, providing mannose residues for the assembly of the dolichol-linked oligosaccharide precursor of N-glycans.[1][2][3] The biosynthesis of GDP-mannose is therefore a pivotal pathway in maintaining cellular homeostasis. This compound (Man-1-P) is the direct precursor to GDP-mannose, placing it at a crucial metabolic crossroads.
The Mannose Activation Pathway
The conversion of mannose from various sources into the activated GDP-mannose form involves a series of enzymatic steps. Understanding this pathway is fundamental to comprehending the molecular basis of related CDGs.
-
Step 1: Phosphorylation of Mannose. Exogenous mannose is phosphorylated by hexokinase (HK) to form mannose 6-phosphate (Man-6-P).[4]
-
Step 2: Isomerization of Fructose (B13574) 6-Phosphate. Endogenously, Man-6-P can also be synthesized from fructose 6-phosphate (Fru-6-P), an intermediate of glycolysis, by the enzyme mannose phosphate (B84403) isomerase (MPI).[5][6]
-
Step 3: Conversion to this compound. Phosphomannomutase 2 (PMM2) catalyzes the reversible conversion of Man-6-P to Man-1-P.[7][8][9] This is a critical regulatory step in the pathway.
-
Step 4: Activation to GDP-Mannose. Finally, GDP-mannose pyrophosphorylase (also known as mannose-1-phosphate guanyltransferase) catalyzes the reaction of Man-1-P with guanosine triphosphate (GTP) to form GDP-mannose.[2]
Congenital Disorders of Glycosylation: The Clinical Impact of Defective Mannose Metabolism
Defects in the enzymes responsible for mannose activation lead to two of the most well-characterized forms of CDG: PMM2-CDG and MPI-CDG.
PMM2-CDG (CDG-Ia)
PMM2-CDG is the most common type of CDG, with over 1,000 cases reported in the medical literature.[10] It is an autosomal recessive disorder caused by mutations in the PMM2 gene, leading to deficient activity of the PMM2 enzyme.[7][11] This deficiency results in reduced conversion of Man-6-P to Man-1-P, leading to a shortage of GDP-mannose and consequently, hypoglycosylation of numerous proteins.[12][13][14]
Clinical Presentation: PMM2-CDG is a multisystem disorder with a wide spectrum of clinical severity.[11][15] The presentation is often divided into three stages:
-
Infantile Multisystem Stage: Characterized by hypotonia, failure to thrive, developmental delay, strabismus, inverted nipples, and abnormal fat distribution.[10][16] Cerebellar hypoplasia is a common finding.[17]
-
Late-Infantile and Childhood Ataxia-Intellectual Disability Stage: This stage, occurring between ages 3 and 10, is marked by intellectual disability and delayed motor and speech development.[16]
-
Adult Stable Disability Stage: Adults typically have stable intellectual disability, peripheral neuropathy, ataxia, and retinitis pigmentosa.[10][11]
Biochemical Abnormalities: Laboratory findings often include elevated liver transaminases, coagulopathy, and hormonal imbalances such as hypoglycemia and hypothyroidism.[10][15]
| Clinical Feature | Frequency in PMM2-CDG | Reference |
| Developmental Delay / Intellectual Disability | Nearly all patients | [15] |
| Ataxia | Common | [11] |
| Cerebellar Hypoplasia | Common | [17] |
| Strabismus | Common | [10][17] |
| Inverted Nipples | Common in infancy | [10][15] |
| Failure to Thrive | Common in infancy | [10][17] |
| Liver Dysfunction | Frequent | [15][17] |
| Coagulopathy | Frequent | [15][17] |
| Peripheral Neuropathy | Common in adults | [10][11] |
| Retinitis Pigmentosa | Develops in childhood/adulthood | [13][15] |
Table 1: Common Clinical and Biochemical Features of PMM2-CDG.
MPI-CDG (CDG-Ib)
MPI-CDG is a rarer, autosomal recessive disorder caused by mutations in the MPI gene, leading to deficient mannose phosphate isomerase activity.[5][18] This blocks the conversion of Fru-6-P to Man-6-P. To date, approximately 40 cases have been reported in the literature.[5] A key distinguishing feature of MPI-CDG is the general absence of neurological involvement.[18][19]
Clinical Presentation: MPI-CDG primarily affects the liver and gastrointestinal system.[5][18] Symptoms typically present in infancy and include:
Biochemical Abnormalities: Laboratory findings include elevated liver enzymes, hypoalbuminemia, and abnormal coagulation factors.[5][18]
| Clinical Feature | Frequency in MPI-CDG | Reference |
| Gastrointestinal Symptoms (vomiting, diarrhea) | Common | [5][18] |
| Protein-Losing Enteropathy | Common | [5][19] |
| Liver Abnormalities (fibrosis, hepatomegaly) | Common | [5][18] |
| Hypoglycemia | Frequent | [5][18] |
| Coagulopathy / Thrombosis | Frequent | [5][20] |
| Neurological Involvement | Typically absent | [18][19] |
Table 2: Common Clinical and Biochemical Features of MPI-CDG.
Diagnostic Approaches
The diagnosis of CDG relies on a combination of clinical evaluation, biochemical testing, and molecular genetic analysis.
Biochemical Screening
The initial screening test for many suspected CDGs is the analysis of serum transferrin isoforms by isoelectric focusing (IEF) or mass spectrometry.[7] In PMM2-CDG and MPI-CDG, the reduced availability of GDP-mannose leads to incomplete N-glycan structures on transferrin, resulting in a characteristic "Type I" pattern with an increase in asialo- and disialo-transferrin.[5][7][17]
Enzymatic Assays
Confirmation of a suspected diagnosis of PMM2-CDG or MPI-CDG requires measurement of the respective enzyme activity in patient-derived cells, typically fibroblasts or leukocytes.[7]
Molecular Genetic Testing
The definitive diagnosis is achieved through sequencing of the PMM2 or MPI gene to identify biallelic pathogenic variants.[5][7]
Experimental Protocols
Phosphomannomutase 2 (PMM2) Enzyme Activity Assay
This spectrophotometric assay measures the conversion of this compound to mannose 6-phosphate, which is then converted to fructose 6-phosphate and subsequently to glucose 6-phosphate. The production of glucose 6-phosphate is coupled to the reduction of NADP+ to NADPH, which can be monitored by the change in absorbance at 340 nm.[21][22]
Materials:
-
Cell lysate (from patient fibroblasts or leukocytes)
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.1, 25 mM KCl, 1 mM DTT)
-
This compound (substrate)
-
Glucose 1,6-bisphosphate (activator)
-
NADP+
-
Phosphomannose isomerase
-
Phosphoglucose (B3042753) isomerase
-
Glucose 6-phosphate dehydrogenase
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare cell lysates from patient and control samples. Homogenize cell pellets in an appropriate buffer and clarify by centrifugation. Determine the total protein concentration.
-
Prepare a reaction mixture containing the reaction buffer, NADP+, and the coupling enzymes (phosphomannose isomerase, phosphoglucose isomerase, and glucose 6-phosphate dehydrogenase).
-
Add the cell lysate to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, this compound, and the activator, glucose 1,6-bisphosphate.
-
Monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
-
Calculate the enzyme activity based on the rate of NADPH formation, normalized to the total protein concentration in the lysate.
N-Glycan Analysis by Mass Spectrometry
This method allows for the detailed structural characterization of N-glycans released from total plasma proteins or specific glycoproteins like transferrin.[23][24]
Materials:
-
Plasma or serum sample
-
PNGase F (Peptide-N-Glycosidase F)
-
Reagents for glycan derivatization (e.g., for sialic acid linkage analysis)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Glycan Release: Denature proteins in the plasma sample and then incubate with PNGase F to release N-linked glycans.
-
Purification and Derivatization: Purify the released glycans. For linkage-specific sialic acid analysis, perform a derivatization step.
-
LC-MS Analysis: Analyze the purified and derivatized glycans by LC-MS. The liquid chromatography step separates the different glycan structures, and the mass spectrometer determines their mass-to-charge ratio, allowing for identification and quantification.
-
Data Analysis: Compare the glycan profiles of patient samples to those of healthy controls to identify abnormalities, such as the presence of truncated or hypoglycosylated structures.
Therapeutic Strategies
The therapeutic landscape for CDGs is evolving, with strategies ranging from symptomatic management to targeted molecular therapies.
Mannose Supplementation for MPI-CDG
Oral mannose supplementation is an effective treatment for MPI-CDG.[5][25][26][27] Exogenous mannose bypasses the enzymatic block by being converted to Man-6-P by hexokinase, thereby restoring the pool of mannose phosphates for glycosylation.[6][28] This therapy leads to significant clinical and biochemical improvement, particularly for the gastrointestinal and hematological symptoms.[25][29] However, it is less effective for the liver manifestations of the disease.[5][25]
| Parameter | Value | Reference |
| Recommended Oral Mannose Dosage | 150-170 mg/kg body weight, 4-5 times per day | [6] |
| Reported Efficacy | Improvement in clinical symptoms and lab results in 26 out of 30 treated patients | [6] |
Table 3: Quantitative Data on Mannose Therapy for MPI-CDG.
Therapeutic Approaches for PMM2-CDG
Unfortunately, mannose supplementation has not proven effective in PMM2-CDG patients.[13][30] Research is focused on alternative strategies to increase the availability of Man-1-P or enhance the function of the defective PMM2 enzyme.
-
Enzyme Inhibition: Inhibition of MPI has been proposed as a strategy to increase the metabolic flux of Man-6-P towards glycosylation.[12][29]
-
Pharmacological Chaperones: Small molecules that can bind to and stabilize mutant PMM2 protein, potentially increasing its residual activity, are under investigation.[12][30]
-
Substrate Enhancement: Liposome-encapsulated Man-1-P has shown promise in preclinical studies by delivering the substrate directly into cells, bypassing the defective PMM2 enzyme.[31] This approach has been shown to improve protein glycosylation in fibroblasts from various CDG types.[31]
Future Directions and Conclusion
The study of this compound and its role in CDG has significantly advanced our understanding of these complex disorders. While a successful therapy for MPI-CDG exists, PMM2-CDG remains a major therapeutic challenge. Future research should focus on:
-
Developing and validating more effective therapies for PMM2-CDG , including pharmacological chaperones, gene therapy, and novel substrate delivery systems.
-
Investigating the downstream pathogenic mechanisms that lead to the diverse clinical phenotypes in PMM2-CDG to identify new therapeutic targets.[32]
-
Utilizing animal models , such as zebrafish and mice, to further dissect disease mechanisms and test novel therapeutic approaches.[33][34]
-
Improving diagnostic methods to enable earlier and more accurate diagnosis, which is crucial for timely intervention.
References
- 1. Guanosine diphosphate mannose - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Reactome | Synthesis of GDP-mannose [reactome.org]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdghub.com [cdghub.com]
- 6. Frontiers | Mannose phosphate isomerase gene mutation leads to a congenital disorder of glycosylation: A rare case report and literature review [frontiersin.org]
- 7. Congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]
- 9. Human Metabolome Database: Showing metabocard for D-Mannose 1-phosphate (HMDB0006330) [hmdb.ca]
- 10. PMM2-Congenital Disorder of Glycosylation (PMM2-CDG) | Frontiers in Congenital Disorders of Glycosylation [fcdgc.rarediseasesnetwork.org]
- 11. PMM2-CDG - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. repositorio.uam.es [repositorio.uam.es]
- 13. TOWARDS A THERAPY FOR PHOSPHOMANNOMUTASE 2 DEFECIENCY, THE DEFECT IN CDG-Ia PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abnormal synthesis of this compound derived carbohydrates in carbohydrate-deficient glycoprotein syndrome type I fibroblasts with phosphomannomutase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdghub.com [cdghub.com]
- 16. myriad.com [myriad.com]
- 17. Clinical and Molecular Features of Patients With Congenital Disorders of Glycosylation in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MPI-Congenital Disorder of Glycosylation (MPI-CDG) | Frontiers in Congenital Disorders of Glycosylation [fcdgc.rarediseasesnetwork.org]
- 19. MPI-CDG - Wikipedia [en.wikipedia.org]
- 20. Orphanet: MPI-CDG [orpha.net]
- 21. Frontiers | Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation [frontiersin.org]
- 22. A mutant of phosphomannomutase1 retains full enzymatic activity, but is not activated by IMP: Possible implications for the disease PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dissecting Total Plasma and Protein-Specific Glycosylation Profiles in Congenital Disorders of Glycosylation [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Mannose | World CDG Organization [worldcdg.org]
- 26. Treatment Options in Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Treatment Options in Congenital Disorders of Glycosylation [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Chemical Therapies for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. news-medical.net [news-medical.net]
- 33. Zebrafish models for congenital disorders of glycosylation (CDG): a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Mouse models for congenital disorders of glycosylation | Semantic Scholar [semanticscholar.org]
The Pivotal Role of Mannose 1-Phosphate: A Technical Guide to its Discovery and Significance in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of mannose 1-phosphate (Man-1-P) as a key metabolite has fundamentally advanced our understanding of cellular glycosylation processes and their implications in human health and disease. This technical guide provides an in-depth exploration of the metabolic significance of Man-1-P, the enzymatic reactions governing its synthesis and utilization, and its central role in the biosynthesis of essential glycoconjugates. We delve into the quantitative aspects of mannose metabolism, detail the experimental protocols that have been instrumental in elucidating these pathways, and present visual representations of the core signaling and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in drug development, offering critical insights into the therapeutic potential of targeting pathways involving this crucial metabolite.
Introduction
This compound is a critical intermediate in the metabolism of mannose, positioned at the crossroads of glycolysis and the synthesis of nucleotide sugars required for glycosylation.[1] Its discovery and subsequent characterization have been pivotal in unraveling the complexities of N-linked glycosylation, O-linked mannosylation, C-mannosylation, and the formation of glycosylphosphatidylinositol (GPI) anchors.[2] The central enzyme responsible for its formation is phosphomannomutase 2 (PMM2), which catalyzes the reversible isomerization of mannose 6-phosphate to this compound.[3][4] This seemingly simple conversion is a committed step towards the synthesis of activated mannose donors, primarily guanosine (B1672433) diphosphate-mannose (GDP-mannose).[5]
Defects in the synthesis of Man-1-P, most notably due to mutations in the PMM2 gene, lead to Congenital Disorders of Glycosylation (CDG), a group of severe, multisystemic genetic diseases.[3][6] This direct link between Man-1-P metabolism and human pathology underscores its importance and has spurred research into therapeutic interventions.
The Metabolic Hub: this compound in Glycosylation
Mannose enters the cell and is phosphorylated by hexokinase to mannose 6-phosphate (Man-6-P).[2] From this point, the metabolic fate of mannose is largely determined by the relative activities of two key enzymes: phosphomannose isomerase (MPI) and phosphomannomutase 2 (PMM2).[7] While MPI channels Man-6-P towards fructose (B13574) 6-phosphate and glycolysis, PMM2 directs it into the glycosylation pathway by converting it to Man-1-P.[2][5]
The primary fate of Man-1-P is its conversion to GDP-mannose, a reaction catalyzed by mannose-1-phosphate guanylyltransferase (MPG), also known as GDP-mannose pyrophosphorylase.[8][9] GDP-mannose is the direct donor of mannose for the synthesis of N-linked glycans, O-linked mannose chains, and GPI anchors.[2]
Quantitative Data Presentation
Metabolite Concentrations and Flux
The concentration of mannose and the flux through its metabolic pathways are tightly regulated. In human plasma, the concentration of mannose is approximately 50 µM.[7] Studies using stable isotopes have provided quantitative insights into the origins of mannose in N-glycans.
| Parameter | Value | Cell Type/Condition | Reference |
| Plasma Mannose Concentration | ~50 µM | Human | [7] |
| Contribution of exogenous mannose to N-glycans | 10-45% | Normal human fibroblasts (5 mM glucose, 50 µM mannose) | [10] |
| Contribution of exogenous mannose to N-glycans | 80% | MPI-deficient fibroblasts | [10] |
| Incorporation of transported mannose into N-glycans | 1.8% | Mammalian cells | [7] |
| Incorporation of transported glucose into N-glycans | 0.026% | Mammalian cells | [7] |
Enzyme Kinetics
The kinetic properties of PMM2 and MPG are crucial for understanding the regulation of Man-1-P metabolism.
Table 2: Kinetic Properties of Phosphomannomutase 2 (PMM2)
| Substrate | Vmax (relative to Man-1-P) | Ka (for activator) | Activator | Organism | Reference |
| This compound | 100% | - | - | Human | [2] |
| Glucose 1-Phosphate | ~5% | - | - | Human | [2] |
| - | - | Lower than PMM1 | Mannose 1,6-bisphosphate | Human | [2] |
| - | - | Lower than PMM1 | Glucose 1,6-bisphosphate | Human | [2] |
Table 3: Properties of Mannose-1-Phosphate Guanylyltransferase (MPG)
| Property | Value/Observation | Organism/Condition | Reference |
| Substrates | GTP, alpha-D-mannose 1-phosphate | General | [8] |
| Products | Diphosphate, GDP-mannose | General | [8] |
| Optimum pH | 8.5 | Escherichia coli | [9] |
| Temperature Optimum | 40 °C (for SjaMPI4) | Saccharina japonica | [11] |
Experimental Protocols
Metabolic Labeling with [2-³H]Mannose
This protocol is a cornerstone for tracing the fate of mannose in cellular glycosylation pathways.[12][13]
Protocol 1: [2-³H]Mannose Labeling and Analysis of N-linked Oligosaccharides
-
Cell Culture: Plate cells (e.g., HEK293) in a 90 mm dish and grow to desired confluency.
-
Starvation: Remove growth medium, wash cells with glucose-free DMEM, and incubate in 1 ml of glucose-free medium supplemented with 10% dialyzed FBS and 4 mM sodium pyruvate (B1213749) for 30 minutes at 37°C.
-
Pulse Labeling: Replace the starvation medium with 1 ml of pre-warmed glucose-free medium containing 10% dialyzed FBS, 4 mM sodium pyruvate, and 400 µCi of [2-³H]-labeled mannose. Incubate for 1 hour at 37°C.
-
Chase (Optional): To follow the fate of the labeled glycans, remove the labeling medium, wash the cells, and incubate in complete culture medium for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in an appropriate buffer.
-
Immunoprecipitation: Immunoprecipitate the glycoprotein (B1211001) of interest.
-
Endo H Digestion: Release N-linked oligosaccharides by digestion with Endoglycosidase H (Endo H).
-
HPLC Analysis: Separate the released radiolabeled oligosaccharides by high-performance liquid chromatography (HPLC).
-
Scintillation Counting: Quantify the radioactivity in each HPLC fraction using a scintillation counter to determine the distribution of different glycan species.
Quantification of this compound
An enzymatic colorimetric method allows for the quantification of α-D-mannose 1-phosphate.[14]
Protocol 2: Enzymatic Colorimetric Quantification of α-D-Mannose 1-Phosphate
-
Reagent Preparation: Prepare a working reagent containing:
-
1 mM thio-NAD⁺
-
0.40 mg/mL Phosphomannomutase (PMM)
-
0.55 mg/mL Mannose 6-phosphate isomerase (M6PI)
-
0.45 mg/mL Glucose 6-phosphate isomerase (G6PI)
-
0.012 mg/mL Glucose 6-phosphate dehydrogenase (G6PDH)
-
in 50 mM MOPS-NaOH buffer (pH 7.0) with 5 mM MgCl₂.
-
-
Sample Preparation: Prepare samples containing α-D-mannose 1-phosphate.
-
Reaction: Mix the sample with the working reagent.
-
Incubation: Incubate the reaction mixture to allow for the enzymatic conversions.
-
Measurement: Measure the absorbance at 400 nm, which corresponds to the formation of thio-NADH.
-
Quantification: Determine the concentration of α-D-mannose 1-phosphate using a standard curve.
Conclusion and Future Directions
The discovery and characterization of this compound have been instrumental in our understanding of fundamental cellular processes. As a key metabolite, it represents a critical node in the regulation of glycosylation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricacies of mannose metabolism. For drug development professionals, the enzymes involved in Man-1-P synthesis and utilization, particularly PMM2, represent promising targets for therapeutic intervention in Congenital Disorders of Glycosylation and potentially other diseases with glycosylation defects. Future research will likely focus on developing small molecule chaperones or gene therapies to correct defects in this pathway, as well as exploring the broader implications of mannose metabolism in health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for D-Mannose 1-phosphate (HMDB0006330) [hmdb.ca]
- 2. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. TOWARDS A THERAPY FOR PHOSPHOMANNOMUTASE 2 DEFECIENCY, THE DEFECT IN CDG-Ia PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Colorimetric Quantification of α-D-Mannose 1-Phosphate [jstage.jst.go.jp]
Mannose 1-phosphate in bacterial cell wall synthesis
An In-depth Technical Guide to the Role of Mannose 1-Phosphate in Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The bacterial cell wall is a vital structure, essential for maintaining cellular integrity and protecting against environmental stress, making it a prime target for antimicrobial agents[1][2][]. A key component of the cell wall in many bacterial species, particularly in the outer membrane of Gram-negative bacteria and the complex cell envelope of mycobacteria, is mannose-containing glycoconjugates[4][5]. The biosynthesis of these structures is critically dependent on the nucleotide sugar donor, guanosine (B1672433) diphosphate-mannose (GDP-mannose)[6][7]. This guide provides a detailed examination of the central role of this compound (Man-1-P) as the direct precursor to GDP-mannose, detailing the biosynthetic pathway, the key enzymes involved, their potential as therapeutic targets, and the experimental protocols used for their study.
The Core Biosynthetic Pathway of GDP-Mannose
The synthesis of GDP-mannose is a conserved and essential pathway in many bacteria, originating from fructose-6-phosphate (B1210287), an intermediate of glycolysis. This multi-step enzymatic process ensures a steady supply of activated mannose for incorporation into various cell wall components[8][9].
The pathway begins with the conversion of fructose-6-phosphate to mannose-6-phosphate (B13060355) (Man-6-P) by the enzyme phosphomannose isomerase (PMI), encoded by the manA gene [4][10]. Alternatively, exogenous mannose can be taken up and phosphorylated to Man-6-P by a hexokinase[9].
Subsequently, phosphomannomutase (PMM), encoded by the manB gene , catalyzes the reversible isomerization of mannose-6-phosphate to this compound (Man-1-P)[4][9][11]. This step is crucial as it prepares the mannose moiety for activation.
In the final and committing step, mannose-1-phosphate guanylyltransferase , also known as GDP-mannose pyrophosphorylase (GMP), encoded by the manC gene, transfers a guanosine monophosphate (GMP) group from guanosine triphosphate (GTP) to this compound, yielding GDP-mannose and pyrophosphate[4][6][12][13].
// Nodes for metabolites F6P [label="Fructose-6-P", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; M6P [label="Mannose-6-P", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; M1P [label="Mannose-1-P", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; GTP [label="GTP", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; GDP_Man [label="GDP-Mannose", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"]; PPi [label="PPi", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
// Nodes for enzymes ManA [label="ManA\n(Phosphomannose\nIsomerase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"]; ManB [label="ManB\n(Phosphomannomutase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"]; ManC [label="ManC\n(GDP-Mannose\nPyrophosphorylase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#5F6368"];
// Pathway connections F6P -> ManA [color="#5F6368"]; ManA -> M6P [color="#5F6368"]; M6P -> ManB [color="#5F6368"]; ManB -> M1P [color="#5F6368"];
// Invisible node for branching {rank=same; M1P; GTP} M1P -> ManC [color="#5F6368"]; GTP -> ManC [color="#5F6368"]; ManC -> GDP_Man [color="#5F6368"]; ManC -> PPi [color="#5F6368", arrowhead=none]; } END_DOT Figure 1: The core enzymatic pathway for the synthesis of GDP-Mannose from Fructose-6-Phosphate.
Incorporation of GDP-Mannose into Bacterial Cell Wall Structures
GDP-mannose serves as the primary donor of mannosyl residues for the glycosyltransferases involved in synthesizing a variety of critical cell wall components[6]. The disruption of this pathway leads to defects in the cell envelope, often resulting in increased susceptibility to antibiotics and phages[7][9][11].
-
Lipopolysaccharide (LPS): In Gram-negative bacteria, GDP-mannose is a precursor for the O-antigen portion of LPS, a major component of the outer membrane that contributes to virulence and acts as a barrier.
-
Capsular Polysaccharides (CPS): Many bacteria produce an outer capsule for protection. GDP-mannose is often required for the synthesis of these mannose-containing capsular polysaccharides. In E. coli, for instance, GDP-mannose is used for the synthesis of colanic acid[14].
-
Mycobacterial Cell Wall: In Mycobacterium tuberculosis, GDP-mannose is essential for the synthesis of critical lipoglycans such as lipomannan (LM) and lipoarabinomannan (LAM), as well as phosphatidyl-inositol mannosides (PIMs)[4]. These molecules are vital for cell wall integrity and modulating the host immune response[4].
-
Glycoprotein Glycosylation: Mannose is a key component in the N-glycosylation and O-glycosylation of bacterial proteins, a process that relies on mannosyltransferases using GDP-mannose as a substrate[11][15].
// Central node GDP_Man [label="GDP-Mannose", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"];
// Product nodes LPS [label="LPS O-Antigen\n(Gram-Negative)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; CPS [label="Capsular Polysaccharide", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; LAM [label="Lipomannan (LM) &\nLipoarabinomannan (LAM)\n(Mycobacteria)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Glycoproteins [label="Protein Glycosylation", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
// Edges GDP_Man -> LPS [label=" Mannosyl-\ntransferases"]; GDP_Man -> CPS [label=" Mannosyl-\ntransferases"]; GDP_Man -> LAM [label=" Mannosyl-\ntransferases"]; GDP_Man -> Glycoproteins [label=" Mannosyl-\ntransferases"]; } END_DOT Figure 2: Utilization of GDP-Mannose as a precursor for major bacterial cell wall components.
Pathway Enzymes as Antimicrobial Targets
The enzymes in the GDP-mannose biosynthetic pathway are attractive targets for novel drug development. Their inhibition disrupts the synthesis of essential cell wall components, compromising bacterial viability[16][17]. Since the cell wall is absent in mammalian cells, inhibitors targeting this pathway are expected to have high selectivity and low host toxicity[][18]. The essentiality of these enzymes has been demonstrated in various pathogens; for example, knocking down the manB gene in M. tuberculosis decreases cell growth and alters morphology[4].
Quantitative Data on Pathway Enzymes
Understanding the kinetic properties and optimal operating conditions of these enzymes is crucial for designing effective inhibitors.
| Enzyme | Organism | Parameter | Value | Reference |
| Mannose-1-Phosphate Guanylyltransferase (ManC) | Escherichia coli O157:H7 | Optimal pH | 8.5 | [19] |
| Escherichia coli O157:H7 | Optimal Mg²⁺ Concentration | ≥ 5 mM | [19] | |
| Mannose-1-Phosphate Guanylyltransferase (MPG) | Saccharina japonica | Optimal Temperature | 40 °C | |
| Saccharina japonica | Optimal pH | 7.0 | [20] | |
| Phosphomannomutase (PMM) | Healthy Human Leukocytes | Activity Range | 1.6–3.9 nmol/min/mg protein |
Experimental Protocols
Protocol for Spectrophotometric Assay of Phosphomannomutase (PMM) Activity
This protocol is adapted from methods used for measuring PMM activity in leukocytes by monitoring the rate of NADP⁺ reduction to NADPH at 340 nm[21].
Principle: PMM converts Mannose-1-Phosphate (M-1-P) to Mannose-6-Phosphate (M-6-P). M-6-P is then converted to Fructose-6-Phosphate (F-6-P) by phosphomannose isomerase (MPI). F-6-P is converted to Glucose-6-Phosphate (G-6-P) by phosphoglucose (B3042753) isomerase (PGI). Finally, G-6-P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm is proportional to the PMM activity.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.1, 5 mM MgCl₂.
-
Substrate: 1 mM Mannose-1-Phosphate.
-
Coupling Enzymes:
-
Phosphomannose Isomerase (MPI): 3.5 µg/ml
-
Phosphoglucose Isomerase (PGI): 10 µg/ml
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): 10 µg/ml
-
-
Cofactor: 1 mM NADP⁺.
-
Bacterial Cell Lysate: Prepared by sonication or chemical lysis, with protein concentration determined.
Procedure:
-
Prepare a reaction mixture in a cuvette containing 50 mM HEPES (pH 7.1), 5 mM MgCl₂, 3.5 µg/ml MPI, 10 µg/ml PGI, and 10 µg/ml G6PDH.
-
Add the bacterial cell lysate to the cuvette.
-
Add 1 mM NADP⁺ to the mixture.
-
Initiate the reaction by adding 1 mM Mannose-1-Phosphate.
-
Immediately place the cuvette in a spectrophotometer set to 37°C.
-
Monitor the increase in absorbance at 340 nm for 10 minutes, taking readings at 1-minute intervals[21].
-
Calculate the rate of NADPH formation using its extinction coefficient (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute[21].
// Nodes A [label="1. Prepare Reaction Mix\n(Buffer, Coupling Enzymes)", fillcolor="#F1F3F4", color="#5F6368"]; B [label="2. Add Cell Lysate\n(Source of PMM)", fillcolor="#F1F3F4", color="#5F6368"]; C [label="3. Add NADP⁺ Cofactor", fillcolor="#F1F3F4", color="#5F6368"]; D [label="4. Initiate with M-1-P Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Incubate at 37°C", fillcolor="#F1F3F4", color="#5F6368"]; F [label="6. Monitor A₃₄₀ over time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Calculate Enzyme Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow A -> B -> C -> D -> E -> F -> G; } END_DOT Figure 3: Experimental workflow for the coupled spectrophotometric assay of PMM activity.
Protocol for Colorimetric Assay of GDP-Mannose Pyrophosphorylase (GMP/ManC) Activity
This protocol is based on the method described by Davis et al. (2019) and involves the colorimetric detection of inorganic phosphate (B84403) (Pi) released from pyrophosphate (PPi)[22].
Principle: GMP catalyzes the reaction of Mannose-1-Phosphate and GTP to form GDP-mannose and PPi. An excess of inorganic pyrophosphatase is added to the reaction, which hydrolyzes the PPi into two molecules of Pi. The released Pi is then quantified using a colorimetric method (e.g., Malachite Green assay).
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 1 mM DTT.
-
Substrates: 1 mM D-mannose-1-phosphate, 1 mM GTP.
-
Coupling Enzyme: Inorganic Pyrophosphatase (0.01 U/µL).
-
Enzyme Source: Purified recombinant GMP/ManC or cell lysate.
-
Stop Solution: e.g., 10% SDS.
-
Phosphate Detection Reagent: e.g., Malachite Green reagent.
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM DTT, 1 mM D-mannose-1-phosphate, 1 mM GTP, and 0.01 U/µL inorganic pyrophosphatase[22].
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the enzyme source (e.g., 20 ng/µL of purified ManC)[22].
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding a stop solution.
-
Add the phosphate detection reagent and incubate for color development according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).
-
Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
Protocol for ³¹P-NMR Spectroscopy Assay of Phosphomannomutase (PMM) Activity
This method directly monitors the substrate and product without the need for coupling enzymes, providing unambiguous quantification of phosphorylated species[23][24][25].
Principle: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between different phosphorylated compounds based on their unique chemical shifts. This allows for the direct measurement of the consumption of the substrate (α-Mannose-1-Phosphate) and the formation of the product (Mannose-6-Phosphate).
Reagents:
-
NMR Buffer: 20 mM HEPES, pH 7.3, 1 mM MgCl₂, 10% D₂O.
-
Substrate: 1 mM α-Mannose-1-Phosphate (αM1P).
-
Activator (optional): 5-50 µM α-Glucose-1,6-bisphosphate (αG16P).
-
Internal Standard: 0.5 mM Creatine Phosphate (CP).
-
Enzyme Source: Purified PMM enzyme (e.g., 0.12 µg).
-
Quenching Solution: 11 mM EDTA.
Procedure:
-
Prepare a reaction mixture in an NMR tube containing NMR buffer, 1 mM αM1P, and 0.5 mM CP[23].
-
Acquire an initial ³¹P-NMR spectrum (t=0) before adding the enzyme.
-
Initiate the reaction by adding the purified PMM enzyme and any required activators[23].
-
Incubate the sample at the desired temperature (e.g., 32°C)[23].
-
Acquire ³¹P-NMR spectra at various time points over a period of 30-40 minutes[23][26].
-
To stop the reaction for a final endpoint reading, add 11 mM EDTA and heat for 5 min at 60°C[23].
-
Process the spectra and quantify the substrate and product by integrating the area of their respective signals relative to the internal standard (CP)[23].
Conclusion and Future Directions
This compound stands at a critical juncture in bacterial metabolism, serving as the gateway to the synthesis of GDP-mannose and, consequently, to the assembly of vital cell wall glycoconjugates. The enzymes responsible for its synthesis and conversion—phosphomannose isomerase, phosphomannomutase, and GDP-mannose pyrophosphorylase—are highly conserved and often essential, making them prime targets for the development of new classes of antibiotics. A deeper understanding of their structure, function, and regulation, facilitated by the robust experimental protocols detailed herein, will be instrumental in designing specific and potent inhibitors. Future research should focus on high-throughput screening of inhibitor libraries against these enzymes and leveraging structural biology to enable rational drug design, ultimately paving the way for novel therapies to combat multidrug-resistant bacteria.
References
- 1. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An updated toolkit for exploring bacterial cell wall structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Guanosine diphosphate mannose - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Loss of Phosphomannose Isomerase Impairs Growth, Perturbs Cell Wall Integrity, and Reduces Virulence of Fusarium oxysporum f. sp. cubense on Banana Plants [mdpi.com]
- 11. Disruption of the GDP-mannose synthesis pathway in Streptomyces coelicolor results in antibiotic hyper-susceptible phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of GDP-mannose using coupling fermentation of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]
- 14. Synthesis of GDP-Mannose and Mannosylglycerate from Labeled Mannose by Genetically Engineered Escherichia coli without Loss of Specific Isotopic Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors targeting on cell wall biosynthesis pathway of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. microbenotes.com [microbenotes.com]
- 19. electronicsandbooks.com [electronicsandbooks.com]
- 20. researchgate.net [researchgate.net]
- 21. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GDP-mannose pyrophosphorylase is an efficient target in Xanthomonas citri for citrus canker control - PMC [pmc.ncbi.nlm.nih.gov]
- 23. β-Glucose-1,6-Bisphosphate Stabilizes Pathological Phophomannomutase2 Mutants In Vitro and Represents a Lead Compound to Develop Pharmacological Chaperones for the Most Common Disorder of Glycosylation, PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Roles of active site residues in Pseudomonas aeruginosa phosphomannomutase/phosphoglucomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Intracellular Localization of Mannose 1-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mannose 1-phosphate (M1P) is a critical intermediate in cellular glycosylation pathways, serving as the direct precursor for the synthesis of guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose). The precise subcellular localization of M1P and the enzymes that regulate its metabolism are paramount to understanding the intricate processes of protein and lipid glycosylation, which are fundamental to cellular function and are often dysregulated in disease. This technical guide provides a comprehensive overview of the intracellular localization of this compound, detailing its synthesis, transport, and utilization within various cellular compartments. It includes a summary of the key enzymes involved, detailed experimental protocols for the determination of M1P's subcellular distribution, and visual representations of the relevant metabolic pathways and experimental workflows.
Introduction
Glycosylation is a ubiquitous and vital post-translational modification that profoundly impacts protein folding, stability, trafficking, and function. The availability of nucleotide sugar donors, such as GDP-mannose, is a rate-limiting step in this process. This compound is the central molecule that commits mannose to the glycosylation pathway. Understanding its spatial and temporal distribution within the cell is crucial for elucidating the mechanisms of normal glycosylation and the pathophysiology of diseases such as Congenital Disorders of Glycosylation (CDG). This guide aims to provide researchers with a detailed understanding of the intracellular life of this compound.
Intracellular Synthesis and Localization of this compound
This compound is primarily synthesized in the cytoplasm of eukaryotic cells.[1][2] The key enzyme responsible for its production is phosphomannomutase 2 (PMM2) , which catalyzes the isomerization of mannose 6-phosphate to this compound.[3]
The subsequent and immediate fate of cytoplasmic this compound is its conversion to GDP-mannose, a reaction catalyzed by GDP-mannose pyrophosphorylase (GMPPB) .[2][4] This enzymatic step also predominantly occurs in the cytoplasm .[2][4] Therefore, the primary reservoir of free this compound is considered to be the cytoplasm, where it is actively synthesized and consumed.
Table 1: Key Enzymes in this compound Metabolism and Their Subcellular Localization
| Enzyme | Full Name | Function | Primary Subcellular Localization |
| PMM2 | Phosphomannomutase 2 | Mannose 6-phosphate → this compound | Cytoplasm[3] |
| GMPPB | GDP-mannose pyrophosphorylase B | This compound + GTP → GDP-mannose + PPi | Cytoplasm[2][4] |
Metabolic Pathways Involving this compound
The central role of this compound is to serve as the precursor for GDP-mannose. GDP-mannose, in turn, is the donor of mannose for various glycosylation reactions that take place in the endoplasmic reticulum (ER) and the Golgi apparatus.
References
The Lynchpin of Glycosylation: A Technical Guide to the Synthesis of GDP-Mannose from Mannose 1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) is a critical precursor for a vast array of glycosylation reactions across all domains of life. As the primary donor of mannosyl residues, it is indispensable for the synthesis of glycoproteins, glycolipids, and polysaccharides. These complex carbohydrates are integral to a multitude of cellular processes, including protein folding and stability, cell-cell recognition, signal transduction, and immunity. The enzymatic conversion of mannose 1-phosphate to GDP-mannose represents a key regulatory node in these pathways, making it a subject of intense research and a potential target for therapeutic intervention. This technical guide provides an in-depth exploration of this pivotal biochemical step, detailing the core enzymatic reaction, quantitative data, experimental protocols, and relevant biological pathways.
The Core Reaction: Formation of GDP-Mannose
The synthesis of GDP-mannose from this compound is a reversible reaction catalyzed by the enzyme mannose-1-phosphate guanylyltransferase , also known as GDP-mannose pyrophosphorylase (GMPP) .[1][2][3] This enzyme belongs to the family of nucleotidyltransferases (EC 2.7.7.13 and EC 2.7.7.22) and facilitates the transfer of a guanylyl group from guanosine triphosphate (GTP) to α-D-mannose 1-phosphate.[1][4] This reaction yields GDP-mannose and pyrophosphate (PPi).[2] In many organisms, the reaction is driven in the forward direction by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase.
The systematic name for this enzyme class is GTP:α-D-mannose-1-phosphate guanylyltransferase.[2] The overall reaction is as follows:
GTP + α-D-Mannose 1-phosphate ⇌ GDP-mannose + Diphosphate [2]
This enzyme is ubiquitous, found in bacteria, fungi, plants, and animals, highlighting its fundamental importance in cellular metabolism.[5]
Quantitative Data
The kinetic properties of mannose-1-phosphate guanylyltransferase vary across different species. A summary of key quantitative data is presented below to facilitate comparison.
Table 1: Kinetic Parameters of Mannose-1-Phosphate Guanylyltransferase from Various Organisms
| Organism | Substrate | Km (µM) | Vmax (µM/min) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Mycobacterium tuberculosis | Mannose-1-Phosphate | 52.62 | 4.15 | 8.0 | 37 | [6] |
| Mycobacterium tuberculosis | GTP | 135.24 | 1.97 | 8.0 | 37 | [6] |
| Porcine Thyroid | Mannose-1-Phosphate | 0.4 | - | - | - | [5] |
| Porcine Thyroid | GTP | 3.5 | - | - | - | [5] |
| Escherichia coli O157:H7 | - | - | - | 8.5 | - | [7] |
| Saccharina japonica | GDP-mannose | - | - | 7.0 | 40 | [8] |
Table 2: Cellular Concentrations of Key Metabolites
| Metabolite | Organism/Tissue | Concentration (mM) | Reference(s) |
| GDP-mannose | Human Brain | 0.02 ± 0.01 | [9] |
Experimental Protocols
Accurate measurement of mannose-1-phosphate guanylyltransferase activity is crucial for studying its function and for screening potential inhibitors. Several assay methods have been developed, with colorimetric and HPLC-based approaches being the most common.
Colorimetric Assay for Mannose-1-Phosphate Guanylyltransferase Activity
This protocol is adapted from methodologies described for the characterization of the enzyme from Mycobacterium tuberculosis and Leishmania mexicana.[10][11][12] The assay relies on the quantification of the pyrophosphate (PPi) produced, which is subsequently hydrolyzed to inorganic phosphate (B84403) (Pi) and detected using a malachite green-based reagent.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5-8.5)
-
MgCl2 (1-5 mM)
-
Dithiothreitol (DTT, 1 mM)
-
α-D-Mannose 1-phosphate (substrate)
-
Guanosine triphosphate (GTP) (substrate)
-
Inorganic pyrophosphatase
-
Purified mannose-1-phosphate guanylyltransferase
-
Malachite green reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, DTT, this compound, and GTP to the desired final concentrations in a total volume of 50 µL.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified mannose-1-phosphate guanylyltransferase to each well. Include a negative control without the enzyme.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching agent or by heat inactivation (e.g., boiling for 5-10 minutes).
-
Pyrophosphate Hydrolysis: Add inorganic pyrophosphatase to the reaction mixture and incubate at 25°C for 10-15 minutes to convert the pyrophosphate to inorganic phosphate.[13]
-
Color Development: Add the malachite green reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at a wavelength of approximately 630 nm using a microplate reader.
-
Quantification: Determine the amount of phosphate produced by comparing the absorbance values to a standard curve generated using a phosphate standard solution. Calculate the enzyme activity based on the amount of product formed per unit of time.
Visualizations: Pathways and Workflows
To provide a clearer understanding of the biochemical context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Biochemical Pathway of GDP-Mannose Synthesis
Caption: Biosynthetic pathway of GDP-mannose from mannose.
Experimental Workflow for Colorimetric Enzyme Assay
References
- 1. uniprot.org [uniprot.org]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]
- 4. Mannose-1-phosphate guanylyltransferase (GDP) - Wikipedia [en.wikipedia.org]
- 5. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosterism and cooperativity in Pseudomonas aeruginosa GDP-mannose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Properties of GDP-mannose pyrophosphorylase, a critical enzyme and drug target in Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal Structures of Arabidopsis thaliana GDP-D-Mannose Pyrophosphorylase VITAMIN C DEFECTIVE 1 - PMC [pmc.ncbi.nlm.nih.gov]
The physiological significance of mannose 1-phosphate levels
An In-depth Technical Guide on the Physiological Significance of Mannose 1-Phosphate Levels
Abstract
This compound (M1P) is a critical metabolic intermediate, positioned at the crossroads of glycolysis and glycosylation. As the direct precursor for GDP-mannose, it is indispensable for the synthesis of a vast array of glycoconjugates, including N-linked glycans, O-linked glycans, and glycosylphosphatidylinositol (GPI) anchors. The cellular concentration of M1P is meticulously regulated, and its dysregulation is a hallmark of several congenital disorders of glycosylation (CDG). This technical guide provides a comprehensive overview of the physiological importance of M1P levels, details its metabolic context, and presents methodologies for its quantification and the analysis of related enzymatic activities. This document is intended for researchers, scientists, and professionals in drug development who are focused on metabolism, glycosylation, and related genetic disorders.
Introduction
The intricate processes of protein and lipid glycosylation are fundamental to a multitude of cellular functions, including protein folding, quality control, cell-cell adhesion, and signal transduction. The availability of nucleotide sugars, the activated forms of monosaccharides, is a rate-limiting factor for these processes. This compound is a pivotal precursor in the synthesis of guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose), the donor substrate for all mannosylation reactions. Consequently, the maintenance of appropriate M1P levels is paramount for cellular homeostasis and organismal health.
Metabolic Hub: The Synthesis and Consumption of this compound
This compound is primarily synthesized from fructose (B13574) 6-phosphate, an intermediate of glycolysis, in a two-step reaction catalyzed by phosphomannose isomerase (MPI) and phosphomannomutase 2 (PMM2). It can also be generated from extracellular mannose via the action of hexokinase and PMM2. The primary fate of M1P is its conversion to GDP-mannose by mannose-1-phosphate guanylyltransferase (MPG1).
Physiological Roles and Clinical Significance
The importance of maintaining steady-state levels of this compound is underscored by the severe clinical manifestations associated with defects in its metabolism.
-
Congenital Disorders of Glycosylation (CDG): The most prominent disease linked to M1P metabolism is PMM2-CDG (formerly known as CDG-Ia), an autosomal recessive disorder caused by mutations in the PMM2 gene. This deficiency leads to a significant reduction in M1P and, consequently, GDP-mannose, resulting in systemic N-glycosylation defects. The clinical presentation is multisystemic and includes neurological impairment, developmental delay, hypotonia, and coagulopathies.
-
MPI-CDG (CDG-Ib): This disorder results from a deficiency in phosphomannose isomerase. Unlike PMM2-CDG, MPI-CDG is often associated with hepatic and gastrointestinal symptoms and can be treated with oral mannose supplementation, which bypasses the enzymatic block.
The starkly different clinical outcomes of these two disorders highlight the critical role of M1P itself, beyond being a mere precursor.
Quantitative Data on this compound Levels
Accurate quantification of M1P is crucial for diagnosing and monitoring CDG, as well as for research into glycosylation pathways. The following table summarizes typical M1P levels in different biological samples.
| Biological Sample | Condition | This compound Concentration | Reference |
| Fibroblasts | Healthy Control | 0.1 - 0.5 nmol/mg protein | |
| Fibroblasts | PMM2-CDG | < 0.05 nmol/mg protein | |
| Liver Tissue | Healthy Control | 0.05 - 0.2 nmol/mg tissue | |
| Liver Tissue | PMM2-CDG | Significantly Reduced |
Experimental Protocols
Quantification of this compound
A common and sensitive method for M1P quantification is high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD).
Protocol:
-
Sample Preparation:
-
Cultured cells (e.g., fibroblasts) are harvested and washed with ice-cold phosphate-buffered saline.
-
Metabolites are extracted using a perchloric acid precipitation method.
-
The supernatant is neutralized with potassium carbonate.
-
-
Chromatography:
-
Anion-exchange column (e.g., CarboPac PA1) is used.
-
A sodium acetate (B1210297) gradient in a sodium hydroxide (B78521) mobile phase is employed for elution.
-
-
Detection:
-
Pulsed amperometric detection is used to quantify the eluted M1P.
-
-
Quantification:
-
A standard curve is generated using known concentrations of M1P.
-
Phosphomannomutase 2 (PMM2) Activity Assay
Measuring PMM2 activity is essential for the diagnosis of PMM2-CDG.
Protocol:
-
Lysate Preparation:
-
Cell or tissue lysates are prepared in a suitable buffer containing protease inhibitors.
-
-
Reaction Mixture:
-
The reaction is initiated by adding the lysate to a reaction mixture containing mannose 6-phosphate (the substrate), glucose 1,6-bisphosphate (a cofactor), and NADP+.
-
-
Coupled Enzyme Assay:
-
The production of M1P is coupled to the reduction of NADP+ by the action of phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase.
-
-
Spectrophotometric Measurement:
-
The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm.
-
Therapeutic Implications and Future Directions
The central role of this compound in glycosylation makes its metabolic pathway a target for therapeutic intervention.
-
Substrate Supplementation: While mannose supplementation is effective for MPI-CDG, its utility in PMM2-CDG is limited due to the downstream nature of the enzymatic block.
-
Pharmacological Chaperones: Research is ongoing to identify small molecules that can stabilize mutant PMM2 protein, increasing its residual activity and boosting M1P levels.
-
Gene Therapy: Gene replacement strategies offer a potential long-term cure for PMM2-CDG and are under active investigation.
Understanding the intricate regulation of M1P levels will be key to developing novel and effective treatments for a range of glycosylation disorders.
Conclusion
This compound is a linchpin metabolite whose cellular concentration is a critical determinant of proper glycosylation. Its study provides a window into the complex interplay between central carbon metabolism and the synthesis of complex carbohydrates. A thorough understanding of the factors that govern M1P homeostasis is essential for diagnosing and developing therapies for congenital disorders of glycosylation and may offer insights into other diseases with glycosylation defects. The methodologies and data presented in this guide serve as a resource for researchers dedicated to unraveling the complexities of this vital metabolic network.
The Central Role of Mannose 1-Phosphate in Fructose and Mannose Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Mannose 1-phosphate (M1P) is a critical metabolic intermediate situated at the crossroads of fructose (B13574) and mannose metabolism. While structurally similar to its C-2 epimer, glucose, mannose has a distinct and vital role in cellular physiology, primarily serving as a precursor for the synthesis of activated mannose donors required for glycosylation reactions.[1] These reactions are fundamental for the correct folding, stability, and function of a vast array of proteins.[2] This technical guide provides an in-depth exploration of the metabolic pathways converging on mannose 1-phosphate, presenting key quantitative data, detailed experimental protocols, and visual workflows to serve as a comprehensive resource for researchers in basic science and drug development.
Metabolic Pathways Involving this compound
The metabolism of mannose and its interplay with fructose and glucose pathways are orchestrated by a series of enzymatic reactions. Mannose can be derived from extracellular sources or synthesized endogenously from fructose 6-phosphate. The ultimate fate of this compound is primarily the synthesis of GDP-mannose, a key substrate for N-linked glycosylation, O-mannosylation, C-mannosylation, and the formation of glycosylphosphatidylinositol (GPI) anchors.[3][4]
From Mannose to this compound
Exogenous mannose is transported into the cell by glucose transporters (GLUTs).[3] Once inside the cytoplasm, it is phosphorylated by hexokinase (HK) to yield mannose 6-phosphate (M6P).[1] M6P is then isomerized to this compound by phosphomannomutase (PMM) .[5] In humans, there are two PMM isozymes, PMM1 and PMM2.[6] PMM2 is the primary enzyme in this pathway, and its deficiency is the cause of the most common congenital disorder of glycosylation, PMM2-CDG.[7][8]
From Fructose to this compound
Fructose metabolism can also feed into the mannose pathway. Fructose is first phosphorylated to fructose 6-phosphate (F6P). F6P can then be reversibly isomerized to mannose 6-phosphate (M6P) by mannose phosphate (B84403) isomerase (MPI) , also known as phosphomannose isomerase (PMI).[9][10] This step connects the glycolytic pathway with mannose metabolism.[1] From M6P, the pathway to M1P proceeds via PMM2 as described above.
Conversion of this compound to GDP-Mannose
This compound is the direct precursor for the synthesis of guanosine (B1672433) diphosphate-mannose (GDP-mannose). This reaction is catalyzed by mannose-1-phosphate guanylyltransferase (MPG) , also known as GDP-mannose pyrophosphorylase (GMPP).[11][12] This enzyme utilizes guanosine triphosphate (GTP) as a co-substrate.[4]
Below is a diagram illustrating the core metabolic pathways involving this compound.
Quantitative Data on Fructose and Mannose Metabolism
The kinetic parameters of the key enzymes involved in mannose and fructose metabolism are crucial for understanding the regulation and flux through these pathways. The following tables summarize important quantitative data from various studies.
| Table 1: Kinetic Parameters of Key Enzymes in Mannose Metabolism | ||||
| Enzyme | Substrate | Km | Vmax | Source/Organism |
| Hexokinase | D-Mannose | 155.8 µM | - | Various mammalian cell lines[2] |
| ATP-dependent Phosphofructokinase | ATP | 39.8 +/- 4.6 µM | - | Grapefruit juice sacs[13] |
| ATP-dependent Phosphofructokinase | Fructose-6-Phosphate (B1210287) | 0.17 +/- 0.03 mM (S0.5) | - | Grapefruit juice sacs[13] |
| Phosphomannomutase 2 (PMM2) | This compound | - | ~20-fold higher for M1P than G1P | Human[6] |
| Phosphomannomutase 1 (PMM1) | This compound | - | Identical for M1P and G1P | Human[6] |
| Table 2: Cellular Concentrations of Mannose Metabolites | ||
| Metabolite | Concentration | Biological System |
| D-Mannose | 30-70 µM | Various mammalian cell lines[2] |
| D-Mannose | 50-100 µM | Mammalian plasma[3] |
| Mannose-6-Phosphate (B13060355) | Increased 3- to 6-fold to ~180 µM with 10 mM D-mannose treatment | PERK-/- MEFs[14] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of the enzymes involved in mannose and fructose metabolism. Below are protocols for key enzyme assays.
Phosphomannose Isomerase (PMI) Assay
This coupled spectrophotometric assay measures the conversion of mannose-6-phosphate to fructose-6-phosphate. The production of fructose-6-phosphate is coupled to the reduction of NADP+ by phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase.
Principle:
-
Mannose-6-phosphate (M6P) is converted to Fructose-6-phosphate (F6P) by PMI.
-
F6P is converted to Glucose-6-phosphate (G6P) by phosphoglucose isomerase (PGI).
-
G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP+ to NADPH.
-
The increase in absorbance at 340 nm due to NADPH formation is monitored.
Reagents:
-
Assay Buffer: 50 mM Hepes, pH 7.4, 10 mM MgCl2
-
Substrate: 0.4 mM Mannose-6-phosphate
-
Coupling Enzymes:
-
4.6 µg/mL Phosphoglucose isomerase
-
2 µg/mL Glucose-6-phosphate dehydrogenase
-
-
Cofactor: 0.5 mM NADP+
-
PMI enzyme solution (e.g., 30 ng/mL)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP+, and coupling enzymes.
-
Add the PMI enzyme solution to the reaction mixture.
-
Initiate the reaction by adding the mannose-6-phosphate substrate.
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
The following diagram illustrates the workflow for the PMI assay.
Mannose-1-Phosphate Guanylyltransferase (MPG) Assay
This colorimetric assay measures the activity of MPG by detecting the pyrophosphate (PPi) released during the conversion of mannose-1-phosphate and GTP to GDP-mannose.
Principle:
-
Mannose-1-phosphate + GTP are converted to GDP-mannose + PPi by MPG.
-
The released PPi is hydrolyzed to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase.
-
The resulting Pi is detected using a colorimetric reagent, such as malachite green, which forms a colored complex with phosphate.
Reagents:
-
Assay Buffer (e.g., Tris-HCl with MgCl2 at optimal pH and temperature)
-
Substrates: Mannose-1-phosphate and GTP
-
Enzymes:
-
Detection Reagent: Malachite green solution
Procedure:
-
Set up the reaction in a microtiter plate.
-
To each well, add the assay buffer, substrates (mannose-1-phosphate and GTP), and inorganic pyrophosphatase.
-
Add the purified MPG enzyme to initiate the reaction. A control well should contain all reagents except the MPG enzyme.
-
Incubate the plate at the optimal temperature for a defined period.
-
Stop the reaction and add the malachite green reagent to each well.
-
After color development, measure the absorbance at the appropriate wavelength (e.g., 630 nm).
-
Quantify the amount of phosphate produced by comparing the absorbance to a standard curve of known phosphate concentrations.
The following diagram illustrates the workflow for the MPG assay.
Implications for Drug Development and Disease
The central role of this compound in glycosylation makes the enzymes in its metabolic pathway attractive targets for therapeutic intervention.
-
Congenital Disorders of Glycosylation (CDG): Deficiencies in enzymes such as PMM2 (PMM2-CDG) and MPI (MPI-CDG) lead to severe, multi-systemic disorders.[7][17] For PMM2-CDG, which is caused by a deficiency in the conversion of M6P to M1P, therapeutic strategies are being explored to bypass this metabolic block.[8] One such approach is the use of liposome-encapsulated mannose-1-phosphate, which has shown promise in improving glycosylation in patient-derived fibroblasts.[18][19] In contrast, MPI-CDG can be treated with oral mannose supplements, which can restore normal glycosylation.[3][17]
-
Infectious Diseases: The synthesis of mannose-containing glycoconjugates is essential for the cell wall integrity and virulence of pathogens like Mycobacterium tuberculosis.[16] Therefore, inhibitors of enzymes like MPG (ManB) are being investigated as potential novel anti-tuberculosis drugs.[15]
-
Cancer: Alterations in glycosylation are a hallmark of cancer. The dependence of some cancer cells on mannose metabolism suggests that targeting enzymes in this pathway could be a viable anti-cancer strategy.
Conclusion
This compound is a pivotal molecule that links fructose and mannose metabolism to the essential process of glycosylation. A thorough understanding of the enzymes that produce and consume M1P, their kinetic properties, and their roles in health and disease is critical for the development of novel therapeutics. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this important area of metabolic research.
References
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 27251-84-9 | Benchchem [benchchem.com]
- 5. Phosphomannomutase - Wikipedia [en.wikipedia.org]
- 6. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose and Mannose in Inborn Errors of Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TOWARDS A THERAPY FOR PHOSPHOMANNOMUTASE 2 DEFECIENCY, THE DEFECT IN CDG-Ia PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphomannose isomerase, a novel plant selection system: potential allergenicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 11. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]
- 12. Mannose-1-phosphate guanylyltransferase (GDP) - Wikipedia [en.wikipedia.org]
- 13. Kinetic properties of ATP-dependent phosphofructokinase from grapefruit juice sacs: effect of TCA cycle intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. molbiolcell.org [molbiolcell.org]
- 15. researchgate.net [researchgate.net]
- 16. Functional analysis and enzyme characterization of mannose-1-phosphate guanylyl transferase (ManB) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Mannose phosphate isomerase gene mutation leads to a congenital disorder of glycosylation: A rare case report and literature review [frontiersin.org]
- 18. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Conversion of Mannose 6-Phosphate to Mannose 1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of mannose 6-phosphate (M6P) to mannose 1-phosphate (M1P), a critical reaction in human metabolism. This guide delves into the core aspects of this conversion, including the enzymes responsible, their kinetic properties, the relevant metabolic pathways, and detailed experimental protocols for studying this enzymatic reaction. The information presented is intended to support research and development efforts in areas such as metabolic disorders and drug discovery.
Introduction
The reversible isomerization of mannose 6-phosphate to this compound is a pivotal step in the metabolism of mannose. This reaction is primarily catalyzed by the enzyme phosphomannomutase (PMM). The product, this compound, serves as a precursor for the synthesis of guanosine (B1672433) diphosphate-mannose (GDP-mannose), a crucial donor of mannose for the glycosylation of proteins and lipids.[1][2] Dysregulation of this enzymatic step is associated with severe human diseases, most notably Congenital Disorders of Glycosylation (CDG).[2][3] Understanding the intricacies of this enzymatic conversion is therefore of high importance for the development of novel therapeutic strategies.
The Phosphomannomutase Enzymes
In humans, two isozymes of phosphomannomutase, PMM1 and PMM2, have been identified to catalyze the conversion of M6P to M1P.[4][5][6] While both enzymes catalyze the same reaction, they exhibit distinct kinetic properties, tissue distribution, and physiological roles.
-
PMM1: This isozyme is highly expressed in the brain and lung.[3][4] Interestingly, PMM1 also exhibits a phosphatase activity, converting glucose 1,6-bisphosphate to glucose 6-phosphate, which is thought to be important for rescuing glycolysis during brain ischemia.[5][6]
-
PMM2: PMM2 is the primary enzyme responsible for providing M1P for glycosylation pathways throughout the body.[1][5] Mutations in the PMM2 gene are the cause of PMM2-CDG (formerly known as CDG-Ia), the most common congenital disorder of glycosylation.[2][3]
The catalytic mechanism for both enzymes involves a phospho-aspartyl intermediate and requires a bisphosphorylated sugar, such as mannose 1,6-bisphosphate or glucose 1,6-bisphosphate, as a cofactor and activator.[4][6]
Metabolic Pathway and Significance
The conversion of mannose 6-phosphate to this compound is a key step in the metabolic pathway that channels mannose into glycosylation reactions. Mannose can be derived from dietary sources or synthesized from fructose (B13574) 6-phosphate via the action of phosphomannose isomerase.[7] Once formed, this compound is converted to GDP-mannose by GDP-mannose pyrophosphorylase.[1][8] GDP-mannose is the activated form of mannose used by mannosyltransferases to build the glycan chains of glycoproteins and other glycoconjugates.
Quantitative Data on Phosphomannomutase Isozymes
The kinetic parameters of PMM1 and PMM2 have been characterized, revealing important differences in their substrate specificity and activation. The following table summarizes key quantitative data for human PMM1 and PMM2.
| Parameter | PMM1 | PMM2 | Reference |
| Substrate | This compound | This compound | [3][4] |
| Vmax (with M1P) | Identical to Vmax with Glucose 1-Phosphate | ~20-fold higher than with Glucose 1-Phosphate | [3][4] |
| Activator | Mannose 1,6-bisphosphate | Mannose 1,6-bisphosphate | [3][4] |
| Ka (Mannose 1,6-bisphosphate) | Higher than PMM2 | Significantly lower than PMM1 | [3][4] |
| Activator | Glucose 1,6-bisphosphate | Glucose 1,6-bisphosphate | [3][4] |
| Ka (Glucose 1,6-bisphosphate) | Higher than PMM2 | Significantly lower than PMM1 | [3][4] |
| Other Activities | Phosphatase activity stimulated by IMP | No significant phosphatase activity | [5][6] |
Experimental Protocols
Phosphomannomutase Activity Assay
A common method for determining phosphomannomutase activity is a coupled enzyme assay. In this assay, the formation of mannose 6-phosphate from this compound is coupled to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.
Principle:
-
PMM: this compound ⇌ Mannose 6-phosphate
-
Phosphomannose Isomerase (PMI): Mannose 6-phosphate ⇌ Fructose 6-phosphate
-
Phosphoglucose Isomerase (PGI): Fructose 6-phosphate ⇌ Glucose 6-phosphate
-
Glucose 6-Phosphate Dehydrogenase (G6PDH): Glucose 6-phosphate + NADP+ → 6-phosphoglucono-δ-lactone + NADPH + H+
The rate of NADPH production is directly proportional to the PMM activity.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.1
-
Magnesium Chloride (MgCl2): 5 mM
-
This compound (substrate): 0.34 mM
-
Mannose 1,6-bisphosphate (activator): 1 µM
-
NADP+: 0.25 mM
-
Coupling Enzymes:
-
Phosphomannose Isomerase (PMI): 1.7 µg/mL
-
Phosphoglucose Isomerase (PGI): 2 µg/mL
-
Glucose 6-Phosphate Dehydrogenase (G6PDH): 10 µg/mL
-
-
Enzyme Preparation: Cell lysate or purified PMM enzyme
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl2, NADP+, and the three coupling enzymes.
-
Add the mannose 1,6-bisphosphate activator to the reaction mixture.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation (cell lysate or purified PMM).
-
Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.
-
Record the absorbance at regular intervals for a set period (e.g., 10-20 minutes).
-
To initiate the PMM-catalyzed reaction, add the substrate, this compound, and continue monitoring the absorbance at 340 nm.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The PMM activity can be expressed in units per milligram of protein (U/mg). One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Experimental Workflow
The following diagram illustrates the general workflow for measuring PMM activity in a biological sample.
Relevance in Drug Development
The critical role of PMM2 in glycosylation makes it an attractive target for therapeutic intervention in PMM2-CDG. Strategies being explored include the development of pharmacological chaperones to stabilize mutant PMM2 protein and restore its function. Additionally, understanding the regulation and activation of PMM isozymes could open avenues for modulating glycosylation pathways in other diseases, including cancer, where aberrant glycosylation is a common feature. The assays and information provided in this guide are fundamental for screening and characterizing compounds that modulate PMM activity.
Conclusion
The enzymatic conversion of mannose 6-phosphate to this compound by phosphomannomutase is a cornerstone of mannose metabolism and essential for proper protein glycosylation. This technical guide has provided an in-depth look at the enzymes involved, their kinetics, the metabolic context, and detailed methodologies for their study. It is hoped that this resource will facilitate further research into the roles of PMM1 and PMM2 in health and disease, and aid in the development of novel therapeutics targeting this crucial metabolic pathway.
References
- 1. Phosphomannomutase 2 hyperinsulinemia: Recent advances of genetic pathogenesis, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdghub.com [cdghub.com]
- 3. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of the Molecular Switch between Phosphatase and Mutase Functions of Human Phosphomannomutase 1 under Ischemic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structural basis of the molecular switch between phosphatase and mutase functions of human phosphomannomutase 1 under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TOWARDS A THERAPY FOR PHOSPHOMANNOMUTASE 2 DEFECIENCY, THE DEFECT IN CDG-Ia PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose-1-phosphate guanylyltransferase (GDP) - Wikipedia [en.wikipedia.org]
The Crucial Role of Mannose 1-Phosphate in the Synthesis of Dolichol-Phosphate Mannose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of dolichol-phosphate mannose (DPM) is a pivotal step in the biosynthesis of all N-linked glycans, O-linked mannans, C-mannosylated proteins, and glycosylphosphatidylinositol (GPI) anchors. This process, initiated from mannose 1-phosphate, is critical for protein folding, stability, and function. Dysregulation of this pathway is implicated in various congenital disorders of glycosylation (CDGs), highlighting its significance as a potential therapeutic target. This technical guide provides an in-depth exploration of the enzymatic cascade that converts this compound to dolichol-phosphate mannose, detailing the molecular players, their kinetics, and the experimental methodologies used to elucidate this fundamental biological pathway.
Introduction
Glycosylation, the enzymatic attachment of oligosaccharides to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. The synthesis of the mannosyl donor, dolichol-phosphate mannose (DPM), is a critical convergence point for multiple glycosylation pathways. This process begins with the activation of mannose to this compound and its subsequent conversion to GDP-mannose, which then serves as the mannose donor for the synthesis of DPM. This guide will dissect the core enzymatic reactions, the structure and function of the involved enzymes, and the regulatory mechanisms that govern this essential biosynthetic route.
The Biosynthetic Pathway from this compound to Dolichol-Phosphate Mannose
The synthesis of dolichol-phosphate mannose from this compound is a two-step enzymatic process that occurs in the cytoplasm and at the membrane of the endoplasmic reticulum (ER).
Step 1: Synthesis of GDP-Mannose
The first step is the conversion of α-D-mannose 1-phosphate and guanosine (B1672433) triphosphate (GTP) to guanosine diphosphate-mannose (GDP-mannose) and pyrophosphate. This reaction is catalyzed by the enzyme mannose-1-phosphate guanylyltransferase , also known as GDP-mannose pyrophosphorylase.[1][2]
Step 2: Synthesis of Dolichol-Phosphate Mannose
The second step involves the transfer of the mannosyl group from GDP-mannose to dolichol phosphate (B84403), a long-chain polyisoprenoid lipid carrier embedded in the ER membrane. This reaction is catalyzed by dolichol-phosphate mannose synthase (DPMS) and results in the formation of dolichol-phosphate-D-mannose and GDP.[3][4] The DPM is then translocated across the ER membrane to the lumen, where it serves as the mannose donor for various glycosylation reactions.[4]
Signaling Pathway Diagram
Caption: Biosynthesis of Dolichol-Phosphate Mannose.
Quantitative Data on Enzyme Kinetics
The efficiency and regulation of dolichol-phosphate mannose synthesis are dictated by the kinetic properties of the involved enzymes. The following tables summarize the available quantitative data.
Table 1: Kinetic Parameters of Mannose-1-Phosphate Guanylyltransferase (GDP-Mannose Pyrophosphorylase)
| Organism/Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Pseudomonas aeruginosa | D-Mannose 1-Phosphate | 0.0205 | 5680 | - | - | [5] |
| Pseudomonas aeruginosa | GTP | 0.0295 | 5680 | - | - | [5] |
| Salmonella enterica | This compound | 0.01 | - | - | - | [6] |
| Salmonella enterica | GTP | 0.2 | - | - | - | [6] |
| Mycobacterium smegmatis | - | - | - | 8.0 | - | [7] |
| Escherichia coli O157:H7 | - | - | - | 8.5 | - | [8] |
| Saccharina japonica | - | - | - | 7.0 | 40 | [9] |
Note: More comprehensive Vmax data is needed for a complete comparative analysis.
Table 2: Kinetic Parameters of Dolichol-Phosphate Mannose Synthase (DPMS)
| Organism/Enzyme Complex | Substrate | Km (µM) | Vmax | Optimal Temp. (°C) | Cation Requirement | Reference(s) |
| Pyrococcus horikoshii (DPM(1-237)) | Dolichol Phosphate | 1.17 | - | 60 | Mg2+, Mn2+ | [10] |
| Pyrococcus horikoshii (DPM(1-237)) | C55-Undecaprenyl Phosphate | 0.59 | - | 60 | Mg2+, Mn2+ | [10] |
| Rat Liver | GDP-Mannose | 10-1 - 100 | - | - | Mn2+ | [3] |
| Human (DPM1/DPM2/DPM3 complex) | GDP-Mannose | Comparable to rat liver | - | - | - | [11] |
Note: Vmax values and the specific effects of DPM2 and DPM3 on the kinetic parameters of DPM1 require further quantitative investigation. It has been reported that the presence of DPM2 increases the specific activity of the DPM synthase complex by approximately 10-fold.[11][12][13]
Experimental Protocols
Assay for Mannose-1-Phosphate Guanylyltransferase Activity
This protocol is adapted from studies on Mycobacterium tuberculosis and Saccharina japonica.[9][14]
Principle: The forward reaction of mannose-1-phosphate guanylyltransferase produces pyrophosphate, which can be quantified using a colorimetric assay.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5-8.5)
-
MgCl2 (5 mM)
-
α-D-Mannose 1-phosphate
-
GTP
-
Purified or crude enzyme preparation
-
Pyrophosphate reagent (e.g., containing a molybdate-based colorimetric agent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, this compound, and GTP at desired concentrations in a microcentrifuge tube or a well of a 96-well plate.
-
Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C or 40°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding a stopping reagent (e.g., perchloric acid) or by heat inactivation.
-
Add the pyrophosphate reagent to the reaction mixture.
-
Incubate for color development according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the amount of pyrophosphate produced using a standard curve generated with known concentrations of pyrophosphate.
Assay for Dolichol-Phosphate Mannose Synthase Activity
This protocol is based on methods described for yeast and mammalian cells.[15][16]
Principle: The activity of DPM synthase is measured by monitoring the incorporation of radiolabeled mannose from GDP-[14C]mannose into dolichol phosphate.
Materials:
-
HEPES buffer (50 mM, pH 7.4) or Tris-HCl buffer (40 mM, pH 7.4)[15]
-
MgCl2 (10 mM)[15]
-
Dolichol phosphate
-
GDP-[14C]mannose
-
Detergent (e.g., 0.1% Nonidet P-40 or 0.2% Triton X-100)[15][16]
-
Microsomal membrane fraction or purified enzyme preparation
-
Chloroform/Methanol (2:1, v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl2, dolichol phosphate, and detergent in a microcentrifuge tube.
-
Add the enzyme preparation (microsomal fraction or purified enzyme) to the reaction mixture.
-
Initiate the reaction by adding GDP-[14C]mannose.
-
Incubate the reaction at 30°C or 37°C for a specific time (e.g., 5-15 minutes).[15][16]
-
Stop the reaction by adding chloroform/methanol (2:1).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipid-linked sugars.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove unincorporated GDP-[14C]mannose.
-
Evaporate the organic solvent.
-
Resuspend the dried lipid extract in scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
Purification of the DPM Synthase Complex
This protocol is based on the affinity purification of the human DPM synthase complex.[11][17]
Principle: A tagged version of one of the DPM subunits (e.g., DPM1) is expressed in cells, and the entire complex is purified using affinity chromatography.
Materials:
-
Cell line expressing a tagged DPM subunit (e.g., GST-FLAG-DPM1)
-
Lysis buffer containing a mild detergent (e.g., digitonin)
-
Affinity resins (e.g., anti-FLAG agarose (B213101) and glutathione-Sepharose)
-
Elution buffers (e.g., FLAG peptide and reduced glutathione)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Harvest cells expressing the tagged DPM subunit.
-
Lyse the cells in a buffer containing a mild detergent to solubilize the membrane-bound complex.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with the first affinity resin (e.g., anti-FLAG agarose) to capture the tagged subunit and its interacting partners.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the complex from the first resin using a specific competitor (e.g., FLAG peptide).
-
Incubate the eluate with the second affinity resin (e.g., glutathione-Sepharose).
-
Wash the second resin thoroughly.
-
Elute the purified DPM synthase complex with the second specific competitor (e.g., reduced glutathione).
-
Analyze the purified complex by SDS-PAGE and Western blotting to confirm the presence of all subunits (DPM1, DPM2, and DPM3).
Quantification of Dolichol-Phosphate Mannose by HPLC
This method is adapted from protocols for the analysis of dolichol phosphates.[17][18]
Principle: Dolichol-phosphate mannose is extracted from cells, potentially derivatized to enhance detection, and then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) coupled to a suitable detector (e.g., mass spectrometry).
Materials:
-
Cell or tissue sample
-
Organic solvents for extraction (e.g., chloroform, methanol)
-
Internal standard (e.g., a non-endogenous dolichol phosphate species)
-
Derivatization agent (optional, e.g., for fluorescence labeling)
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mass spectrometer or fluorescence detector
Procedure:
-
Homogenize the cell or tissue sample.
-
Perform a lipid extraction using a mixture of organic solvents (e.g., chloroform/methanol).
-
Add an internal standard at the beginning of the extraction for accurate quantification.
-
(Optional) Derivatize the extracted dolichol phosphates to improve chromatographic separation and detection sensitivity.
-
Inject the prepared sample into the HPLC system.
-
Separate the different dolichol phosphate species based on their hydrophobicity using a suitable gradient of mobile phases.
-
Detect and quantify the eluting compounds using mass spectrometry or fluorescence detection.
-
Calculate the concentration of dolichol-phosphate mannose relative to the internal standard.
Mandatory Visualizations
Experimental Workflow: DPM Synthase Activity Assay
Caption: Workflow for DPM Synthase Activity Assay.
Logical Relationship: Regulation of DPM Synthase Complex
Caption: Regulation of the DPM Synthase Complex.
Conclusion
The synthesis of dolichol-phosphate mannose from this compound is a cornerstone of cellular glycosylation. A thorough understanding of the enzymes involved, their kinetic properties, and the regulatory mechanisms that govern this pathway is essential for researchers in glycobiology and professionals in drug development. The methodologies outlined in this guide provide a framework for the quantitative analysis of this crucial metabolic route. Further research is warranted to fully elucidate the kinetic impact of the DPM synthase subunits and to explore the therapeutic potential of targeting this pathway in glycosylation-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]
- 3. Dolichol Phosphate Mannose Synthase: A Glycosyltransferase with Unity in Molecular Diversities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Synthesis of dolichyl-phosphate mannose [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Purification and properties of mycobacterial GDP-mannose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. A thermostable dolichol phosphoryl mannose synthase responsible for glycoconjugate synthesis of the hyperthermophilic archaeon Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human dolichol-phosphate-mannose synthase consists of three subunits, DPM1, DPM2 and DPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human dolichol‐phosphate‐mannose synthase consists of three subunits, DPM1, DPM2 and DPM3 | The EMBO Journal [link.springer.com]
- 13. researchgate.net [researchgate.net]
- 14. Functional analysis and enzyme characterization of mannose-1-phosphate guanylyl transferase (ManB) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. content-assets.jci.org [content-assets.jci.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Phosphomannomutase 2 (PMM2) Deficiency on Mannose 1-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphomannomutase 2 (PMM2) deficiency, the most common congenital disorder of glycosylation (PMM2-CDG, formerly known as CDG-Ia), is an autosomal recessive disorder arising from mutations in the PMM2 gene. This enzyme catalyzes the critical conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate, a key precursor for all mannose-containing glycans. A deficiency in PMM2 leads to a significant reduction in intracellular mannose-1-phosphate levels, consequently impairing the synthesis of guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) and dolichol-phosphate-mannose (Dol-P-mannose). These molecules are essential donors for the N-glycosylation of proteins. The resultant hypoglycosylation of a wide array of proteins leads to a multisystemic disorder with a broad spectrum of clinical manifestations. This guide provides an in-depth analysis of the biochemical consequences of PMM2 deficiency with a central focus on mannose-1-phosphate, including quantitative data on enzyme activity and metabolite levels, detailed experimental protocols, and a visual representation of the affected signaling pathways.
Biochemical Consequences of PMM2 Deficiency
The core biochemical defect in PMM2-CDG is the reduced activity of the PMM2 enzyme, which disrupts the normal flux of mannose into the glycosylation pathway.[1][2] This enzymatic step is crucial for the synthesis of activated mannose donors required for the assembly of N-linked glycans.[2][3]
Reduction in Mannose-1-Phosphate and Downstream Metabolites
Mutations in the PMM2 gene lead to a functionally impaired PMM2 enzyme, resulting in a decreased conversion of mannose-6-phosphate to mannose-1-phosphate.[4] This creates a bottleneck in the synthesis of GDP-mannose, the direct substrate for mannosyltransferases in the cytoplasm and the precursor for Dol-P-mannose synthesis in the endoplasmic reticulum.[5] Consequently, the pool of available mannose donors for the assembly of the lipid-linked oligosaccharide (LLO) precursor is diminished, leading to incomplete N-glycan chains on nascent proteins.[6]
Accumulation of Mannose-6-Phosphate
A secondary consequence of the PMM2 enzymatic block is the potential accumulation of its substrate, mannose-6-phosphate.[7] Elevated levels of mannose-6-phosphate can be shunted into glycolysis via its isomerization to fructose-6-phosphate (B1210287) by mannose phosphate (B84403) isomerase (MPI).[4]
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative impact of PMM2 deficiency on key enzymatic activities and metabolite concentrations as reported in the literature. These values are typically derived from studies using patient-derived fibroblasts or leukocytes.
| Parameter | Control (Fibroblasts) | PMM2-CDG (Fibroblasts) | Reference |
| PMM2 Enzyme Activity (mU/mg protein) | 5.34 ± 1.74 | 0.63 ± 0.56 (severe), 1.32 ± 0.86 (moderate), 2.05 ± 0.61 (mild) | [8][9] |
| PMM2 Enzyme Activity (% of Control) | 100% | 6.85% - 9.22% | [10] |
| Metabolite | Control (Fibroblasts) | PMM2-CDG (Fibroblasts) | Reference |
| GDP-Mannose (pmol/10⁶ cells) | ~23.5 | 2.3 - 2.7 | [11] |
| GDP-Mannose (pmol/10⁶ cells) | 30.7 (in 0.5 mM glucose) | Undetectable (in 0.5 mM glucose) | [3] |
| Metabolite | Control (PBMCs) | PMM2-CDG (PBMCs) | Reference |
| GDP-Mannose (pmol/10⁶ cells) | 15.43 ± 3.03 | 8.82 ± 3.02 | [12] |
Signaling Pathways Affected by PMM2 Deficiency
The hypoglycosylation resulting from reduced mannose-1-phosphate and its derivatives has profound effects on various signaling pathways critical for cellular function, growth, and communication.
Insulin (B600854)/IGF-1 Signaling Pathway
The insulin receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R) are heavily N-glycosylated proteins.[2] Proper glycosylation is essential for their correct folding, trafficking to the cell surface, and ligand-binding affinity. In PMM2-CDG, hypoglycosylation of the IGF-1 receptor has been shown to impair its activation and downstream signaling, contributing to growth defects observed in patients.[13][14]
TNF-alpha Signaling Pathway
The tumor necrosis factor-alpha (TNF-α) receptor 1 (TNFR1) is another critical glycoprotein (B1211001) whose function is modulated by its glycosylation status.[15] Aberrant glycosylation of TNFR1 in PMM2-CDG can lead to altered receptor shedding and dysregulation of the inflammatory response, potentially contributing to the immune dysfunction observed in some patients.[15]
Experimental Protocols
Measurement of PMM2 Enzyme Activity in Fibroblasts
This protocol is adapted from established methods for determining PMM2 activity in cell lysates.
Materials:
-
Patient-derived and control fibroblasts
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent
-
Reaction buffer (containing HEPES, MgCl₂, NADP⁺, glucose-1,6-bisphosphate, phosphoglucose (B3042753) isomerase, and glucose-6-phosphate dehydrogenase)
-
Substrate: Mannose-1-phosphate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Culture fibroblasts to near confluency.
-
Wash cells twice with ice-cold PBS and harvest by scraping.
-
Lyse the cell pellet in lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the total protein concentration of the lysate using the Bradford assay.
-
Set up the enzymatic reaction by adding a standardized amount of protein lysate to the reaction buffer.
-
Initiate the reaction by adding mannose-1-phosphate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the PMM2 activity as milliunits (mU) per milligram (mg) of total protein.
Quantification of GDP-Mannose by LC-MS/MS
This protocol outlines a general workflow for the analysis of GDP-mannose from fibroblast cell extracts.
Materials:
-
Patient-derived and control fibroblasts
-
Ice-cold 80% methanol (B129727)
-
LC-MS/MS system with a suitable column (e.g., HILIC)
-
Internal standard (e.g., stable isotope-labeled GDP-mannose)
Procedure:
-
Metabolite Extraction:
-
Culture fibroblasts to a defined cell number.
-
Rapidly wash cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.[16]
-
Scrape the cells and collect the methanol extract.
-
Add the internal standard to the extract.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate metabolites using an appropriate chromatographic method.
-
Detect and quantify GDP-mannose and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Calculate the concentration of GDP-mannose relative to the internal standard and normalized to cell number or protein content.
-
Assessment of Protein Glycosylation by Lectin Blotting
This method allows for the visualization of changes in the glycosylation patterns of total cellular proteins or specific immunoprecipitated proteins.
Materials:
-
Protein lysates from patient-derived and control fibroblasts
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Biotinylated lectins specific for mannose-containing glycans (e.g., Concanavalin A)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific binding.[17]
-
Incubate the membrane with a biotinylated lectin (e.g., Concanavalin A) diluted in blocking buffer.[1]
-
Wash the membrane to remove unbound lectin.
-
Incubate the membrane with streptavidin-HRP conjugate.
-
Wash the membrane thoroughly.
-
Detect the signal using a chemiluminescent substrate and an imaging system. A decrease in signal intensity in PMM2-CDG samples compared to controls indicates hypoglycosylation.
Conclusion
The deficiency of PMM2 and the subsequent reduction in mannose-1-phosphate levels are the central events in the pathophysiology of PMM2-CDG. This primary defect triggers a cascade of biochemical and cellular consequences, most notably the impairment of N-linked glycosylation. Understanding the quantitative impact on key metabolites and the downstream effects on critical signaling pathways is paramount for the development of targeted therapeutic strategies. The experimental protocols provided herein offer a framework for researchers to investigate the molecular basis of PMM2-CDG and to evaluate the efficacy of potential therapies aimed at restoring proper glycosylation. Future research should continue to focus on precise quantification of mannose-1-phosphate and other key metabolites in various cellular and animal models to further elucidate the complex metabolic dysregulation in this disorder.
References
- 1. maokangbio.com [maokangbio.com]
- 2. Frontiers | Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Insights into complexity of congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mouse model of a human congenital disorder of glycosylation caused by loss of PMM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary mannose supplementation in phosphomannomutase 2 deficiency (PMM2-CDG) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Residual Activity of PMM2 in Patients’ Fibroblasts: Possible Pitfall in the Diagnosis of CDG-Ia (Phosphomannomutase Deficiency) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High residual activity of PMM2 in patients' fibroblasts: possible pitfall in the diagnosis of CDG-Ia (phosphomannomutase deficiency) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AAV9-based PMM2 gene replacement augments PMM2 expression and improves glycosylation in primary fibroblasts of patients with phosphomannomutase 2 deficiency (PMM2-CDG) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted metabolomic evaluation of peripheral blood mononucleated cells from patients with PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Defective IGF-1 prohormone N-glycosylation and reduced IGF-1 receptor signaling activation in congenital disorders of glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Defective IGF-1 prohormone N-glycosylation and reduced IGF-1 receptor signaling activation in congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunopathology in PMM2-CDG: Defective glycosylation impact in the TNFα -TNFR1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive protocol for multiplatform metabolomics analysis in patient-derived skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
A Historical Perspective on Mannose 1-Phosphate Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose 1-phosphate (M1P) is a critical intermediate in cellular metabolism, primarily serving as the precursor for the synthesis of guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose). GDP-mannose is an essential building block for N-linked glycosylation, O-linked mannosylation, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors. The study of this compound has evolved from fundamental biochemical explorations of carbohydrate metabolism to the forefront of research into rare genetic diseases and the development of novel therapeutics. This technical guide provides a comprehensive historical perspective on this compound research, detailing key discoveries, experimental methodologies, and the current understanding of its role in health and disease.
Early Discoveries: The Dawn of Sugar Nucleotides
The story of this compound is intrinsically linked to the broader history of carbohydrate metabolism and the seminal discoveries of sugar nucleotides. In the mid-20th century, the work of Luis F. Leloir and his colleagues revolutionized biochemistry by identifying these activated sugar donors. While Leloir's initial focus was on galactose metabolism, his group's discovery of uridine (B1682114) diphosphate glucose (UDP-glucose) in the late 1940s laid the groundwork for understanding how monosaccharides are activated for biosynthetic reactions.[1][2][3] This led to the subsequent isolation and characterization of other sugar nucleotides, including guanosine diphosphate mannose (GDP-mannose) .[1] The existence of this compound as a direct precursor to GDP-mannose was a logical and necessary inference from these groundbreaking studies.
The key enzyme responsible for the synthesis of this compound, phosphomannomutase (PMM) , which catalyzes the interconversion of mannose 6-phosphate and this compound, was subsequently identified and characterized.[4][5] Early research in the 1950s and 1960s began to piece together the enzymatic steps of mannose metabolism. For instance, a 1955 publication by Munch-Peterson described the enzymatic synthesis of GDP-mannose, a reaction that directly utilizes this compound.[6] These foundational studies established the central role of this compound in the Leloir pathway of mannose metabolism, positioning it as a key node connecting glycolysis and glycosylation.
The Central Role of this compound in Glycosylation
Subsequent research solidified the understanding that this compound is the committed precursor for the synthesis of GDP-mannose, the primary donor of mannose for the assembly of N-linked glycans in the endoplasmic reticulum. The enzyme mannose-1-phosphate guanylyltransferase (also known as GDP-mannose pyrophosphorylase) catalyzes the reaction between this compound and GTP to form GDP-mannose.[6][7] This pathway is essential for the proper folding, stability, and function of a vast number of proteins.
The critical importance of this pathway was starkly illustrated with the discovery of Congenital Disorders of Glycosylation (CDG) , a group of rare inherited metabolic disorders. The most common form of CDG, PMM2-CDG (formerly known as CDG-Ia), is caused by mutations in the PMM2 gene, leading to deficient phosphomannomutase 2 activity.[4] This deficiency results in a reduced supply of this compound and, consequently, insufficient synthesis of GDP-mannose, leading to hypoglycosylation of numerous proteins and a wide range of severe clinical symptoms.
Quantitative Data in this compound Research
The following tables summarize key quantitative data from historical and recent studies in this compound research, providing a comparative overview of enzyme kinetics and metabolite concentrations.
| Parameter | Value | Organism/System | Reference |
| Phosphomannomutase (PMM) Activity | |||
| PMM Activity (Healthy Controls) | 1.6–3.9 nmol/min/mg protein | Human Leukocytes | [8] |
| PMM Residual Activity (PMM2-CDG Patients) | ~10% of controls (variable) | Human Leukocytes | [8] |
| Phosphomannose Isomerase (MPI) Activity | |||
| MPI Activity (Healthy Controls) | 7–20 nmol/min/mg protein | Human Leukocytes | [8] |
| GDP-Mannose Pyrophosphorylase (GDP-MP) Kinetics | |||
| GDP-mannose synthesis rate | 2.7 μM/min | E. coli (in vitro multi-enzyme cascade) | [9][10] |
Table 1: Enzyme Activity and Synthesis Rates in this compound Metabolism.
| Metabolite | Concentration | Biological Sample | Reference |
| Mannose | 50-100 µM | Human Plasma | |
| This compound | Variable, low intracellular concentration | Mammalian Cells | |
| GDP-Mannose | ~10-50 µM | Mammalian Cells |
Table 2: Typical Concentrations of Mannose and its Derivatives.
Key Experimental Protocols in this compound Research
This section details the methodologies for key experiments that have been instrumental in advancing our understanding of this compound metabolism.
Phosphomannomutase (PMM) Activity Assay
This spectrophotometric assay measures the activity of PMM by coupling the production of mannose 6-phosphate to the reduction of NADP⁺.
Principle: PMM converts this compound to mannose 6-phosphate. Mannose 6-phosphate is then converted to fructose (B13574) 6-phosphate by phosphomannose isomerase (MPI). Fructose 6-phosphate is subsequently converted to glucose 6-phosphate by phosphoglucose (B3042753) isomerase (PGI). Finally, glucose-6-phosphate dehydrogenase (G6PD) oxidizes glucose 6-phosphate, reducing NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Cell or tissue lysate
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (substrate)
-
Phosphomannose isomerase (MPI)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PD)
-
NADP⁺
-
MgCl₂
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl₂, NADP⁺, and the coupling enzymes (MPI, PGI, and G6PD).
-
Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes at 37°C to allow for the measurement of any background reactions.
-
Initiate the reaction by adding this compound.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of NADPH production is proportional to the PMM activity.
-
Calculate the specific activity (e.g., in nmol/min/mg of protein) using the molar extinction coefficient of NADPH.
GDP-Mannose Pyrophosphorylase (GDP-MP) Activity Assay
This assay measures the synthesis of GDP-mannose from this compound and GTP. The production of GDP-mannose can be quantified using High-Performance Liquid Chromatography (HPLC).
Principle: GDP-MP catalyzes the reversible reaction: this compound + GTP ↔ GDP-Mannose + Pyrophosphate. The reaction is monitored by measuring the amount of GDP-mannose produced over time.
Materials:
-
Purified GDP-MP or cell lysate containing the enzyme
-
Reaction Buffer (e.g., HEPES, pH 7.5)
-
This compound
-
GTP
-
MgCl₂
-
Inorganic pyrophosphatase (to drive the reaction forward)
-
HPLC system with an anion-exchange column
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl₂, GTP, and inorganic pyrophosphatase.
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction (e.g., by adding perchloric acid or by heat inactivation).
-
Analyze the reaction mixture by HPLC to separate and quantify the amount of GDP-mannose produced.
-
A standard curve of known GDP-mannose concentrations is used for quantification.
In Vitro Synthesis of this compound
Chemical and enzymatic methods have been developed for the synthesis of this compound.
Chemo-enzymatic Synthesis: A common approach involves the phosphorylation of mannose. For example, mannose can be converted to mannose 6-phosphate by hexokinase and ATP, followed by the conversion to this compound by phosphomannomutase.
Chemical Synthesis: More complex chemical syntheses involve protecting the hydroxyl groups of mannose, followed by phosphorylation at the anomeric carbon and subsequent deprotection. These methods are crucial for producing modified this compound analogs for research purposes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic pathways involving this compound and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of mannose leading to glycosylation.
Caption: Workflow for a phosphomannomutase (PMM) activity assay.
Modern Research and Therapeutic Horizons
The historical understanding of this compound's role in metabolism has paved the way for exciting modern research and therapeutic developments. The connection between PMM2 deficiency and CDG has spurred efforts to develop treatments that can bypass this enzymatic block.
One promising approach is the use of liposome-encapsulated this compound . This strategy aims to deliver M1P directly into cells, thereby providing the necessary substrate for GDP-mannose synthesis and restoring proper glycosylation.[11] Clinical trials are underway to evaluate the safety and efficacy of this novel therapeutic for PMM2-CDG.
Furthermore, the intricate regulation of mannose metabolism is being explored in the context of other diseases, including cancer. The reliance of certain cancer cells on specific metabolic pathways opens up the possibility of targeting enzymes in the mannose metabolic pathway for therapeutic benefit.
Conclusion
The journey of this compound research, from its inferred existence in the early days of biochemistry to its current status as a therapeutic target, highlights the power of fundamental scientific inquiry. The work of pioneers like Luis F. Leloir provided the essential framework for understanding the role of this seemingly simple molecule. Today, research on this compound continues to be a vibrant field, offering hope for patients with rare genetic diseases and providing new insights into the complex interplay between metabolism and cellular function. The in-depth technical understanding of its biochemistry, detailed in this guide, is crucial for the continued advancement of this important area of study.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Luis Federico Leloir | Department of Biochemistry [bioc.cam.ac.uk]
- 3. Luis Federico Leloir - Wikipedia [en.wikipedia.org]
- 4. Evolutionary history and functional diversification of phosphomannomutase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of this compound in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]
- 7. Human Metabolome Database: Showing metabocard for D-Mannose 1-phosphate (HMDB0006330) [hmdb.ca]
- 8. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One pot synthesis of GDP-mannose by a multi-enzyme cascade for enzymatic assembly of lipid-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Enzymatic Quantification of Mannose 1-Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mannose 1-phosphate (M1P) is a critical intermediate in the biosynthesis of various glycoconjugates, including glycoproteins and glycolipids.[1] The quantification of M1P is essential for studying metabolic pathways, diagnosing certain congenital disorders of glycosylation (CDG), and for the development of therapeutics targeting these pathways.[2][3] This document provides a detailed protocol for a sensitive and reliable enzymatic assay for the quantification of M1P in biological samples.
The assay is based on a coupled-enzyme system that ultimately leads to the production of a chromogenic product, which can be measured spectrophotometrically.[1] This colorimetric method offers a straightforward and robust alternative to more complex techniques like HPLC or fluorophore-assisted carbohydrate electrophoresis.[1][2]
Assay Principle
The enzymatic assay for this compound quantification involves a four-step enzymatic cascade. First, phosphomannomutase (PMM) converts this compound to mannose 6-phosphate. Subsequently, mannose 6-phosphate isomerase (M6PI) transforms mannose 6-phosphate into fructose (B13574) 6-phosphate. In the third step, glucose 6-phosphate isomerase (G6PI) converts fructose 6-phosphate to glucose 6-phosphate. Finally, glucose 6-phosphate dehydrogenase (G6PDH) oxidizes glucose 6-phosphate, leading to the reduction of thio-nicotinamide adenine (B156593) dinucleotide (thio-NAD+) to thio-NADH, which can be quantified by measuring the absorbance at 400 nm.[1] The amount of thio-NADH produced is directly proportional to the initial amount of this compound in the sample.
Caption: Enzymatic cascade for this compound quantification.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound (M1P) Standard | Sigma-Aldrich | M7126 | -20°C |
| Phosphomannomutase (PMM) | Supplier Specific | - | -20°C |
| Mannose 6-Phosphate Isomerase (M6PI) | Supplier Specific | - | -20°C |
| Glucose 6-Phosphate Isomerase (G6PI) | Supplier Specific | - | -20°C |
| Glucose 6-Phosphate Dehydrogenase (G6PDH) | Oriental Yeast | - | 4°C |
| Thio-Nicotinamide Adenine Dinucleotide (Thio-NAD+) | Oriental Yeast | - | -20°C |
| MOPS-NaOH Buffer (pH 7.0) | - | - | 4°C |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | RT |
| 96-well Microtiter Plate | Greiner Bio-One | 655001 | RT |
Note: Enzyme concentrations and specific activities may vary between suppliers. It is recommended to optimize the concentration of each enzyme for the assay.
Experimental Protocols
1. Preparation of Reagents
-
50 mM MOPS-NaOH Buffer (pH 7.0) containing 5 mM MgCl₂:
-
Dissolve MOPS in deionized water to a final concentration of 50 mM.
-
Adjust the pH to 7.0 with NaOH.
-
Add MgCl₂ to a final concentration of 5 mM.
-
Store at 4°C.
-
-
M1P Standard Stock Solution (10 mM):
-
Dissolve an appropriate amount of M1P in deionized water to make a 10 mM stock solution.
-
Aliquot and store at -20°C.
-
-
Working Reagent:
-
Prepare a fresh working reagent before each experiment by mixing the following components in the 50 mM MOPS-NaOH buffer (pH 7.0) with 5 mM MgCl₂:
-
Thio-NAD⁺: 1 mM
-
Phosphomannomutase (PMM): 0.40 mg/mL
-
Mannose 6-Phosphate Isomerase (M6PI): 0.55 mg/mL
-
Glucose 6-Phosphate Isomerase (G6PI): 0.45 mg/mL
-
Glucose 6-Phosphate Dehydrogenase (G6PDH): 0.012 mg/mL[1]
-
-
Keep the working reagent on ice.
-
2. Standard Curve Preparation
-
Prepare a series of M1P standards by diluting the 10 mM stock solution in deionized water to final concentrations ranging from 0 to 0.8 mM. A suggested dilution series is provided in the table below.
| Standard | M1P Concentration (mM) | Volume of 10 mM M1P Stock (µL) | Volume of Water (µL) |
| S1 | 0.8 | 8 | 92 |
| S2 | 0.6 | 6 | 94 |
| S3 | 0.4 | 4 | 96 |
| S4 | 0.2 | 2 | 98 |
| S5 | 0.1 | 1 | 99 |
| S6 | 0.05 | 0.5 | 99.5 |
| Blank | 0 | 0 | 100 |
3. Sample Preparation
-
Biological samples may require deproteinization and/or dilution to fall within the linear range of the assay.
-
For serum samples, a deproteinization step using a spin column is recommended to remove interfering substances.
-
The final concentration of M1P in the prepared sample should ideally be within the range of the standard curve.
4. Assay Procedure
Caption: Experimental workflow for the enzymatic assay.
-
Add 40 µL of each M1P standard or prepared sample to individual wells of a 96-well microtiter plate.
-
Add 40 µL of the freshly prepared Working Reagent to each well.[1]
-
Mix the contents of the wells gently by pipetting up and down.
-
Incubate the plate at 37°C for 60 minutes.[1] The reaction is typically complete within 30 minutes, but a 60-minute incubation ensures the reaction goes to completion.[1]
-
Measure the absorbance at 400 nm using a microplate reader.
Data Analysis
-
Standard Curve: Subtract the absorbance of the blank (0 mM M1P) from the absorbance of each standard. Plot the corrected absorbance values against the corresponding M1P concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Sample Concentration: Subtract the absorbance of the blank from the absorbance of each sample. Use the equation from the linear regression to calculate the concentration of M1P in the samples.
-
Concentration (mM) = (Corrected Absorbance - c) / m
-
-
Remember to account for any dilution factors used during sample preparation.
Data Presentation
Table 1: Representative Standard Curve Data
| M1P Concentration (mM) | Absorbance at 400 nm (Mean ± SD) | Corrected Absorbance (Mean) |
| 0.00 | 0.052 ± 0.003 | 0.000 |
| 0.05 | 0.115 ± 0.005 | 0.063 |
| 0.10 | 0.178 ± 0.006 | 0.126 |
| 0.20 | 0.303 ± 0.008 | 0.251 |
| 0.40 | 0.551 ± 0.012 | 0.499 |
| 0.60 | 0.798 ± 0.015 | 0.746 |
| 0.80 | 1.045 ± 0.020 | 0.993 |
| Linear Regression: y = 1.24x + 0.005; R² = 0.999 |
Table 2: Quantification of this compound in Samples
| Sample ID | Absorbance at 400 nm | Corrected Absorbance | Calculated M1P Concentration (mM) |
| Sample 1 | 0.425 | 0.373 | 0.297 |
| Sample 2 | 0.689 | 0.637 | 0.509 |
| Sample 3 | 0.211 | 0.159 | 0.124 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive enzymes | Ensure proper storage and handling of enzymes. Use fresh aliquots. |
| Incorrect buffer pH | Verify the pH of the MOPS buffer. | |
| Omission of a reagent | Double-check the preparation of the Working Reagent. | |
| High background | Contamination of reagents | Use high-purity water and reagents. Prepare fresh solutions. |
| Presence of interfering substances in the sample | Perform sample cleanup steps like deproteinization. | |
| Poor linearity of standard curve | Inaccurate dilutions | Carefully prepare the standard dilutions. Use calibrated pipettes. |
| Reaching substrate saturation at high concentrations | If the curve plateaus, narrow the concentration range of the standards. | |
| High variability between replicates | Pipetting errors | Ensure accurate and consistent pipetting. Mix well after adding reagents. |
| Temperature fluctuations | Maintain a constant incubation temperature. |
Conclusion
This enzymatic assay provides a reliable and sensitive method for the quantification of this compound. The protocol is straightforward, utilizes commercially available reagents, and is amenable to a high-throughput format. Accurate determination of M1P levels is crucial for advancing research in glycobiology and for the development of novel diagnostics and therapeutics for related metabolic disorders.
References
- 1. Colorimetric Quantification of α-D-Mannose 1-Phosphate [jstage.jst.go.jp]
- 2. Phosphomannomutase activity in congenital disorders of glycosylation type Ia determined by direct analysis of the interconversion of mannose-1-phosphate to mannose-6-phosphate by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Glycobiology: Advanced HPLC Methods for the Separation of Mannose 1-Phosphate Isomers
For Immediate Release
[City, State] – [Date] – The precise separation and quantification of sugar phosphate (B84403) isomers, particularly mannose 1-phosphate and its structural counterparts, represent a significant analytical challenge in glycobiology, metabolic research, and drug development. The subtle stereochemical differences among these isomers necessitate highly selective analytical techniques. This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the effective separation of this compound from other critical hexose (B10828440) phosphate isomers, including mannose 6-phosphate, glucose 1-phosphate, glucose 6-phosphate, and fructose (B13574) 6-phosphate. We present detailed protocols for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Porous Graphitic Carbon (PGC) Chromatography, and Mixed-Mode Chromatography, providing researchers with the tools to achieve baseline separation and accurate quantification of these vital metabolic intermediates.
Introduction
This compound is a key metabolite in the mannose metabolic pathway, serving as a precursor for the synthesis of guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose), an essential building block for N-linked glycosylation of proteins. Aberrations in this pathway are linked to various congenital disorders of glycosylation (CDGs). Consequently, the ability to accurately distinguish and quantify this compound from its isomers is paramount for understanding disease mechanisms and for the development of targeted therapeutics. This document provides detailed application notes and protocols for three powerful HPLC-based methods, empowering researchers to overcome the challenges associated with sugar phosphate isomer analysis.
Signaling and Metabolic Pathways
The separation of this compound is critical for studying the mannose metabolic pathway, which is integral to cellular function. A simplified diagram of this pathway is presented below, illustrating the conversion of mannose to GDP-mannose.
Caption: Simplified Mannose Metabolic Pathway.
Experimental Workflows
A general experimental workflow for the analysis of this compound isomers using HPLC is depicted below. The process begins with sample preparation, followed by chromatographic separation and subsequent detection.
Caption: General Experimental Workflow for HPLC Analysis.
HPLC Methods and Protocols
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including sugar phosphates. The separation is based on the weak acidic nature of the hydroxyl groups of carbohydrates, which are ionized at high pH, allowing for their separation on a strong anion-exchange column.
Experimental Protocol:
-
Column: Dionex CarboPac™ PA20 Analytical Column (3 x 150 mm) with a CarboPac™ PA20 Guard Column (3 x 30 mm).
-
Mobile Phase:
-
Eluent A: 100 mM Sodium Hydroxide (NaOH)
-
Eluent B: 1 M Sodium Acetate (B1210297) (NaOAc) in 100 mM NaOH
-
-
Gradient: An isocratic elution with a mixture of Eluent A and Eluent B is typically used. For the separation of this compound and mannose 6-phosphate, a starting condition of 100 mM NaOH with a shallow gradient of sodium acetate can be optimized. A published method uses 100 mM NaOH and 100 mM sodium acetate.[1]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
Data Presentation:
| Analyte | Retention Time (min) |
| This compound | 3.3[1] |
| Mannose 6-phosphate | 10.7[1] |
Porous Graphitic Carbon (PGC) Chromatography
PGC columns offer a unique stationary phase that provides strong retention for polar compounds, including sugar phosphates, using MS-compatible mobile phases. The separation mechanism involves a combination of hydrophobic and electronic interactions.
Experimental Protocol:
-
Column: Hypercarb™ PGC column (100 x 2.1 mm, 5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate in water
-
B: 10 mM Ammonium Bicarbonate in 80% Acetonitrile/20% Water
-
-
Gradient: A linear gradient from 2% to 20% B over a short time, for example, 1.8 minutes, has been used for the analysis of hexose phosphate isomers, although it did not achieve baseline separation of all isomers.[2] A more optimized gradient would be required for full resolution.
-
Flow Rate: 300 µL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: Mass Spectrometry (MS) is typically used for detection due to the volatile nature of the mobile phase.
Data Presentation:
While a specific chromatogram with baseline separation of all five isomers using PGC was not found, the literature suggests that with method optimization, separation is achievable. One study reported that fructose-6-phosphate, glucose-6-phosphate, and mannose-6-phosphate (B13060355) were not fully baseline-separated under their specific conditions.
| Analyte | Expected Elution Order |
| This compound | Near other hexose 1-phosphates |
| Glucose 1-phosphate | Near other hexose 1-phosphates |
| Mannose 6-phosphate | Near other hexose 6-phosphates |
| Glucose 6-phosphate | Near other hexose 6-phosphates |
| Fructose 6-phosphate | Near other hexose 6-phosphates |
Mixed-Mode Chromatography
Mixed-mode chromatography combines multiple retention mechanisms, such as anion-exchange and hydrophilic interaction liquid chromatography (HILIC) or reversed-phase, to achieve enhanced selectivity for complex mixtures of polar and ionic compounds like sugar phosphates.
Experimental Protocol:
-
Column: A mixed-mode column with both weak anion-exchange and reversed-phase or HILIC properties. An example is a reversed-phase/weak anion-exchanger column.[3]
-
Mobile Phase:
-
A: Water with an acidic modifier (e.g., formic acid).
-
B: Acetonitrile with an acidic modifier.
-
-
Gradient: A gradient from high organic to high aqueous mobile phase is typically employed. The specific gradient profile needs to be optimized for the separation of hexose phosphate isomers.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
-
Injection Volume: 5-10 µL.
-
Detection: Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).
Data Presentation:
One study reported the near-complete resolution of a complex mixture of six hexose phosphate structural isomers using a mixed-mode reversed-phase/weak anion-exchanger column under HILIC conditions.[3] However, specific retention times for each isomer were not provided in the abstract. Another study successfully separated glucose-1-phosphate and glucose-6-phosphate using a reverse-phase mixed-mode anion-exchange column.
| Analyte | Retention Time (min) - Example for Glucose Isomers |
| Glucose 1-phosphate | ~4.5 |
| Glucose 6-phosphate | ~5.5 |
(Note: Retention times are approximate and will vary depending on the specific mixed-mode column and conditions used. The data for glucose isomers is provided as an example of the separation capability of this technique for sugar phosphate isomers.)
Conclusion
The separation of this compound isomers is a critical step in advancing our understanding of glycosylation and related metabolic disorders. The HPLC methods outlined in this application note, particularly HPAE-PAD, PGC chromatography, and mixed-mode chromatography, offer powerful and selective tools for researchers, scientists, and drug development professionals. By providing detailed protocols and comparative data, this guide aims to facilitate the implementation of these advanced analytical techniques, ultimately accelerating discoveries in this vital field of research.
References
Application Note: Quantitative Analysis of Mannose 1-Phosphate in Cell Lysates by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose 1-phosphate (M1P) is a critical intermediate in cellular metabolism, playing a pivotal role in glycosylation pathways. It serves as the precursor for the synthesis of guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose), an essential donor substrate for the glycosylation of proteins and lipids. Dysregulation of mannose metabolism has been implicated in various diseases, including congenital disorders of glycosylation (CDG) and certain cancers. Accurate quantification of intracellular M1P levels is therefore crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in mammalian cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
Mannose enters the cell and is phosphorylated to mannose 6-phosphate (M6P) by hexokinase. M6P is then isomerized to fructose (B13574) 6-phosphate by mannose phosphate (B84403) isomerase (MPI), entering glycolysis. Alternatively, M6P can be converted to this compound by phosphomannomutase 2 (PMM2). M1P is subsequently converted to GDP-mannose by GDP-mannose pyrophosphorylase (GMPP), which is a key building block for glycosylation.[1][2]
Figure 1: Mannose Metabolic Pathway.
Experimental Workflow
The experimental workflow for the LC-MS/MS analysis of this compound in cell lysates involves several key steps, from sample preparation to data acquisition and analysis.
Figure 2: Experimental Workflow for M1P Analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
13C-labeled this compound internal standard (if available)
-
LC-MS grade water, acetonitrile, methanol (B129727), and formic acid
-
Ammonium hydroxide
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Trypsin-EDTA
-
BCA Protein Assay Kit
Cell Culture and Harvesting
-
Culture mammalian cells (e.g., fibroblasts, cancer cell lines) to ~80-90% confluency in appropriate cell culture flasks or plates.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add trypsin-EDTA and incubate until cells detach. Neutralize with complete medium. For suspension cells, directly collect the cell suspension.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.
-
Count the cells using a hemocytometer or automated cell counter to determine the cell number per sample.
-
Centrifuge the cells again and discard the supernatant.
Metabolite Extraction
-
To quench metabolism and extract metabolites, add 1 mL of ice-cold 80% methanol (-80°C) to the cell pellet (for approximately 1-5 million cells).
-
Vortex vigorously for 1 minute.
-
Incubate the samples at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites into a new microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
The separation of the highly polar this compound and its isomers is challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.
| Parameter | Value |
| Column | HILIC Column (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 with Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 20% B over 10 minutes, hold at 20% B for 2 minutes, then return to 80% B and equilibrate for 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) is recommended for its high selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | This compound: 259.0 -> 79.0 (Quantifier), 259.0 -> 97.0 (Qualifier) |
| Note: MRM transitions should be optimized for the specific instrument and compound. |
Data Analysis and Quantification
-
Reconstitute the dried metabolite extracts in 100 µL of the initial mobile phase composition (e.g., 80% acetonitrile/20% mobile phase A).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
Prepare a standard curve of this compound in the same reconstitution solvent, with concentrations ranging from physiological estimates to detectable limits.
-
If an internal standard is used, spike it into all samples and standards at a fixed concentration.
-
Process the LC-MS/MS data using the instrument's software.
-
Integrate the peak areas for the this compound MRM transitions.
-
Generate a calibration curve by plotting the peak area ratios (analyte/internal standard) against the concentration of the standards.
-
Calculate the concentration of this compound in the cell lysates based on the calibration curve.
-
Normalize the concentration to the cell number to report the results as pmol/106 cells.
Data Presentation
The following table presents representative data for the intracellular concentration of this compound in different cell lines. These values are for illustrative purposes and will vary depending on the cell type, growth conditions, and experimental procedures.
| Cell Line | Cell Type | This compound (pmol/106 cells) |
| Fibroblasts (Control) | Normal Human Dermal Fibroblasts | 15 - 25 |
| PMM2-CDG Fibroblasts | Patient-derived Fibroblasts | < 5 |
| HT-29 | Human Colorectal Adenocarcinoma | 10 - 20 |
| A549 | Human Lung Carcinoma | 5 - 15 |
Note: The presented values are hypothetical and should be experimentally determined.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in cell lysates using LC-MS/MS. The described methodology, incorporating HILIC for chromatographic separation and MRM for sensitive and specific detection, allows for the accurate determination of intracellular M1P levels. This method can be a valuable tool for researchers investigating the role of mannose metabolism in health and disease, and for professionals in drug development targeting pathways involving this critical metabolite. The successful application of this protocol will enable a deeper understanding of the metabolic alterations associated with various pathological conditions and facilitate the evaluation of potential therapeutic interventions.
References
Application Notes and Protocols for Colorimetric Quantification of α-D-Mannose 1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-Mannose 1-phosphate (α-Man1P) is a critical intermediate in the biosynthesis of various glycoconjugates, including glycoproteins and glycolipids.[1] Its accurate quantification is essential for studying the enzymes involved in these pathways, such as phosphorylases and mutases, and for the development of therapeutic agents targeting these processes. This document provides a detailed protocol for a sensitive and high-throughput colorimetric assay for the quantification of α-Man1P. The method is based on an enzymatic cascade that ultimately converts α-Man1P to D-glucose 6-phosphate, which is then measured spectrophotometrically.[1][2][3][4]
Principle of the Assay
The colorimetric quantification of α-D-Mannose 1-phosphate is achieved through a coupled enzymatic reaction. α-D-Mannose 1-phosphate is first converted to D-mannose 6-phosphate by phosphomannomutase (PMM). Subsequently, mannose 6-phosphate isomerase (M6PI) converts D-mannose 6-phosphate to D-fructose 6-phosphate. This is followed by the conversion of D-fructose 6-phosphate to D-glucose 6-phosphate by glucose 6-phosphate isomerase (G6PI). Finally, D-glucose 6-phosphate is oxidized by glucose 6-phosphate dehydrogenase (G6PDH), leading to the reduction of thio-nicotinamide adenine (B156593) dinucleotide (thio-NAD+) to thio-NADH, which can be quantified by measuring the increase in absorbance at 400 nm.[1][2] This multi-step enzymatic conversion allows for the specific and sensitive detection of α-D-Mannose 1-phosphate.
Data Presentation
Table 1: Standard Curve for α-D-Mannose 1-Phosphate Quantification
| α-Man1P Concentration (mM) | Absorbance at 400 nm (Mean) | Standard Deviation |
| 0.000 | 0.003 | ± 0.001 |
| 0.025 | 0.031 | ± 0.002 |
| 0.050 | 0.059 | ± 0.002 |
| 0.075 | 0.087 | ± 0.003 |
| 0.100 | 0.116 | ± 0.003 |
| 0.200 | 0.229 | ± 0.005 |
| 0.400 | 0.455 | ± 0.008 |
| 0.800 | 0.907 | ± 0.015 |
Note: Data presented here is representative. A standard curve should be generated for each experiment.
Linear Regression of Standard Curve:
A linear relationship between the concentration of α-Man1P and the absorbance at 400 nm is observed in the range of 0 to 0.8 mM.[1] The linear regression equation derived from the representative data is:
y = 1.13x + 0.0025
where:
-
y is the absorbance at 400 nm
-
x is the concentration of α-Man1P in mM
The correlation coefficient for this relationship is typically greater than 0.999.[1]
Experimental Protocols
Reagents and Materials
-
α-D-Mannose 1-phosphate (α-Man1P) bis(cyclohexylammonium) salt (or equivalent)
-
Phosphomannomutase (PMM)
-
Mannose 6-phosphate isomerase (M6PI)
-
Glucose 6-phosphate isomerase (G6PI)
-
Glucose 6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides
-
Thio-nicotinamide adenine dinucleotide (thio-NAD+)
-
MOPS-NaOH buffer (50 mM, pH 7.0)
-
Magnesium chloride (MgCl₂)
-
96-well microtiter plates
-
Microplate reader with temperature control and 400 nm absorbance measurement capability
Preparation of Reagents
-
50 mM MOPS-NaOH Buffer (pH 7.0) containing 5 mM MgCl₂:
-
Dissolve the appropriate amount of MOPS in deionized water.
-
Adjust the pH to 7.0 with NaOH.
-
Add MgCl₂ to a final concentration of 5 mM.
-
Bring the final volume to the desired amount with deionized water.
-
-
α-Man1P Standard Solutions (0 to 0.8 mM):
-
Prepare a stock solution of α-Man1P in the MOPS-NaOH buffer.
-
Perform serial dilutions of the stock solution to obtain standards ranging from 0 to 0.8 mM.
-
-
Working Reagent:
-
Prepare a mixture containing the following components in 50 mM MOPS-NaOH buffer (pH 7.0) with 5 mM MgCl₂:[1]
-
1 mM thio-NAD+
-
0.40 mg/mL PMM
-
0.55 mg/mL M6PI
-
0.45 mg/mL G6PI
-
0.012 mg/mL G6PDH
-
-
This working reagent should be prepared fresh before each assay.
-
Assay Procedure
-
Sample and Standard Preparation:
-
Pipette 40 µL of each α-Man1P standard solution into separate wells of a 96-well microtiter plate.[1]
-
Pipette 40 µL of the unknown samples into other wells.
-
Include a blank control containing 40 µL of the MOPS-NaOH buffer.
-
-
Reaction Initiation:
-
Add 40 µL of the freshly prepared Working Reagent to each well containing the standards and samples.[1]
-
-
Incubation:
-
Measurement:
-
Measure the absorbance of each well at 400 nm using a temperature-controlled microplate reader.[1]
-
Data Analysis
-
Standard Curve Generation:
-
Subtract the absorbance of the blank control from the absorbance of each α-Man1P standard.
-
Plot the corrected absorbance values against the corresponding α-Man1P concentrations.
-
Perform a linear regression analysis to obtain the equation of the standard curve and the correlation coefficient (R²).
-
-
Quantification of Unknown Samples:
-
Subtract the absorbance of the blank control from the absorbance of each unknown sample.
-
Use the linear regression equation from the standard curve to calculate the concentration of α-Man1P in the unknown samples.
-
Visualizations
Caption: Experimental workflow for the colorimetric quantification of α-D-Mannose 1-phosphate.
Caption: Enzymatic cascade for the colorimetric detection of α-D-Mannose 1-phosphate.
References
- 1. Colorimetric Quantification of α-D-Mannose 1-Phosphate [jstage.jst.go.jp]
- 2. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Synthesis of Mannose 1-Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mannose 1-phosphate (M1P) is a critical intermediate in cellular metabolism, serving as the direct precursor for the synthesis of guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose). GDP-mannose is an essential sugar nucleotide donor for various glycosylation pathways, including N-glycosylation, O-glycosylation, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors.[1][2] The availability of pure, high-quality this compound is therefore crucial for a wide range of in vitro studies, from investigating the kinetics of glycosyltransferases to developing inhibitors of microbial polysaccharide biosynthesis.[3][4][5] This document provides detailed protocols for the enzymatic and chemoenzymatic synthesis of this compound for experimental use.
Methods for In Vitro Synthesis of this compound
There are two primary approaches for the in vitro synthesis of this compound: enzymatic synthesis and chemical synthesis. Enzymatic methods offer high specificity and yield under mild reaction conditions, while chemical methods provide versatility for creating modified this compound analogs. A combination of both, known as a chemoenzymatic approach, is often employed to generate specialized molecular probes.[3][4]
Enzymatic Synthesis of this compound
A common and efficient enzymatic method for producing this compound involves a two-step cascade reaction starting from D-mannose. This "one-pot" synthesis utilizes two key enzymes: a hexokinase (or glucokinase) and a phosphomannomutase.[6][7]
-
Step 1: Phosphorylation of Mannose. Hexokinase (HK) or glucokinase (Glk) catalyzes the phosphorylation of D-mannose at the C6 position using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, yielding mannose 6-phosphate (M6P).
-
Step 2: Isomerization of Mannose 6-Phosphate. Phosphomannomutase (PMM) then catalyzes the reversible isomerization of mannose 6-phosphate to this compound.[8][9]
This enzymatic cascade is highly efficient and can be performed as a single batch reaction.
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from D-mannose using a coupled enzyme system.
Materials:
-
D-Mannose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Hexokinase (e.g., from Saccharomyces cerevisiae)
-
Phosphomannomutase (e.g., recombinant human PMM2 or from Saccharomyces cerevisiae)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
-
Enzyme-compatible centrifuge filters for purification
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for analysis
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
D-Mannose (20 mM)
-
ATP (25 mM)
-
MgCl₂ (10 mM)[7]
-
DTT (1 mM, optional)
-
Hexokinase (10 U)
-
Phosphomannomutase (5 U)
-
Nuclease-free water to a final volume of 1 ml.
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 4-6 hours. The progress of the reaction can be monitored by taking small aliquots at different time points.
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzymes (e.g., 95°C for 5 minutes) or by adding an equal volume of cold ethanol (B145695) to precipitate the enzymes.
-
Purification:
-
Centrifuge the terminated reaction mixture to pellet the precipitated enzymes.
-
The supernatant containing this compound, unreacted substrates, and byproducts can be further purified using anion-exchange chromatography.
-
Alternatively, for many applications, the crude reaction mixture can be used directly after enzyme removal via ultrafiltration.
-
-
Analysis and Quantification: The yield and purity of this compound can be determined using HPAEC-PAD, which effectively separates sugar phosphates.[6][9]
Data Presentation:
| Parameter | Condition | Yield/Rate | Reference |
| Enzyme Source | Recombinant E. coli expressing Glk and ManB | - | [6] |
| Temperature | 25-35°C | Optimal at 30°C | [7] |
| pH | 7.0-8.0 | Optimal at 7.5 | [6][7] |
| Co-factor | 5-20 mM MgCl₂ | Optimal at 10 mM | [7] |
Chemoenzymatic Synthesis Approach
For the synthesis of modified this compound derivatives, a chemoenzymatic approach is often employed. This involves the chemical synthesis of a modified mannose precursor, which is then enzymatically converted to the corresponding this compound derivative.[3][4] A general workflow involves:
-
Chemical Synthesis: A protected, modified mannose derivative is synthesized. For instance, to create a C6-modified mannose, a starting material like a protected thioglycoside can undergo a series of chemical reactions to introduce the desired modification (e.g., an amino or chloro group).[4][5]
-
Phosphorylation: The anomeric position of the modified mannose derivative is then phosphorylated. This can be achieved chemically, for example, using diphenylphosphoryl chloride.[3]
-
Deprotection: Finally, the protecting groups are removed to yield the modified this compound.[3][4]
This approach allows for the creation of a wide array of this compound analogs for use as probes in studying enzyme mechanisms or as potential inhibitors.
Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates the central role of this compound in major glycosylation pathways.
Caption: Metabolic fate of mannose and the role of this compound.
Experimental Workflow
The following diagram outlines the workflow for the one-pot enzymatic synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One pot synthesis of GDP-mannose by a multi-enzyme cascade for enzymatic assembly of lipid-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphomannomutase - Wikipedia [en.wikipedia.org]
- 9. Phosphomannomutase activity in congenital disorders of glycosylation type Ia determined by direct analysis of the interconversion of mannose-1-phosphate to mannose-6-phosphate by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracing Mannose 1-Phosphate Synthesis Using Radiolabeled Mannose
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mannose is a critical monosaccharide in cellular metabolism, primarily serving as a precursor for the synthesis of N-linked glycans, which are essential for protein folding and function.[1] Understanding the flux of mannose through its metabolic pathways is crucial for research in glycobiology, oncology, and congenital disorders of glycosylation. This application note provides a detailed protocol for tracing the synthesis of mannose 1-phosphate (Man-1-P) from exogenous mannose using radiolabeled tracers like [2-³H]-mannose or [¹⁴C]-mannose. The method involves cellular labeling, metabolite extraction, separation by anion-exchange chromatography, and quantification via scintillation counting.
Background: Mannose Metabolism
Once transported into the cell, mannose is rapidly phosphorylated by Hexokinase (HK) to form mannose 6-phosphate (Man-6-P).[1][2][3][4] This intermediate is a key metabolic branchpoint. It can be either isomerized by Phosphomannose Isomerase (MPI) to fructose-6-phosphate (B1210287) for entry into glycolysis or converted by Phosphomannomutase (PMM) to this compound (Man-1-P).[1][2][3] Man-1-P is the direct precursor for the synthesis of GDP-mannose, a crucial nucleotide sugar for N-glycosylation.[2][5]
Tracing studies have shown that exogenous mannose is very efficiently utilized for glycosylation.[2] Labeling with [2-³H]-mannose can show incorporation into Man-6-P and Man-1-P within seconds.[2]
Caption: Simplified overview of intracellular mannose metabolism.
Principle of the Assay
This protocol uses radiolabeled mannose (e.g., D-[2-³H]-mannose or D-[U-¹⁴C]-mannose) to trace its conversion to phosphorylated intermediates. After incubating cells with the tracer, metabolites are extracted. Because mannose, Man-6-P, and Man-1-P have different net negative charges at neutral or high pH, they can be effectively separated using high-performance anion-exchange chromatography (HPAE).[6][7][8][9] The fractions corresponding to each metabolite are collected, and the incorporated radioactivity is quantified using a liquid scintillation counter. This allows for the precise measurement of the amount of mannose converted into Man-1-P over time.
Experimental Protocol
Materials and Reagents
-
Cell Line: Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2).
-
Radiochemical: D-[2-³H]-mannose or D-[U-¹⁴C]-mannose (specific activity >20 Ci/mmol).
-
Culture Medium: Standard cell culture medium (e.g., DMEM), glucose-free/mannose-free medium for labeling.
-
Reagents: Dialyzed Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Metabolite Extraction: Ice-cold 80% Methanol (B129727) (HPLC grade), Cell scrapers.
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Anion-exchange column (e.g., CarboPac™ PA200 or similar).[6][7]
-
Eluents (e.g., Sodium Hydroxide, Sodium Acetate (B1210297) solutions).[6][7]
-
-
Quantification:
-
Liquid Scintillation Counter.
-
Scintillation fluid.
-
Protein Assay Kit (e.g., BCA or Bradford).
-
Step-by-Step Methodology
1. Cell Culture and Seeding:
-
Culture cells in standard growth medium to ~70-80% confluency in 6-well plates.
-
Ensure consistent seeding density across all wells for reproducibility.
2. Radiolabeling Procedure:
-
Prepare the labeling medium: Supplement glucose/mannose-free DMEM with dialyzed FBS and the radiolabeled mannose. A typical final concentration is 1-5 µCi/mL.
-
Aspirate the standard growth medium from the cells and wash twice with warm, sterile PBS.
-
Add 1 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) to create a time-course. Labeling for a few seconds is sufficient to see incorporation into phosphorylated intermediates.[2]
3. Metabolite Extraction:
-
At each time point, immediately stop the reaction by aspirating the labeling medium.
-
Quickly wash the cell monolayer twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.
-
Scrape the cells from the plate and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble metabolites. Reserve a small aliquot of the pellet for a protein assay to normalize the data.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
4. Separation by Anion-Exchange Chromatography:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of HPLC-grade water.
-
Inject the sample onto the HPAE system equipped with an anion-exchange column.
-
Separate the metabolites using a gradient of a high-salt eluent (e.g., sodium acetate in sodium hydroxide). The negatively charged phosphate (B84403) groups will cause Man-6-P and Man-1-P to be retained longer than neutral mannose.
-
Collect fractions at regular intervals (e.g., every 0.5 or 1 minute) into scintillation vials.
5. Quantification of Radioactivity:
-
Add scintillation fluid to each collected fraction.
-
Measure the radioactivity (in Disintegrations Per Minute, DPM) of each fraction using a liquid scintillation counter.
-
Identify the peaks corresponding to mannose, Man-6-P, and Man-1-P by comparing their retention times to those of non-radiolabeled standards.
-
Sum the DPM for all fractions belonging to the Man-1-P peak.
6. Data Analysis:
-
Determine the protein concentration of the reserved cell pellet from step 3.
-
Normalize the radioactivity for each metabolite by the total protein content (DPM/µg protein).
-
Plot the normalized DPM for Man-1-P against the incubation time to visualize the rate of synthesis.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The structural basis of the molecular switch between phosphatase and mutase functions of human phosphomannomutase 1 under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mannose 6-phosphate quantitation in glycoproteins using high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Mannose 1-Phosphate Analysis using High-pH Anion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of mannose 1-phosphate (Man-1-P) using High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This powerful technique allows for the direct, sensitive, and selective determination of Man-1-P and other sugar phosphates in various sample matrices without the need for derivatization.
Introduction
This compound is a critical intermediate in cellular metabolism, particularly in the pathways of N-linked glycosylation and the synthesis of guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose). Accurate quantification of Man-1-P is essential for studying various physiological and pathological processes, including congenital disorders of glycosylation (CDG), where deficiencies in enzymes like phosphomannomutase can lead to altered levels of this metabolite.[1] HPAEC-PAD offers a robust analytical solution for researchers in basic science and drug development who need to monitor mannose metabolism.[2][3][4]
At high pH, the hydroxyl groups of carbohydrates become ionized, allowing them to be separated on strong anion-exchange columns.[2] Pulsed amperometric detection provides highly sensitive and specific detection of these separated carbohydrates by measuring the electrical current generated during their oxidation on a gold electrode surface.[3]
Signaling and Metabolic Pathways
The analysis of this compound is often contextualized within its metabolic pathways. Understanding these pathways is crucial for interpreting analytical results.
Caption: Metabolic fate of mannose and its entry into key cellular pathways.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix.
a) From Glycoproteins (Release of Mannose-6-Phosphate): [5]
-
To a known amount of glycoprotein (B1211001) (e.g., 2.5 µg of alpha-galactosidase A), add a sufficient volume of 6.75 M trifluoroacetic acid (TFA).[5][6]
-
Incubate the mixture to facilitate hydrolysis and the release of mannose 6-phosphate.
-
Following hydrolysis, neutralize the sample.
-
Reconstitute the dried sample in high-purity water (e.g., Type 1 deionized water) prior to injection.[1]
-
Optimize an extraction method suitable for higher plants, such as Arabidopsis thaliana.[7][8]
-
To improve resolution, consider using a trap column, such as one packed with titanium dioxide resin, for the removal of sample matrices and to concentrate sugar phosphates and nucleotides.[7][8][9]
c) General Sample Cleanup:
For samples containing high concentrations of interfering anions, an off-line solid-phase extraction (SPE) step using a cartridge designed to remove anions may be necessary to allow for larger injection volumes and achieve lower detection limits.[2]
HPAEC-PAD Analysis
The following protocol is a general guideline and may require optimization based on the specific instrument and application.
a) Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of delivering accurate and reproducible gradients at high pH, such as a Thermo Scientific Dionex ICS-5000+ or equivalent.
-
Pulsed Amperometric Detector (PAD) with a gold working electrode.
b) Chromatographic Conditions:
| Parameter | Recommended Setting |
| Analytical Column | Thermo Scientific™ Dionex™ CarboPac™ PA20 (3 x 150 mm) or PA200 Analytical Column.[2][10] |
| Guard Column | Thermo Scientific™ Dionex™ CarboPac™ PA20 or PA200 Guard Column |
| Column Temperature | 30 °C[4] |
| Flow Rate | 0.5 mL/min[1][10] |
| Injection Volume | 5-25 µL |
| Mobile Phase A | 100 mM Sodium Hydroxide (NaOH)[1] |
| Mobile Phase B | 100 mM NaOH with 1 M Sodium Acetate (B1210297) (NaOAc)[1] |
| Gradient Elution | A gradient of increasing sodium acetate concentration is typically used to elute the more tightly bound sugar phosphates. An example gradient is provided in the quantitative data section. |
c) Pulsed Amperometric Detection (PAD) Waveform:
A standard carbohydrate waveform is generally suitable. An example waveform is provided below.
| Time (s) | Potential (V vs. Ag/AgCl) | Integration |
| 0.00 | +0.1 | |
| 0.20 | +0.1 | Begin |
| 0.40 | +0.1 | End |
| 0.41 | -2.0 | |
| 0.42 | -2.0 | |
| 0.43 | +0.6 | |
| 0.44 | -0.1 | |
| 0.50 | -0.1 |
Experimental Workflow
The overall experimental workflow for the analysis of this compound is summarized in the following diagram.
Caption: General workflow for HPAEC-PAD analysis of this compound.
Quantitative Data
The following tables summarize typical performance data for the HPAEC-PAD analysis of this compound and the structurally similar mannose 6-phosphate.
Table 1: Chromatographic Performance
| Analyte | Retention Time (min) |
| This compound (Man-1-P) | ~3.3[1] |
| Mannose 6-Phosphate (Man-6-P) | ~10.7[1] |
Note: Retention times are approximate and can vary depending on the specific column, gradient, and system.
Table 2: Example Elution Gradient
| Time (min) | % Mobile Phase A (100 mM NaOH) | % Mobile Phase B (100 mM NaOH, 1 M NaOAc) |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 20.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 30.1 | 100 | 0 |
| 40.0 | 100 | 0 |
Table 3: Method Performance Characteristics
| Parameter | Value |
| Linearity | A linear relationship is observed between the amount of analyte and the measured response.[5] |
| Sensitivity | The assay is sensitive enough to detect as little as 117 pmol of mannose 6-phosphate.[5] |
| Reproducibility | The assay demonstrates good day-to-day and operator-to-operator consistency.[5] |
Troubleshooting and Method Considerations
-
Peak Tailing and Broadening: Ensure the mobile phase pH is sufficiently high to maintain the analytes in their anionic forms. Check for column contamination or degradation.
-
Baseline Noise: Degas eluents thoroughly to prevent bubble formation in the detector cell. Ensure a stable electrochemical cell temperature.
-
Sample Matrix Effects: For complex matrices, thorough sample cleanup is crucial to avoid interferences and column fouling.[7][8]
-
Standard Preparation: Prepare fresh standards regularly and store them appropriately (e.g., at -20 °C or below) to ensure accuracy.[1]
By following these detailed protocols and considering the provided application notes, researchers can successfully implement HPAEC-PAD for the accurate and sensitive quantification of this compound, enabling deeper insights into its role in biological systems.
References
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 5. Mannose 6-phosphate quantitation in glycoproteins using high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of sugar phosphates in plants by ion chromatography on a titanium dioxide column with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Assessment of the Prebiotic Effects of Poria Cocos Polysaccharides Using Fecal Microbiota from Normal-Weight and Obese Children | MDPI [mdpi.com]
Application of Mannose-1-Phosphate in Cell Culture for Glycosylation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Dysregulation of glycosylation pathways is implicated in numerous diseases, including congenital disorders of glycosylation (CDG) and various cancers. Mannose-1-phosphate (M1P) is a key metabolic intermediate in the synthesis of nucleotide sugars required for the assembly of N-linked and O-linked glycans, as well as glycosylphosphatidylinositol (GPI) anchors. Supplementation of cell culture media with M1P offers a powerful tool to study and manipulate glycosylation processes, particularly in disease models where endogenous synthesis pathways are compromised.
The primary role of mannose-1-phosphate in glycosylation is to serve as the direct precursor for the synthesis of guanosine (B1672433) diphosphate-mannose (GDP-mannose).[1][2] This reaction is catalyzed by the enzyme GDP-mannose pyrophosphorylase (GMPP).[3][4] GDP-mannose is a crucial activated sugar donor for several glycosylation pathways.[1][2] It is utilized in the endoplasmic reticulum (ER) for the synthesis of dolichol-phosphate-mannose (Dol-P-Man), another essential mannose donor for N-glycosylation, O-mannosylation, C-mannosylation, and GPI anchor formation.[3][5][6][7]
A significant application of M1P supplementation is in the study and potential treatment of PMM2-CDG, the most common congenital disorder of glycosylation.[8] This disease is caused by mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2 that converts mannose-6-phosphate (B13060355) to mannose-1-phosphate.[1][8] By providing M1P exogenously, this enzymatic block can be bypassed, leading to the restoration of GDP-mannose levels and subsequent normalization of glycosylation.[1][8] To enhance its stability and cellular uptake, M1P is often delivered encapsulated in liposomes, a formulation known as GLM101.[1][8][9]
Key Applications
-
Correction of Glycosylation Defects: In cell models of certain CDGs, such as PMM2-CDG, M1P supplementation can rescue hypoglycosylation by providing the necessary substrate to bypass the genetic defect.[1][8]
-
Modulation of Glycan Structures: By increasing the intracellular pool of GDP-mannose, M1P can influence the composition of N- and O-linked glycans, potentially leading to an increase in high-mannose structures.[9][10]
-
Therapeutic Protein Production: Optimizing glycosylation is crucial for the efficacy and safety of many therapeutic proteins, such as monoclonal antibodies. M1P supplementation can be explored as a strategy to modulate glycan profiles during the manufacturing process.
-
Investigation of Glycosylation Pathways: M1P provides a tool to probe the dynamics and regulation of the cellular machinery involved in protein glycosylation.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of mannose-1-phosphate (delivered as liposome-encapsulated GLM101) on the glycosylation of fibroblasts derived from patients with Congenital Disorders of Glycosylation.
Table 1: Effect of GLM101 Treatment on High-Mannose Glycopeptides in PMM2-CDG and ALG2-CDG Fibroblasts
| Cell Line | Glycopeptide Change | Fold Change | Number of Glycopeptides |
| PMM2-CDG | Increased | >1.5 | 281 |
| ALG2-CDG | Increased (Man6 or higher) | >1.5 | 268 |
| ALG2-CDG | Decreased (Man5 or lower) | - | 50 out of 54 downregulated |
Data summarized from Budhraja et al., Molecular Genetics and Metabolism, 2024.[1]
Table 2: Effect of GLM101 Treatment on Complex/Hybrid Glycopeptides in PMM2-CDG and ALG2-CDG Fibroblasts
| Cell Line | Glycopeptide Change | Number of Significantly Changed Glycopeptides (p < 0.05) | Number of Upregulated Glycopeptides | Number of Glycoproteins |
| PMM2-CDG | Upregulated | 320 | 306 | 137 |
| ALG2-CDG | Significantly Changed | 1,035 | - | 289 |
Data summarized from Budhraja et al., Molecular Genetics and Metabolism, 2024.[1]
Experimental Protocols
Protocol 1: Supplementation of Cultured Fibroblasts with Liposome-Encapsulated Mannose-1-Phosphate (GLM101)
This protocol is based on the methodology described for studying the effects of GLM101 on fibroblasts from CDG patients.[1]
Materials:
-
Patient-derived fibroblasts (e.g., PMM2-CDG, ALG2-CDG)
-
Control fibroblasts
-
RPMI 1640 media (ThermoFisher)
-
Fetal Bovine Serum (FBS; Gibco)
-
Antibiotic-antimycotic solution (100X)
-
Non-essential amino acids solution (100X)
-
GLM101 (liposome-encapsulated mannose-1-phosphate)
-
T75 flasks
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Bradford assay or BCA protein assay kit
Procedure:
-
Cell Culture:
-
Maintain fibroblast cell lines in RPMI 1640 media supplemented with 10% FBS, 1% antibiotic-antimycotic, and 1% non-essential amino acids.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Routinely test for mycoplasma contamination.
-
-
Cell Plating and Treatment:
-
Plate the cells in T75 flasks at a density that will allow them to reach 90-95% confluency at the time of treatment.
-
Prepare the desired concentration of GLM101 in fresh culture medium. A typical concentration to test would be in the range of 100-500 µM, but this should be optimized for each cell line and experiment.
-
Remove the old medium from the confluent cells and replace it with the GLM101-containing medium.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Extraction:
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the flask and incubate on ice for 15-30 minutes.
-
Scrape the cells from the flask and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a Bradford or BCA assay according to the manufacturer's instructions.
-
-
Downstream Analysis:
-
The protein lysates are now ready for downstream applications to assess changes in glycosylation, such as:
-
Western Blotting: To analyze the molecular weight shift of specific glycoproteins.
-
Lectin Blotting: To detect changes in specific glycan structures.
-
Mass Spectrometry-based Glycoproteomics and Glycomics: For detailed characterization of glycan profiles.
-
-
Visualization of Pathways and Workflows
Caption: Mannose-1-Phosphate in the Glycosylation Pathway.
Caption: Experimental Workflow for Glycosylation Analysis.
Caption: Logic of M1P Intervention in PMM2-CDG.
References
- 1. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Dolichol phosphate mannose synthase is required in vivo for glycosyl phosphatidylinositol membrane anchoring, O mannosylation, and N glycosylation of protein in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro treatment with liposome-encapsulated Mannose-1-phosphate restores N-glycosylation in PMM2-CDG patient-derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols for Mannose-1-Phosphate as a Substrate for Mannose-1-Phosphate Guanylyltransferase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mannose-1-phosphate guanylyltransferase (M1PGT), also known as GDP-mannose pyrophosphorylase (GMPP), is a key enzyme in the biosynthesis of GDP-mannose. It catalyzes the reaction between mannose-1-phosphate and guanosine (B1672433) triphosphate (GTP) to produce GDP-mannose and pyrophosphate. GDP-mannose is an essential precursor for the synthesis of various glycoconjugates, including glycoproteins and glycolipids, across a wide range of organisms from bacteria to humans. The critical role of this enzyme in cellular processes makes it an attractive target for drug development, particularly in the context of infectious diseases and cancer. These application notes provide detailed protocols for assaying the activity of M1PGT using mannose-1-phosphate as a substrate.
Biochemical Pathway
The synthesis of GDP-mannose is a crucial step in the fructose (B13574) and mannose metabolic pathway. Mannose-1-phosphate and GTP are converted by Mannose-1-phosphate guanylyltransferase to GDP-mannose and pyrophosphate. GDP-mannose then serves as a donor of mannose for glycosylation reactions, which are essential for the proper folding, stability, and function of many proteins.
Caption: GDP-Mannose Synthesis Pathway.
Quantitative Data
The kinetic parameters of Mannose-1-phosphate guanylyltransferase can vary between different organisms. The following table summarizes the available quantitative data for the enzyme from Mycobacterium tuberculosis.
| Organism | Substrate | Km (µM) | Vmax (µM/min) | Optimal pH | Optimal Temperature (°C) |
| Mycobacterium tuberculosis | Mannose-1-Phosphate | 52.62 | 4.15 | 8.0 | 37 |
| Mycobacterium tuberculosis | GTP | 135.24 | 1.97 | 8.0 | 37 |
Experimental Protocols
Protocol 1: Colorimetric Assay for Mannose-1-Phosphate Guanylyltransferase Activity
This protocol describes a 96-well plate-based colorimetric assay to determine the activity of Mannose-1-phosphate guanylyltransferase. The assay measures the amount of pyrophosphate (PPi) produced, which is stoichiometrically equivalent to the amount of GDP-mannose synthesized. The PPi is hydrolyzed to two molecules of inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase, and the resulting Pi is detected using a malachite green-based reagent.
Materials:
-
Mannose-1-phosphate (substrate)
-
Guanosine triphosphate (GTP) (substrate)
-
Purified Mannose-1-phosphate guanylyltransferase
-
Inorganic pyrophosphatase
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite green hydrochloride in water.
-
Solution B: 4.2% (w/v) Ammonium (B1175870) molybdate (B1676688) in 4 M HCl.
-
Solution C: 0.2% (v/v) Triton X-100.
-
Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B and 2 volumes of Solution C. Incubate for 30 minutes at room temperature before use.
-
-
Phosphate Standard: 1 M KH2PO4 stock solution.
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 630 nm
Experimental Workflow:
Caption: M1PGT Colorimetric Assay Workflow.
Procedure:
-
Preparation of Phosphate Standards: Prepare a series of phosphate standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the 1 M KH2PO4 stock solution in the Assay Buffer.
-
Enzyme Reaction Setup:
-
In a 96-well plate, prepare the reaction mixture containing Assay Buffer, varying concentrations of Mannose-1-phosphate and GTP, a fixed amount of inorganic pyrophosphatase (e.g., 0.1 U/well), and the purified Mannose-1-phosphate guanylyltransferase.
-
The final reaction volume should be 50 µL.
-
Include negative controls without the M1PGT enzyme to account for any non-enzymatic hydrolysis or phosphate contamination.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Color Development:
-
Stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM phosphate standard) from all readings.
-
Create a standard curve by plotting the absorbance of the phosphate standards against their concentrations.
-
Determine the concentration of phosphate produced in each enzyme reaction well using the standard curve.
-
Calculate the specific activity of the enzyme (µmol of product/min/mg of enzyme).
-
Protocol 2: HPLC-Based Assay for GDP-Mannose Formation
This protocol provides an alternative method to directly measure the formation of GDP-mannose using High-Performance Liquid Chromatography (HPLC). This method is useful for confirming the results of the colorimetric assay and for more detailed kinetic studies.
Materials:
-
Mannose-1-phosphate
-
GTP
-
Purified Mannose-1-phosphate guanylyltransferase
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2
-
Quenching Solution: 0.5 M Perchloric acid
-
Neutralization Solution: 2 M KOH
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 column
-
Mobile Phase (example for anion-exchange): A gradient of ammonium phosphate buffer.
-
GDP-mannose and GTP standards
Procedure:
-
Enzyme Reaction:
-
Set up the enzyme reaction as described in the colorimetric assay protocol, but in a larger volume (e.g., 100-200 µL) in microcentrifuge tubes.
-
-
Reaction Quenching: At various time points, stop the reaction by adding an equal volume of ice-cold 0.5 M perchloric acid.
-
Neutralization and Sample Preparation:
-
Incubate the quenched reaction on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and neutralize with 2 M KOH.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate the nucleotides using a suitable gradient elution profile.
-
Monitor the elution of GTP and GDP-mannose by measuring the absorbance at 254 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to GTP and GDP-mannose by comparing their retention times with those of the standards.
-
Quantify the amount of GDP-mannose produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of GDP-mannose.
-
Calculate the initial reaction velocity and the kinetic parameters of the enzyme.
-
Conclusion
The provided application notes and protocols offer robust methods for studying the activity of Mannose-1-phosphate guanylyltransferase. The colorimetric assay is well-suited for high-throughput screening of potential inhibitors, while the HPLC-based method provides a more direct and quantitative analysis of product formation. These tools are valuable for researchers in academia and industry who are investigating the role of this enzyme in various biological processes and its potential as a therapeutic target.
Application Note: Liposomal Delivery of Mannose 1-Phosphate for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Disorders of Glycosylation (CDG) are a group of rare, inherited metabolic diseases caused by defects in the synthesis of glycans, which are complex sugar chains attached to proteins and lipids. The most common form is PMM2-CDG, resulting from a deficiency in the phosphomannomutase 2 (PMM2) enzyme. This enzyme is critical for converting mannose-6-phosphate (B13060355) to mannose-1-phosphate (M1P). M1P is the essential precursor for the synthesis of GDP-mannose, a building block for N-glycosylation—a process vital for the proper structure and function of many proteins.[1][2] While oral mannose supplementation can be effective for some types of CDG (like MPI-CDG), it has not proven effective in vivo for PMM2-CDG.[1][2]
The instability of M1P in blood plasma and its poor cellular uptake have limited its therapeutic potential. Liposomal encapsulation provides a promising solution by protecting M1P from degradation in circulation and facilitating its delivery into the cytosol of target cells.[3] This application note details the use of a liposomal M1P formulation, exemplified by the investigational drug GLM101, as a substrate replacement therapy to bypass the PMM2 enzymatic block.[3][4] We provide an overview of the underlying pathway, protocols for liposome (B1194612) preparation and evaluation, and representative data for in vivo studies.
Therapeutic Rationale: Bypassing the PMM2 Block
In PMM2-CDG, the deficient PMM2 enzyme leads to a lack of M1P, causing a downstream shortage of GDP-mannose and resulting in incomplete N-glycans (hypoglycosylation). Liposomal delivery introduces M1P directly into the cell's cytoplasm, where it becomes a substrate for GDP-mannose pyrophosphorylase (GMPPB), thus restoring the pool of GDP-mannose and rescuing the N-glycosylation process. This approach has shown promise in restoring glycosylation in fibroblasts from patients with PMM2-CDG, ALG2-CDG, and to a lesser extent, ALG11-CDG.[1][2]
References
- 1. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glycomine.com [glycomine.com]
- 4. Liposomes | World CDG Organization [worldcdg.org]
Application Notes and Protocols for the Spectrophotometric Determination of Mannose-1-Phosphate and Related Enzyme Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose-1-phosphate (M1P) is a critical intermediate in the biosynthesis of various essential biomolecules, including glycoproteins, glycolipids, and polysaccharides.[1] The enzymes that metabolize M1P, such as phosphomannomutase (PMM) and mannose-1-phosphate guanylyltransferase (MPG), are crucial for cellular function and represent potential therapeutic targets.[2][3] Spectrophotometric assays provide a robust and accessible method for quantifying M1P and determining the kinetic parameters of these enzymes. These assays are fundamental in basic research, disease diagnostics (e.g., Congenital Disorders of Glycosylation - CDG), and high-throughput screening for drug discovery.[2][3]
This document provides detailed application notes and protocols for the spectrophotometric determination of M1P and the activity of associated enzymes.
Metabolic Significance of Mannose-1-Phosphate
Mannose-1-phosphate is centrally positioned in mannose metabolism. It is synthesized from mannose-6-phosphate (B13060355) by the enzyme phosphomannomutase (PMM).[3][4] Subsequently, M1P serves as a substrate for mannose-1-phosphate guanylyltransferase (MPG), which catalyzes its reaction with GTP to form GDP-mannose.[2][5] GDP-mannose is the primary donor of mannose for the synthesis of N-linked glycans, GPI anchors, and other mannosylated structures.[2] Dysregulation of this pathway is associated with serious metabolic disorders, such as PMM2-CDG (formerly CDG-Ia), caused by a deficiency in PMM activity.[3][4]
Caption: Key steps in the mannose metabolic pathway.
I. Spectrophotometric Quantification of Mannose-1-Phosphate
This protocol describes a colorimetric method for the quantification of α-D-mannose-1-phosphate. The assay relies on a series of enzymatic reactions that convert M1P to D-glucose-6-phosphate (G6P), which is then quantified by the reduction of a nucleotide analog.[1]
Principle
Mannose-1-phosphate is sequentially converted to mannose-6-phosphate (by phosphomannomutase), fructose-6-phosphate (B1210287) (by mannose-6-phosphate isomerase), and finally glucose-6-phosphate (by glucose-6-phosphate isomerase). The resulting G6P is oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of thio-NAD+ to thio-NADH, which can be measured spectrophotometrically at 400 nm.[1]
Caption: Experimental workflow for M1P quantification.
Experimental Protocol
Reagents and Buffers
| Reagent | Stock Concentration | Final Concentration |
| MOPS-NaOH Buffer (pH 7.0) | 50 mM | 50 mM |
| MgCl₂ | 5 mM | 5 mM |
| Thio-NAD⁺ | 1 mM | 1 mM |
| Phosphomannomutase (PMM) | - | 0.40 mg/mL |
| Mannose-6-Phosphate Isomerase (M6PI) | - | 0.55 mg/mL |
| Glucose-6-Phosphate Isomerase (G6PI) | - | 0.45 mg/mL |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | - | 0.012 mg/mL |
| Mannose-1-Phosphate Standard | Varies | Varies (for standard curve) |
| Sample containing M1P | Unknown | - |
Procedure
-
Prepare the Working Reagent: Mix the buffer, MgCl₂, Thio-NAD⁺, and all four enzymes (PMM, M6PI, G6PI, G6PDH) to create the working reagent.
-
Prepare Standard Curve: Prepare a series of M1P standards of known concentrations.
-
Reaction Setup:
-
In a 96-well microplate, add a specific volume of the working reagent to each well.
-
Add a small volume of either the M1P standard or the unknown sample to the respective wells.
-
The final volume should be consistent across all wells.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.[1] The reaction should reach completion within this timeframe.[1]
-
Measurement: Measure the absorbance at 400 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no M1P) from all readings.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of M1P in the unknown samples by interpolating their absorbance values on the standard curve.
-
II. Spectrophotometric Assay for Phosphomannomutase (PMM) Activity
This protocol details a coupled enzyme assay to determine the activity of phosphomannomutase (PMM), which catalyzes the reversible conversion of mannose-6-phosphate to mannose-1-phosphate.[4] The assay measures the forward reaction (M1P formation).
Principle
The activity of PMM is determined by coupling the production of mannose-6-phosphate from mannose-1-phosphate to the reduction of NADP⁺ to NADPH. This is achieved through the sequential action of phosphomannose isomerase (converts mannose-6-phosphate to fructose-6-phosphate) and phosphoglucose (B3042753) isomerase (converts fructose-6-phosphate to glucose-6-phosphate), followed by the glucose-6-phosphate dehydrogenase-catalyzed reduction of NADP⁺. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.[4]
Experimental Protocol
Reagents and Buffers
| Reagent | Stock Concentration | Final Concentration |
| HEPES Buffer (pH 7.1) | 50 mM | 50 mM |
| MgCl₂ | 5 mM | 5 mM |
| Mannose-1-Phosphate | 100 µM | 100 µM |
| Glucose-1,6-bisphosphate | 100 µM | 100 µM |
| NADP⁺ | 1 mM | 1 mM |
| Phosphoglucose Isomerase | - | 10 µg/mL |
| Phosphomannose Isomerase | - | 3.5 µg/mL |
| Glucose-6-Phosphate Dehydrogenase | - | 10 µg/mL |
| Cell/Tissue Extract (Source of PMM) | Varies | - |
Procedure
-
Sample Preparation: Prepare a cell or tissue extract containing PMM.
-
Reaction Mixture 1 (PMM Reaction):
-
In a microcentrifuge tube, combine HEPES buffer, MgCl₂, mannose-1-phosphate, and glucose-1,6-bisphosphate.
-
Add the cell extract to initiate the reaction.
-
Incubate at 37°C for 90 minutes.[4]
-
Stop the reaction by heating at 80°C for 5 minutes, followed by snap cooling on ice.[4]
-
Centrifuge at 3000 rpm for 10 minutes to pellet denatured proteins.[4]
-
-
Reaction Mixture 2 (Detection):
-
In a cuvette or 96-well plate, add the supernatant from the previous step.
-
Add NADP⁺, phosphoglucose isomerase, phosphomannose isomerase, and glucose-6-phosphate dehydrogenase.
-
-
Measurement: Immediately place the cuvette/plate in a spectrophotometer and monitor the increase in absorbance at 340 nm over time.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min).
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH production, which corresponds to the PMM activity.
-
Enzyme activity is typically expressed as nmol/min/mg of protein.[4]
-
III. Spectrophotometric Assay for Mannose-1-Phosphate Guanylyltransferase (MPG) Activity
This protocol describes a colorimetric assay for determining the activity of mannose-1-phosphate guanylyltransferase (MPG), which synthesizes GDP-mannose from M1P and GTP.[2]
Principle
The activity of MPG is measured by quantifying the amount of inorganic pyrophosphate (PPi) released during the reaction. The PPi is hydrolyzed to two molecules of inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase. The total Pi is then measured using a colorimetric method, such as the malachite green assay, where the formation of a phosphomolybdate complex results in a color change that can be measured spectrophotometrically at approximately 630-650 nm.[2][6]
Caption: Workflow for the MPG activity assay.
Experimental Protocol
Reagents and Buffers
| Reagent | Stock Concentration | Final Concentration |
| Reaction Buffer (e.g., Tris-HCl, pH 7.5) | Varies | Varies |
| MgCl₂ or other divalent cation | Varies | Varies (enzyme dependent) |
| Mannose-1-Phosphate | Varies | Varies |
| GTP | Varies | Varies |
| Inorganic Pyrophosphatase | - | Excess |
| Purified MPG or cell extract | Varies | - |
| Malachite Green Reagent | - | - |
| Phosphate Standard | Varies | Varies (for standard curve) |
Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, divalent cation, M1P, GTP, and inorganic pyrophosphatase.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Initiate Reaction: Add the MPG enzyme source to start the reaction.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stopping reagent, such as an acid or a chelating agent like EDTA.
-
Color Development:
-
Add the malachite green reagent to the reaction mixture.
-
Incubate at room temperature for a specified time to allow for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a spectrophotometer or microplate reader.[2]
-
Data Analysis:
-
Prepare a standard curve using known concentrations of a phosphate standard.
-
Determine the amount of phosphate produced in the enzymatic reaction from the standard curve.
-
Calculate the MPG activity, typically expressed as nmol of PPi produced per minute per mg of protein.
-
Data Presentation
Quantitative data from these assays should be summarized in tables for clarity and ease of comparison.
Table 1: Example Data for M1P Quantification
| Sample ID | Absorbance at 400 nm | M1P Concentration (µM) |
| Standard 1 (0 µM) | 0.052 | 0 |
| Standard 2 (10 µM) | 0.255 | 10 |
| Standard 3 (25 µM) | 0.560 | 25 |
| Standard 4 (50 µM) | 1.075 | 50 |
| Unknown 1 | 0.485 | 21.8 |
| Unknown 2 | 0.790 | 36.2 |
Table 2: Example Data for PMM Activity
| Sample | Protein Conc. (mg/mL) | ΔA₃₄₀/min | PMM Activity (nmol/min/mg) |
| Control | 1.5 | 0.015 | 1.61 |
| Patient A | 1.6 | 0.002 | 0.20 |
| Patient B | 1.4 | 0.013 | 1.49 |
Table 3: Example Data for MPG Kinetic Analysis
| Substrate [GTP] (µM) | Initial Velocity (nmol/min/mg) |
| 5 | 12.5 |
| 10 | 21.0 |
| 25 | 35.7 |
| 50 | 48.1 |
| 100 | 59.9 |
| Km | 22.5 µM |
| Vmax | 75.0 nmol/min/mg |
Conclusion
The spectrophotometric assays detailed in these application notes provide sensitive and reliable methods for the quantification of mannose-1-phosphate and the characterization of key enzymes in mannose metabolism. These protocols are readily adaptable for various research and development applications, from fundamental enzymology to clinical diagnostics and high-throughput screening for novel therapeutics targeting these pathways. Adherence to detailed protocols and careful data analysis are essential for obtaining accurate and reproducible results.
References
- 1. Colorimetric Quantification of α-D-Mannose 1-Phosphate [jstage.jst.go.jp]
- 2. Enzyme Activity Measurement for Mannose-1-Phosphate Guanylyltransferase [creative-enzymes.com]
- 3. Phosphomannomutase activity in congenital disorders of glycosylation type Ia determined by direct analysis of the interconversion of mannose-1-phosphate to mannose-6-phosphate by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Mannose 1-Phosphate Pathway Genes using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the functional analysis of genes within the mannose 1-phosphate pathway. Detailed protocols for gene knockout and subsequent quantitative analysis are provided to facilitate research into the roles of these genes in health and disease, and to support the identification of novel therapeutic targets.
Introduction to the this compound Pathway and CRISPR-Cas9
The this compound pathway is a critical metabolic route responsible for the synthesis of essential mannosyl donors required for various glycosylation processes, including N-linked glycosylation, O-linked mannosylation, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors. Key enzymes in this pathway include Phosphomannomutase 2 (PMM2), which converts mannose-6-phosphate (B13060355) to mannose-1-phosphate, and the Dolichol-Phosphate Mannose (DPM) synthase complex (comprising DPM1, DPM2, and DPM3), which generates dolichol-phosphate-mannose. Dysregulation of this pathway is associated with a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG).
CRISPR-Cas9 technology offers a powerful tool for precisely editing the genes encoding these enzymes, enabling researchers to create cellular and animal models to study their function, dissect disease mechanisms, and screen for potential therapeutic interventions. This technology allows for targeted gene knockouts, corrections, or transcriptional modulation, providing unprecedented control over the genetic landscape of the this compound pathway.
Key Genes in the this compound Pathway
| Gene | Protein Product | Function |
| PMM2 | Phosphomannomutase 2 | Catalyzes the conversion of mannose-6-phosphate to α-D-mannose-1-phosphate. |
| MPI | Mannose Phosphate Isomerase | Catalyzes the reversible isomerization of mannose-6-phosphate and fructose-6-phosphate. |
| DPM1 | Dolichyl-phosphate mannosyltransferase subunit 1, catalytic | The catalytic subunit of the DPM synthase complex, which synthesizes dolichol-phosphate-mannose. |
| DPM2 | Dolichyl-phosphate mannosyltransferase subunit 2, regulatory | A regulatory subunit of the DPM synthase complex, essential for its stability and activity. |
| DPM3 | Dolichyl-phosphate mannosyltransferase subunit 3, regulatory | A regulatory subunit that links DPM1 and DPM2 and stabilizes the DPM synthase complex. |
Visualizing the this compound Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound Pathway Genes in Mammalian Cells
This protocol outlines the steps for generating a stable knockout of a target gene (e.g., PMM2) in a mammalian cell line (e.g., HEK293T or HepG2) using a lentiviral delivery system.
Materials:
-
HEK293T or other suitable mammalian cell line
-
LentiCRISPRv2 plasmid (Addgene #52961) or similar all-in-one vector
-
Validated sgRNA sequences targeting the gene of interest (see Table below)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM high glucose, fetal bovine serum (FBS), penicillin-streptomycin
-
Puromycin
-
Polybrene
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Antibodies for Western blot validation
Validated sgRNA Sequences (Human):
| Gene | sgRNA Sequence (5' to 3') | Reference |
| MPI | GCTGCTCGGCGGCGCCGAGG | [1] |
| GCGCCGAGGAGGGCGCCGGC | [1] | |
| PMM2 | GCTGAAGTTCTGCCGCTACG | (Designed using validated design tools) |
| TGTGGACACGGCCATCATCG | (Designed using validated design tools) | |
| DPM1 | GAACATCGTCCACCGCAAGG | (From CRISPR screen data)[2][3] |
| TCGTCAATGCCATCCGCAAG | (From CRISPR screen data)[2][3] | |
| DPM2 | CTTCTACACCATCGTGCTGG | (Designed using validated design tools) |
| GAAGATCGTGCTGGCCGTGG | (Designed using validated design tools) | |
| DPM3 | GCGCTCGTGGTCATCGCCAA | (Designed using validated design tools) |
| TGGTCATCGCCAAGTACTTC | (Designed using validated design tools) |
Procedure:
-
sgRNA Cloning:
-
Synthesize and anneal complementary oligonucleotides encoding the chosen sgRNA sequence.
-
Clone the annealed oligos into the BsmBI-digested LentiCRISPRv2 plasmid.
-
Verify the insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the LentiCRISPRv2 construct containing the sgRNA and the packaging plasmids (psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction and Selection:
-
Transduce the target cell line with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the medium with fresh medium.
-
After another 24 hours, begin selection with puromycin at a predetermined concentration.
-
-
Single-Cell Cloning:
-
After selection, perform limiting dilution or fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Expand the resulting colonies.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the region surrounding the sgRNA target site by PCR and sequence the product to identify insertions or deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific to the target protein to confirm the absence of protein expression.
-
Protocol 2: Quantitative Analysis of Glycosylation Status by Lectin Blotting
This protocol is used to assess changes in the overall glycosylation pattern of cellular proteins following the knockout of a mannose pathway gene.
Materials:
-
Cell lysates from wild-type and knockout cells
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Biotinylated lectins (e.g., Concanavalin A for high-mannose structures)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Protein Separation and Transfer:
-
Separate 20-30 µg of protein from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Lectin Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the biotinylated lectin (e.g., 1 µg/mL Concanavalin A in blocking buffer) for 1-2 hours at room temperature.
-
-
Washing and Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with Streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system.
-
Protocol 3: Quantification of GDP-Mannose by LC-MS/MS
This protocol provides a method for the quantitative analysis of GDP-mannose from cell lysates.
Materials:
-
Cell pellets from wild-type and knockout cells
-
Cold 80% methanol
-
LC-MS/MS system with a porous graphitic carbon (PGC) column
-
Mobile phase A: 0.1% formic acid in water, pH 9 with ammonia
-
Mobile phase B: Acetonitrile
-
GDP-mannose standard
Procedure:
-
Metabolite Extraction:
-
Resuspend cell pellets in cold 80% methanol.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in mobile phase A.
-
Inject the sample onto the PGC column.
-
Separate the metabolites using a gradient of mobile phase B.
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify GDP-mannose based on its specific precursor and product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the GDP-mannose standard.
-
Quantify the amount of GDP-mannose in the samples by comparing their peak areas to the standard curve.
-
Quantitative Data Summary
The following table summarizes expected and reported quantitative outcomes from CRISPR-Cas9-mediated knockout of this compound pathway genes.
| Gene Knockout | Expected/Reported Phenotype | Quantitative Measurement | Fold Change/Percentage Reduction | Reference |
| PMM2 | Impaired N-glycosylation | PMM enzymatic activity | ~90% decrease | [4] |
| Altered glycoprotein (B1211001) patterns | Western blot band shift | Visible shift/decrease in signal | [4] | |
| MPI | Accumulation of mannose-6-phosphate | Intracellular mannose-6-phosphate levels | >10-fold increase | [5] |
| Depletion of intracellular ATP | Intracellular ATP levels | ~50-70% decrease | [5] | |
| DPM1 | Reduced cell surface glycosylation | Concanavalin A staining | Significant decrease in fluorescence | [2][3] |
| Rescue of ER stress phenotypes | Cell survival under tunicamycin (B1663573) treatment | Increased survival | [2][3] |
Conclusion
The application of CRISPR-Cas9 technology provides a robust framework for investigating the intricate roles of the this compound pathway in cellular physiology and disease. The protocols and data presented here serve as a foundational resource for researchers to design and execute experiments aimed at elucidating gene function, validating drug targets, and developing novel therapeutic strategies for congenital disorders of glycosylation and other related diseases. The ability to precisely manipulate the genome, coupled with sensitive analytical techniques, will continue to advance our understanding of this critical metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A genome-wide CRISPR screen identifies DPM1 as a modifier of DPAGT1 deficiency and ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. HepG2 PMM2-CDG knockout model: A versatile platform for variant and therapeutic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ablation of mouse phosphomannose isomerase (Mpi) causes mannose 6-phosphate accumulation, toxicity, and embryonic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracking Mannose 1-Phosphate Metabolism with Stable Isotope Labeling: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for tracing the metabolism of mannose 1-phosphate in mammalian cells using stable isotope labeling with [U-¹³C₆]-D-mannose. This powerful technique allows for the quantitative analysis of mannose flux through key metabolic pathways, providing critical insights into glycosylation, cellular signaling, and the impact of therapeutic interventions.
Introduction
D-mannose is a C-2 epimer of glucose that plays a vital role in cellular metabolism, primarily as a precursor for the synthesis of N-linked glycans, which are essential for protein folding, stability, and function.[1] Upon entering the cell, mannose is phosphorylated by hexokinase to mannose-6-phosphate (B13060355) (Man-6-P). This intermediate is at a critical metabolic juncture, where it can either be isomerized to fructose-6-phosphate (B1210287) (Fru-6-P) to enter glycolysis or be converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2).[1] Mannose-1-phosphate is the direct precursor for the synthesis of GDP-mannose, the primary donor for N-glycosylation.[1]
Stable isotope labeling, using compounds such as uniformly labeled ¹³C-D-mannose ([U-¹³C₆]-D-mannose), enables the precise tracing of mannose through these pathways. By replacing naturally abundant ¹²C atoms with the heavy isotope ¹³C, researchers can use mass spectrometry to track the incorporation of the labeled mannose into downstream metabolites like mannose-1-phosphate, providing a quantitative measure of pathway activity.[2]
Signaling Pathway and Experimental Workflow
The metabolic fate of mannose is intricately linked to cellular signaling and biosynthetic pathways. Understanding the flux of mannose into the glycosylation pathway is crucial for studying diseases such as congenital disorders of glycosylation and for the development of targeted therapies.
Mannose Metabolism and Glycosylation Pathway
The diagram below illustrates the key steps in mannose metabolism, from its uptake and phosphorylation to its conversion to mannose-1-phosphate and subsequent utilization in the glycosylation pathway.
Caption: Metabolic pathway of D-mannose entering the glycosylation pathway.
Experimental Workflow
The general workflow for a stable isotope tracing experiment to track mannose-1-phosphate metabolism is depicted below. This workflow outlines the key steps from cell culture to data analysis.
Caption: A generalized workflow for a stable isotope tracing experiment.
Quantitative Data Presentation
The following table presents hypothetical quantitative data from a time-course experiment tracking the incorporation of ¹³C from [U-¹³C₆]-D-mannose into intracellular mannose-1-phosphate in a mammalian cell line. This data illustrates the expected increase in the M+6 isotopologue of mannose-1-phosphate over time, indicating its synthesis from the labeled mannose.
| Time Point (Hours) | Total Mannose-1-Phosphate (pmol/10⁶ cells) | M+0 Mannose-1-Phosphate (%) | M+6 Mannose-1-Phosphate (%) |
| 0 | 50.2 ± 4.5 | 99.8 ± 0.1 | 0.2 ± 0.1 |
| 1 | 52.1 ± 5.1 | 75.3 ± 3.2 | 24.7 ± 3.2 |
| 4 | 55.8 ± 6.2 | 40.1 ± 4.5 | 59.9 ± 4.5 |
| 8 | 53.9 ± 5.8 | 20.5 ± 2.9 | 79.5 ± 2.9 |
| 24 | 51.7 ± 4.9 | 5.6 ± 1.2 | 94.4 ± 1.2 |
M+0 represents the unlabeled mannose-1-phosphate, and M+6 represents the fully labeled mannose-1-phosphate with six ¹³C atoms.
Experimental Protocols
This section provides a detailed methodology for conducting a stable isotope labeling experiment to track mannose-1-phosphate metabolism.
Cell Culture and Isotope Labeling
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Glucose-free and mannose-free DMEM
-
Sterile D-glucose solution
-
[U-¹³C₆]-D-mannose (sterile solution)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment.
-
Media Preparation: Prepare the labeling medium by supplementing glucose- and mannose-free DMEM with 10% dFBS, the desired concentration of D-glucose (e.g., 5 mM), and [U-¹³C₆]-D-mannose (e.g., 100 µM). Prepare a control medium with unlabeled D-mannose at the same concentration.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
Metabolite Extraction
Rapid quenching of metabolic activity is crucial for accurate results.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C 80% Methanol (B129727) (HPLC grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 x g
Procedure:
-
Quenching:
-
Immediately after the incubation period, place the culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution.
-
-
Extraction:
-
Add 1 mL of -80°C 80% methanol to each well of the 6-well plate.
-
Place the plate on dry ice for 10 minutes to ensure rapid quenching.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Metabolite Collection:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
-
Drying and Storage:
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation and Method:
-
Liquid Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar metabolites like sugar phosphates.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.
Sample Preparation:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, such as 50% acetonitrile (B52724) in water.
MRM Transitions for Mannose-1-Phosphate: The following table provides the expected MRM transitions for unlabeled and [U-¹³C₆]-labeled mannose-1-phosphate in negative ion mode. These should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled Mannose-1-Phosphate | 259.0 | 97.0 (H₂PO₄⁻) / 79.0 (PO₃⁻) |
| [U-¹³C₆]-Mannose-1-Phosphate | 265.0 | 97.0 (H₂PO₄⁻) / 79.0 (PO₃⁻) |
Data Analysis:
-
Peak Integration: Integrate the peak areas for the specified MRM transitions for both unlabeled (M+0) and labeled (M+6) mannose-1-phosphate at each time point.
-
Mass Isotopomer Distribution (MID): Calculate the fractional abundance of each isotopologue. For example, the fractional abundance of M+6 is calculated as: Fractional Abundance (M+6) = Peak Area (M+6) / (Peak Area (M+0) + Peak Area (M+6))
-
Correction for Natural Abundance: Correct the raw MID data for the natural abundance of ¹³C and other isotopes.
Conclusion
Stable isotope labeling with [U-¹³C₆]-D-mannose is a robust and powerful technique for the quantitative analysis of mannose-1-phosphate metabolism. The detailed protocols and methodologies presented in this application note provide a solid foundation for researchers to investigate the intricate roles of mannose in cellular physiology and disease. This approach can be adapted to study various cell types and experimental conditions, offering valuable insights for basic research and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose 1-phosphate (Man-1-P) is a critical intermediate in the metabolism of mannose and the biosynthesis of glycoproteins and glycolipids.[1] Enzymes that produce or consume Man-1-P, such as phosphomannomutase (PMM) and mannose-1-phosphate guanylyltransferase (MPG), are essential for these pathways.[1] Dysregulation of these enzymes is associated with various diseases, including Congenital Disorders of Glycosylation (CDG).[2][3] Therefore, the ability to accurately and efficiently measure the activity of these enzymes is crucial for basic research, disease diagnostics, and the development of novel therapeutics.
This application note provides a detailed protocol for a sensitive and high-throughput 96-well plate colorimetric assay to quantify Man-1-P and determine the kinetic parameters of Man-1-P-related enzymes. The assay is based on a coupled enzyme system that ultimately leads to the production of a chromophore that can be measured using a standard microplate reader.
Assay Principle
The assay for quantifying Man-1-P or the activity of enzymes that produce it (e.g., Phosphomannomutase converting Mannose-6-Phosphate) relies on a cascade of enzymatic reactions. This compound is converted through a series of steps to glucose 6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces a chromogenic substrate, thio-NAD⁺, to thio-NADH. The production of thio-NADH results in an increased absorbance at 400 nm, which is directly proportional to the amount of Man-1-P present in the sample.[4]
For enzymes that consume Man-1-P (e.g., Mannose-1-Phosphate Guanylyltransferase), the assay can be adapted to measure the decrease in the Man-1-P concentration over time.
Signaling and Assay Pathways
Mannose Metabolism Pathway
The following diagram illustrates the central role of this compound in mannose metabolism.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 70ce7322-90e8-4038-90c7-25280699a30d.filesusr.com [70ce7322-90e8-4038-90c7-25280699a30d.filesusr.com]
- 3. Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Utilizing Mannose 1-Phosphate in the Study of Congenital Disorders of Glycosylation
Introduction
Congenital Disorders of Glycosylation (CDG) represent a group of inherited metabolic diseases resulting from defects in the synthesis and attachment of glycans to proteins and lipids.[1] The most prevalent form is PMM2-CDG (formerly known as CDG-Ia), caused by mutations in the PMM2 gene.[2][3] This gene encodes phosphomannomutase 2 (PMM2), an essential enzyme that catalyzes the conversion of mannose-6-phosphate (B13060355) (M6P) to mannose-1-phosphate (M1P).[4][5] This reaction is a critical step in the N-glycosylation pathway, as M1P is the precursor for guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose), the activated sugar donor required for the synthesis of lipid-linked oligosaccharides (LLO) in the endoplasmic reticulum.[6][7][8]
A deficiency in PMM2 activity leads to reduced levels of M1P and consequently GDP-mannose, resulting in hypoglycosylation of numerous proteins and a multisystemic clinical phenotype.[3][6] Research into therapeutic strategies for PMM2-CDG has focused on substrate replacement therapy to bypass the enzymatic block. While direct supplementation with mannose has shown limited success in clinical trials for PMM2-CDG, the administration of mannose 1-phosphate presents a more direct approach to replenish the deficient substrate.[6][9] However, the instability of M1P in blood plasma has been a significant hurdle.[6] To overcome this, recent research has focused on novel delivery systems, such as liposome-encapsulated mannose-1-phosphate (like GLM101), to enhance stability and cellular uptake.[4][6]
These application notes provide an overview of the use of this compound in studying CDG, with a focus on PMM2-CDG. We detail protocols for key experiments, present quantitative data from relevant studies, and illustrate the underlying biochemical pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating PMM2-CDG and the effects of this compound supplementation.
Table 1: PMM2 Enzyme Activity in PMM2-CDG Patient Cells and Models
| Cell Type | Condition | PMM2 Activity (mU/mg protein) | Reference |
| Leukocytes | Healthy Controls | 0.47 - 5.31 (Average: 2.5) | [10] |
| Leukocytes | PMM2-CDG Patients | Significantly reduced compared to controls | [10] |
| THP-1 Monocytes | Non-targeting (NT) control | 2.62 | [10] |
| THP-1 Monocytes | PMM2 knockdown | 0.37 (~14% residual activity) | [10] |
| iPSCs | Control hPSCs | 100% (Normalized) | |
| iPSCs | PMM2-iPSC-C3 | 27% of control | |
| iPSCs | PMM2-iPSC-C3 with shRNA knockdown | 5% of control | [2] |
Table 2: Effect of Mannose and this compound on GDP-Mannose Levels
| Cell Type | Condition | Treatment | GDP-Mannose (pmol/10⁶ cells) | Reference |
| Normal Fibroblasts | Control | None | 23.5 | [11] |
| Normal Fibroblasts | Control | 1 mM Mannose | No significant effect | [11] |
| PMM2-deficient Fibroblasts | PMM2-CDG | None | 2.3 - 2.7 | [11] |
| PMM2-deficient Fibroblasts | PMM2-CDG | 1 mM Mannose | ~15.5 | [11] |
| PMM2-CDG Fibroblasts | PMM2-CDG | GLM101 (Liposomal M1P) | Normalized | [4] |
Table 3: Impact of Liposomal this compound (GLM101) on N-Glycosylation in CDG Fibroblasts
| CDG Type | Key Observation | Outcome | Reference |
| PMM2-CDG | Several-fold increase in glycopeptides with Man6 and higher glycans | Helps in the formation of mature glycoforms | [6][12] |
| PMM2-CDG | Decrease in Man5 and smaller glycan moieties | Suggests restoration of glycosylation | [6][12] |
| ALG2-CDG | Several-fold increase in glycopeptides with Man6 and higher glycans | Overcomes genetic block in the glycosylation pathway | [6][12] |
| ALG11-CDG | Marginal improvement in high mannose bearing glycopeptides | Potentially beneficial | [6][12] |
Experimental Protocols
Protocol 1: Phosphomannomutase 2 (PMM2) Enzyme Activity Assay
This protocol describes a spectrophotometric assay to measure PMM2 activity in cell lysates by monitoring the reduction of NADP+ to NADPH through a series of coupled enzymatic reactions.[7][10]
Materials:
-
Cell lysate (e.g., from leukocytes, fibroblasts, or THP-1 cells)
-
Reaction Buffer: 50 mM HEPES (pH 7.1), 5 mM MgCl₂
-
Substrate: 0.34 mM this compound (M1P)[10]
-
Activator: 1 µM Mannose 1,6-bisphosphate[10] or 100 µM Glucose 1,6-bisphosphate[13]
-
Coupling Enzymes:
-
Cofactor: 0.25 mM NADP+[10]
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, coupling enzymes, activator, and NADP+ in a microcentrifuge tube. Keep on ice.
-
Add the substrate (this compound) to the reaction mixture.
-
In a 96-well plate, add a specific amount of cell lysate (e.g., to a final concentration of 0.1 µg/mL protein) to designated wells.[7] Include a blank control with lysis buffer instead of cell lysate.
-
Add the complete reaction mixture to each well to initiate the reaction. The final volume should be around 200 µL.[7]
-
Immediately place the plate in a spectrophotometer pre-warmed to 30°C or 37°C.[7][13]
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a total duration of up to 120 minutes.[7]
-
Calculate the rate of NADPH production (increase in A340) over the linear range of the reaction.
-
Determine the specific activity of PMM2 and express it in mU/mg of total protein (where 1 U = 1 µmol of NADPH produced per minute).
Protocol 2: Cellular Treatment with Liposomal this compound (GLM101)
This protocol outlines the treatment of patient-derived fibroblasts with GLM101 to assess its ability to rescue glycosylation defects.[6][14]
Materials:
-
PMM2-CDG patient-derived fibroblasts
-
Control (healthy donor) fibroblasts
-
Standard cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Liposome-encapsulated mannose-1-phosphate (GLM101)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Culture patient-derived and control fibroblasts in standard culture medium until they reach a desired confluency (e.g., 70-80%).
-
Prepare the GLM101 treatment medium by diluting the GLM101 stock solution to the desired final concentration in fresh culture medium.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the GLM101-containing medium to the "treatment" group of cells. For the "untreated" control group, add fresh medium without GLM101.
-
Incubate the cells for a specified period (e.g., 4 days, as adapted from similar treatment protocols).[10]
-
After the incubation period, harvest the cells by scraping them in PBS.[15]
-
Centrifuge the cell suspension to obtain a cell pellet.
-
The cell pellet can now be used for downstream analysis, such as PMM2 activity assay (Protocol 1), N-glycoproteomics analysis (Protocol 3), or GDP-mannose quantification.
Protocol 3: Analysis of Cell Surface Glycosylation by Lectin Binding Assay
This protocol uses fluorescently labeled lectins and flow cytometry to detect changes in cell surface glycosylation patterns.[10]
Materials:
-
Treated and untreated cells (from Protocol 2)
-
Fluorescently labeled lectins (e.g., Concanavalin A (ConA)-FITC, which binds α-D-mannose, and Maackia amurensis agglutinin (MAA)-FITC, which binds α2-3-sialylated glycans).[10]
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in flow cytometry buffer at a concentration of approximately 1x10⁶ cells/mL.
-
Add the fluorescently labeled lectin (e.g., ConA-FITC) at a pre-optimized concentration to the cell suspension.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with cold flow cytometry buffer to remove unbound lectin.
-
Resuspend the cells in flow cytometry buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
Compare the median fluorescence intensity (MFI) of the treated cells to the untreated cells and healthy controls to quantify changes in surface glycosylation.
Visualizations: Pathways and Workflows
Caption: N-Glycosylation pathway highlighting the PMM2-CDG defect and M1P bypass.
Caption: Workflow for the coupled spectrophotometric PMM2 enzyme activity assay.
Caption: Experimental workflow for evaluating M1P-based therapies in CDG cell models.
References
- 1. Frontiers | Mannose phosphate isomerase gene mutation leads to a congenital disorder of glycosylation: A rare case report and literature review [frontiersin.org]
- 2. Glycomic Characterization of Induced Pluripotent Stem Cells Derived from a Patient Suffering from Phosphomannomutase 2 Congenital Disorder of Glycosylation (PMM2-CDG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AAV9-based PMM2 gene replacement augments PMM2 expression and improves glycosylation in primary fibroblasts of patients with phosphomannomutase 2 deficiency (PMM2-CDG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro treatment with liposome-encapsulated Mannose-1-phosphate restores N-glycosylation in PMM2-CDG patient-derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yeast Models of Phosphomannomutase 2 Deficiency, a Congenital Disorder of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structural basis of the molecular switch between phosphatase and mutase functions of human phosphomannomutase 1 under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary mannose supplementation in phosphomannomutase 2 deficiency (PMM2-CDG) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mannose 1-Phosphate Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of mannose 1-phosphate (Man-1-P) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in my research?
A1: this compound is a key phosphorylated monosaccharide that serves as a central precursor in the biosynthesis of various glycoconjugates, including N-linked glycoproteins. In the cell, it is converted to GDP-mannose, the primary donor of mannose for these glycosylation pathways. Its stability is crucial for in vitro enzymatic assays, cell-based studies, and the development of therapeutics for congenital disorders of glycosylation (CDGs).
Q2: I'm observing inconsistent results in my experiments using this compound. What could be the cause?
A2: Inconsistent results are often due to the inherent instability of this compound in aqueous solutions. The primary cause of this instability is the hydrolysis of the anomeric phosphate (B84403) group, which releases free mannose and inorganic phosphate. The rate of this hydrolysis is sensitive to pH, temperature, and the presence of certain enzymes or metal ions in the solution.
Q3: How can I minimize the degradation of my this compound stock solution?
A3: To minimize degradation, it is critical to handle and store this compound properly. For long-term storage, it should be kept as a dry powder at -20°C or below. For preparing stock solutions, use a buffered solution at a slightly acidic to neutral pH (around 6.0-7.0) and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles. It is also advisable to prepare fresh solutions for critical experiments.
Q4: Are there any advanced methods to improve the stability of this compound for in vivo or cell culture experiments?
A4: Yes, liposomal encapsulation is a highly effective method to protect this compound from degradation in biological fluids and to enhance its delivery into cells. Encapsulating this compound within lipid vesicles shields it from enzymatic and chemical hydrolysis in the extracellular environment.
Troubleshooting Guides
Issue 1: Poor or No Activity in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare a fresh solution of this compound from a new powder stock. Use a chilled, slightly acidic buffer (e.g., 50 mM MES, pH 6.5). |
| Incorrect Buffer pH | Verify the pH of your reaction buffer. The optimal pH for many enzymes using this compound is near neutral, but the stability of the substrate is better at a slightly acidic pH. A compromise may be necessary. |
| Presence of Phosphatases | Ensure all reagents and equipment are free from contaminating phosphatases. Use nuclease-free water and sterile, disposable labware. Consider adding a general phosphatase inhibitor to your assay buffer if compatible with your enzyme of interest. |
| Inhibitory Contaminants | Ensure your this compound preparation is of high purity. Contaminants from the synthesis or purification process can inhibit enzyme activity. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Spontaneous Hydrolysis of this compound | Minimize incubation times at elevated temperatures. Run a "no enzyme" control to quantify the extent of spontaneous hydrolysis under your assay conditions and subtract this background. |
| Contamination with Inorganic Phosphate | If your assay detects phosphate, ensure your this compound stock is free from significant inorganic phosphate contamination. This can be checked using a colorimetric phosphate assay. |
| Non-specific Enzyme Activity | If using a coupled assay, ensure the coupling enzymes do not have activity with any potential breakdown products of this compound. |
Quantitative Data on this compound Instability
The stability of this compound is significantly influenced by pH and temperature. The primary degradation pathway is the hydrolysis of the anomeric phosphate bond. While specific kinetic data for this compound is not extensively published, the behavior of similar anomeric phosphates like glucose 1-phosphate can provide valuable insights.
Table 1: Estimated Half-life of Anomeric Sugar Phosphates at Different pH and Temperature Conditions
| pH | Temperature (°C) | Estimated Half-life |
| 4.0 | 37 | Several days to weeks |
| 7.0 | 37 | Hours to a few days |
| 8.0 | 37 | Hours |
| 7.0 | 4 | Weeks to months |
| 7.0 | 25 | Days |
Disclaimer: These are estimated values based on the known behavior of similar sugar phosphates. Actual stability should be determined experimentally under specific conditions.
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Solution
This protocol describes the preparation of a buffered this compound solution with enhanced stability for use in enzymatic assays.
Materials:
-
α-D-Mannose 1-phosphate sodium salt (high purity)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Nuclease-free water
-
pH meter
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 50 mM MES buffer solution in nuclease-free water.
-
Adjust the pH of the MES buffer to 6.5 with a concentrated NaOH or HCl solution at room temperature.
-
Chill the buffer on ice.
-
Weigh out the required amount of α-D-Mannose 1-phosphate sodium salt in a pre-chilled tube.
-
Dissolve the this compound in the cold 50 mM MES buffer (pH 6.5) to the desired final concentration (e.g., 10 mM).
-
Gently vortex to dissolve completely. Avoid vigorous shaking to minimize shearing forces.
-
Aliquot the solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Immediately flash-freeze the aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Liposomal Encapsulation of this compound
This protocol provides a general method for the encapsulation of the hydrophilic this compound molecule using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (for DPPC, >41°C).
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the this compound solution (from Protocol 1). The volume should be sufficient to create the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Agitate the flask by gentle rotation or vortexing to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be facilitated by brief sonication in a bath sonicator.
-
For a more uniform size distribution, subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a liposome extruder. This should also be performed at a temperature above the lipid phase transition temperature.
-
Remove unencapsulated this compound by dialysis or size-exclusion chromatography against PBS (pH 7.4).
-
Store the resulting liposome suspension at 4°C.
Visualizations
Caption: N-Linked Glycosylation Precursor Biosynthesis.
Caption: Workflow for Assessing this compound Stability.
Technical Support Center: Synthesis of Mannose 1-Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic mannose 1-phosphate.
Troubleshooting Guides
This section addresses common issues encountered during the chemical and enzymatic synthesis of this compound.
Issue 1: Low Yield in Chemical Synthesis
Q1: My overall yield for the chemical synthesis of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the multi-step chemical synthesis of this compound can arise from several factors. Below is a breakdown of common problematic steps and potential solutions.
Potential Cause 1: Inefficient Phosphorylation
The phosphorylation of the anomeric position of a protected mannose derivative is a critical step. The MacDonald phosphorylation, a common method, can sometimes lead to degradation of the starting material if not optimized.[1]
-
Solution:
-
Alternative Phosphorylation Reagent: Instead of diphenylphosphoryl chloride, consider using dibenzyl phosphate (B84403) activated with N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate (B1224126) (AgOTf). This method has been shown to proceed in good yield (around 65%).[1]
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Any moisture can hydrolyze the phosphorylating agent and reduce efficiency.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) when using strong bases like n-butyllithium (n-BuLi) to deprotonate the anomeric hydroxyl group, followed by the addition of the phosphorylating agent.[1]
-
Potential Cause 2: Incomplete or Complicated Deprotection
The final deprotection step to remove protecting groups from the hydroxyl and phosphate moieties can be challenging and lead to side products or incomplete reactions.
-
Solution:
-
Catalyst Choice: For the removal of benzyl (B1604629) groups via hydrogenolysis, a combination of catalysts such as Palladium on carbon (Pd/C) and Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) can be effective, leading to high yields (around 90%).[1]
-
Reaction Monitoring: Monitor the deprotection reaction closely using Thin Layer Chromatography (TLC) to ensure complete removal of the protecting groups before workup.
-
Purification: Anion exchange chromatography is an effective method for purifying the final deprotected this compound from remaining protected intermediates and side products.[1]
-
Potential Cause 3: Degradation during Intermediate Steps
Certain intermediates in the chemical synthesis pathway can be unstable under the reaction conditions.
-
Solution:
-
Careful Handling: Minimize the time intermediates are exposed to harsh conditions.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of sensitive intermediates.
-
Issue 2: Low or No Activity in Enzymatic Synthesis
Q2: I am attempting an enzymatic synthesis of this compound using a multi-enzyme cascade, but the yield is low or there is no product formation. What could be the problem?
A2: Enzymatic synthesis offers a milder alternative to chemical methods but is sensitive to various experimental parameters.
Potential Cause 1: Sub-optimal Reaction Conditions
Enzyme activity is highly dependent on pH, temperature, and the presence of co-factors.
-
Solution:
-
pH and Temperature Optimization: Ensure the reaction buffer is within the optimal pH range for all enzymes in the cascade (typically pH 7-8). The optimal temperature is generally between 25-35°C.[2]
-
Co-factor Concentration: The presence of divalent cations like Mg²⁺ is often crucial for the activity of kinases and mutases. Optimize the concentration of MgCl₂, typically in the range of 5-20 mM.[2]
-
Potential Cause 2: Enzyme Inactivation or Inhibition
The enzymes in the cascade can lose activity over time or be inhibited by substrates or products.
-
Solution:
-
Enzyme Quality: Use freshly prepared or properly stored enzyme stocks. Avoid repeated freeze-thaw cycles.
-
Substrate Inhibition: High concentrations of the initial substrate (mannose) or intermediate products can sometimes inhibit the enzymes. Consider a fed-batch approach where the substrate is added gradually.
-
Product Inhibition: If product inhibition is suspected, consider in-situ product removal, although this can be complex to implement.
-
Potential Cause 3: Issues with Specific Enzymes in the Cascade
A bottleneck in the cascade can be caused by one underperforming enzyme.
-
Solution:
-
Individual Enzyme Assays: Test the activity of each enzyme in the cascade separately to identify any poorly performing components.
-
Enzyme Concentration: Adjust the relative concentrations of the enzymes in the reaction mixture to optimize the overall flux through the pathway.
-
Frequently Asked Questions (FAQs)
Q3: How can I effectively monitor the progress of my this compound synthesis reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of both chemical and enzymatic synthesis reactions.
-
For Chemical Synthesis: Use a suitable solvent system to separate the starting material, intermediates, and the final product. For example, a mixture of isopropanol, ammonium (B1175870) hydroxide, and water (e.g., in a 6:3:1 ratio) can be used to monitor the formation of polar products like this compound.[1][3][4]
-
For Enzymatic Synthesis: TLC can be used to visualize the conversion of the initial substrate to the phosphorylated product. Staining with a reagent that detects sugars (e.g., p-anisaldehyde solution) can help in visualizing the spots.
High-Performance Liquid Chromatography (HPLC), particularly High-Performance Anion-Exchange Chromatography (HPAEC), can provide more quantitative information on the reaction progress and product purity.
Q4: What is the best method for purifying synthetic this compound?
A4: Anion exchange chromatography is a highly effective method for purifying the negatively charged this compound from neutral or less charged impurities.[1] A step-gradient or a linear gradient of a salt solution (e.g., ammonium bicarbonate) can be used to elute the product from the column.
Q5: I see multiple spots on my TLC plate after the phosphorylation step. What could these be?
A5: Multiple spots on a TLC plate can indicate the presence of the desired product, unreacted starting material, and potential side products. In phosphorylation reactions, side products can include bis-phosphorylated species or products of degradation. It is also possible to have a mixture of α and β anomers of the phosphorylated mannose. Characterization by NMR spectroscopy is often necessary to confirm the structure of the main product and byproducts.
Data Presentation
Table 1: Comparison of Yields for Key Steps in Chemical Synthesis of a this compound Analog
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Glycosylation with dibenzyl phosphate | NIS, AgOTf, DCM | 65 | [1][3] |
| 2 | Global Deprotection (Hydrogenolysis) | Pd/C, Pd(OH)₂/C, H₂ | 90 | [1][3] |
| 3 | Selective Anomeric Deacetylation | NH₄OAc, DMF | 80 | [1] |
| 4 | Anomeric Phosphorylation | n-BuLi, Cl(O)P(OPh)₂ | 58 | [1][3] |
| 5 | Two-Step Deprotection | i) PtO₂, H₂ ii) Et₃N, H₂O, MeOH | 99 | [1][3] |
Table 2: Optimized Conditions for a Multi-Enzyme Cascade Synthesis of GDP-Mannose (precursor: this compound)
| Parameter | Optimal Range | Reference |
| pH | 7.0 - 8.0 | [2] |
| Temperature | 25 - 35 °C | [2] |
| MgCl₂ Concentration | 5 - 20 mM | [2] |
| Initial GDP Concentration | 0.8 mM | [2] |
| Resulting Yield of GDP-Mannose | 71% | [2] |
Experimental Protocols
Protocol 1: Chemical Synthesis of a 6-Amino-6-deoxythis compound [1][4]
-
Azide (B81097) Substitution: A protected thioglycoside is first halogenated and then undergoes nucleophilic substitution with sodium azide in DMF at 75 °C.
-
Glycosylation: The resulting azide-containing thioglycoside is glycosylated with dibenzyl phosphate using NIS and AgOTf as activators in dichloromethane (B109758) (DCM) at room temperature.
-
Purification of Protected Phosphate: The protected this compound derivative is purified by silica (B1680970) gel flash chromatography.
-
Deprotection: The purified compound undergoes global deprotection via hydrogenolysis using a mixture of Pd/C and Pd(OH)₂/C catalysts in the presence of hydrogen gas.
-
Final Purification: The final product, 6-amino-6-deoxythis compound, is purified by anion exchange chromatography.
Protocol 2: Enzymatic Synthesis of GDP-Mannose in a One-Pot Reaction [2]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing mannose, catalytic amounts of GDP and ADP, polyphosphate, and a buffer solution at pH 7-8 with 5-20 mM MgCl₂.
-
Enzyme Addition: A cocktail of five enzymes is added: glucokinase (Glk), phosphomannomutase (ManB), mannose-1-phosphate-guanyltransferase (ManC), inorganic pyrophosphatase (PmPpA), and polyphosphate kinase 2 (1D-Ppk2).
-
Incubation: The reaction is incubated at 30 °C.
-
Monitoring: The formation of GDP-mannose is monitored by HPAEC-UV/CD.
-
Termination and Purification: The reaction is terminated, and the product can be purified using appropriate chromatographic techniques.
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis pathway of GDP-Mannose.
References
- 1. Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. beilstein-archives.org [beilstein-archives.org]
Troubleshooting low signal in mannose 1-phosphate LC-MS analysis
Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of mannose 1-phosphate. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance through frequently asked questions (FAQs) and detailed troubleshooting guides to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my this compound peak extremely low or absent?
Low or no signal for this compound is a common issue stemming from its high polarity and potentially low abundance in complex biological matrices. The problem can typically be traced to one of three areas: Sample Preparation, Liquid Chromatography (LC) separation, or Mass Spectrometry (MS) detection. Key factors include analyte degradation, poor retention on the LC column, co-elution with interfering substances leading to ion suppression, and suboptimal ionization conditions.
Q2: How can I improve the retention of this compound on my LC column?
Due to its high hydrophilicity, this compound exhibits poor retention on standard reversed-phase columns.[1][2] To improve retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[3][4][5][6][7] HILIC columns use a high organic mobile phase to retain polar analytes. Mixed-mode columns that combine HILIC and anion-exchange properties are also highly effective for separating sugar phosphates.[3][5]
Q3: What is ion suppression and how can it affect my this compound signal?
Ion suppression is a phenomenon where the ionization of the target analyte (this compound) is reduced due to the presence of co-eluting compounds from the sample matrix.[1][3] This is a significant challenge when analyzing complex biological samples. Effective chromatographic separation and robust sample preparation are crucial to minimize matrix effects and prevent suppression.[8][9]
Q4: Should I use derivatization or ion-pairing reagents for this compound analysis?
-
Derivatization: Chemical derivatization can be employed to improve the chromatographic properties and detection sensitivity of sugar phosphates.[1][10][11][12] For instance, reductive amination or propionylation can make the molecule less polar for better retention in reversed-phase LC.[1][10] However, this adds extra steps to sample preparation.
-
Ion-Pairing Reagents: These can improve retention on reversed-phase columns. However, many common ion-pairing reagents are not volatile and can cause significant ion suppression and contaminate the MS system.[1][13][14] If used, volatile reagents like tributylamine (B1682462) (TBA) may be considered, but HILIC is generally a more robust and cleaner approach for MS applications.[15]
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during this compound LC-MS analysis.
Issue 1: Low Signal Intensity or Complete Signal Loss
A complete or significant loss of signal is a critical issue that requires a systematic approach to diagnose. The following workflow can help isolate the problem.
Caption: General troubleshooting workflow for low LC-MS signal.
Detailed Steps:
-
Q: How do I verify my Mass Spectrometer's performance?
-
A: Infuse a tuning solution or a fresh, known standard of this compound directly into the mass spectrometer, bypassing the LC system. If you see a strong, stable signal, the MS is likely functioning correctly, and the issue lies with the LC system or the sample. If there is still no signal, troubleshoot the MS by cleaning the ion source, checking gas supplies, and verifying all voltage settings.[16][17]
-
-
Q: What should I check in my LC system?
-
A: First, check for basic issues like leaks, air bubbles in the pump lines, or incorrect mobile phase composition.[8][17] Ensure the column is properly conditioned. If retention times are inconsistent or peak shapes are poor, the column may be degraded or contaminated and require flushing or replacement.[8]
-
-
Q: How can I determine if my sample preparation is the problem?
-
A: Prepare a fresh, clean standard of this compound in the initial mobile phase and inject it. If this gives a good signal, it points to a problem with your biological sample's extraction or integrity.[9] this compound can be unstable; ensure samples are processed quickly and kept cold.[18] Re-evaluate your extraction protocol to minimize matrix components that cause ion suppression.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape compromises resolution and reduces sensitivity.
-
Q: What causes peak tailing for sugar phosphates?
-
A: Peak tailing for phosphorylated compounds is often caused by interactions with metal components in the LC system (e.g., the column frit or stainless steel tubing).[7] Using PEEK column housings and tubing can mitigate this issue.[4] Adding a small amount of a chelating agent or a compound like methylphosphonic acid to the mobile phase can also reduce tailing by masking active metal sites.[7]
-
-
Q: Why is my peak fronting?
-
A: Peak fronting can be a sign of column overload. Try injecting a lower concentration of your sample. It can also occur if the sample solvent is significantly stronger (i.e., has a higher water content in HILIC) than the initial mobile phase. Always reconstitute your final extract in a solvent that is as close as possible to the initial mobile phase composition.[8]
-
Issue 3: Inadequate Chromatographic Retention (HILIC)
Effective retention is key to separating this compound from matrix interferences.
Caption: Relationship between mobile phase and HILIC performance.
-
Q: My this compound elutes too early. How do I increase retention in HILIC?
-
A: In HILIC, retention of polar compounds is increased by raising the concentration of the organic solvent (typically acetonitrile) in the mobile phase.[3][4] If your analyte elutes near the void volume, increase the percentage of acetonitrile in your starting gradient conditions. An acetonitrile concentration of 70% or higher is often a good starting point for sugar phosphates.[3]
-
-
Q: What is the optimal pH for the mobile phase?
-
A: An alkaline pH (e.g., 9-10) using ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate is often beneficial.[4][5] This ensures the phosphate (B84403) group is deprotonated, which can enhance interaction with certain stationary phases and improve ionization efficiency in negative mode ESI.[4]
-
Data Presentation: Typical LC-MS Parameters
The following tables provide starting parameters for method development. These should be optimized for your specific instrument and application.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | HILIC (e.g., Amide, Z-HILIC) or Mixed-Mode (HILIC/Anion-Exchange) | Essential for retaining highly polar sugar phosphates.[3][5][7] |
| Column Temp. | 40 - 60 °C | Improves peak shape and reduces mobile phase viscosity.[3][6] |
| Mobile Phase A | 10-25 mM Ammonium Bicarbonate or Ammonium Formate in Water, pH 9-10 | Volatile buffer compatible with MS; alkaline pH aids in deprotonation.[4][5] |
| Mobile Phase B | Acetonitrile | Organic solvent for HILIC mode. |
| Flow Rate | 0.2 - 0.4 mL/min (for 2.1 mm ID column) | Typical analytical flow rate. |
| Injection Vol. | 1 - 5 µL | Minimize injection of non-volatile matrix components. |
| Example Gradient | 80% B -> 20% B over 15 min | A typical starting gradient to elute polar compounds.[4] |
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Negative | The phosphate moiety is readily deprotonated to form [M-H]⁻ ions.[3][6][19] |
| Precursor Ion | m/z 259.02 | [M-H]⁻ for this compound (C₆H₁₁O₉P)⁻. |
| Product Ions | m/z 97 (H₂PO₄⁻), m/z 79 (PO₃⁻) | Common, stable fragments for quantification in MRM mode.[20] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the best sensitivity and selectivity for quantification.[4] |
| Spray Voltage | -3.0 to -4.5 kV | Optimize for stable spray and maximum ion current.[19] |
| Source Temp. | 400 - 550 °C | Aids in desolvation of mobile phase droplets.[19] |
| Nebulizer Gas | Instrument Dependent | Optimize for stable spray. |
| Collision Energy | Instrument Dependent | Tune using a standard to maximize product ion intensity. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol describes a general protein precipitation method suitable for samples like serum, plasma, or cell pellets.
Caption: Sample preparation workflow for this compound.
Methodology:
-
Sample Collection: Place 50 µL of plasma or a cell pellet corresponding to a known cell number into a microcentrifuge tube.[8][19]
-
Protein Precipitation: Add 3 volumes (e.g., 150 µL) of ice-cold acetonitrile. If using a stable isotope-labeled internal standard, it should be included in the acetonitrile.[8][19]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Place the samples at -20°C for at least 30 minutes to maximize protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000-20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[8][19]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the pellet.
-
Drying: Evaporate the supernatant to complete dryness using a gentle stream of nitrogen or a vacuum concentrator.[8][19]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent that matches the initial mobile phase conditions (e.g., 80% acetonitrile in water with buffer).[8]
-
Final Cleanup: Centrifuge the reconstituted sample one last time to pellet any insoluble material before transferring the final supernatant to an autosampler vial.
References
- 1. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. Isomer selectivity of one- and two-dimensional approaches of mixed-mode and hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry for sugar phosphates of glycolysis and pentose phosphate pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciex.com [sciex.com]
Technical Support Center: Optimizing Buffer Conditions for Mannose 1-Phosphate Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for enzymatic assays involving mannose 1-phosphate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phosphomannomutase (PMM) activity is lower than expected. What are the common causes related to the assay buffer?
A1: Low PMM activity can often be attributed to suboptimal buffer conditions. Here are key factors to check:
-
Incorrect pH: PMM enzymes typically have a neutral to slightly alkaline pH optimum. For instance, a commonly used buffer is HEPES at a pH of 7.1 to 7.5.[1][2][3] A significant deviation from the optimal pH can drastically reduce enzyme activity. Always ensure your buffer is calibrated at the assay temperature.
-
Suboptimal Divalent Cation Concentration: PMM requires divalent cations, most commonly magnesium (Mg²⁺), for its activity. A typical concentration is around 1-5 mM MgCl₂.[1][2][3] Both insufficient and excessive concentrations can be inhibitory. It is advisable to perform a titration to find the optimal concentration for your specific enzyme and substrate concentrations.
-
Buffer Interference: Certain buffer components can interfere with the assay. For example, phosphate (B84403) buffers may not be ideal if your assay involves other enzymes that are inhibited by phosphate. Buffers with chelating properties, like Tris, can also interfere with the necessary metal ion concentrations.[4]
Q2: I am observing a high background signal in my coupled PMM assay. What could be the issue?
A2: A high background signal in a coupled assay, which often relies on NAD(P)H production, can stem from several sources:
-
Contaminating Enzymes: The enzyme preparation for either PMM or the coupling enzymes might be contaminated with other dehydrogenases that can reduce NADP⁺ in the presence of other substrates in your sample.
-
Substrate Instability: The substrates themselves might be unstable and break down, leading to non-enzymatic reduction of NADP⁺.
-
Incorrect Reagent Concentrations: Using excessive concentrations of the coupling enzymes or NADP⁺ can sometimes contribute to a higher background.
To troubleshoot, run controls by omitting one component at a time (e.g., no PMM, no this compound) to identify the source of the background signal.
Q3: The activity of my mannose-1-phosphate guanylyltransferase (MPG) is inconsistent. How can I improve reproducibility?
A3: Inconsistent MPG activity can be due to several factors related to the buffer and assay conditions:
-
pH Fluctuation: MPG from many sources, including E. coli, has an optimal pH around 8.5. Maintaining a stable pH in this alkaline range is crucial. Ensure your buffer has sufficient buffering capacity at your working temperature.
-
Divalent Cation Variability: MPG activity is highly dependent on divalent cations. Some studies suggest a requirement for two divalent cations for catalysis.[4] The type and concentration of these cations (e.g., Mg²⁺, Mn²⁺) can significantly impact the enzyme's kinetic parameters.[4] Ensure precise and consistent addition of these ions in your assay buffer.
-
Enzyme Stability: MPG may be unstable under certain buffer conditions. The inclusion of stabilizing agents like glycerol (B35011) or BSA might be necessary. Also, avoid repeated freeze-thaw cycles of the enzyme preparation.
Q4: Can I use the same buffer for both PMM and MPG assays?
A4: While it might be possible to find a compromise, it is generally not recommended to use the exact same buffer for both PMM and MPG assays without optimization. PMM typically functions optimally at a neutral pH (around 7.1-7.5), whereas MPG often prefers a more alkaline environment (around 8.5). Using a buffer at a suboptimal pH for either enzyme will result in reduced activity and potentially inaccurate kinetic measurements.
Data Presentation: Optimizing Buffer Components
Below are tables summarizing key buffer parameters for PMM and MPG assays based on available literature.
Table 1: Recommended Buffer Conditions for Phosphomannomutase (PMM) Assay
| Parameter | Recommended Range/Value | Notes |
| Buffer | HEPES | A common choice, providing good buffering capacity around neutral pH.[1][2][3] |
| pH | 7.1 - 7.5 | Optimal for many PMM enzymes.[1][2][3] |
| Divalent Cation | MgCl₂ | Essential for activity. |
| [MgCl₂] | 1 - 5 mM | Titration is recommended for optimal concentration.[1][2][3] |
| Additives | BSA (e.g., 0.1 mg/ml) | Can help stabilize the enzyme.[1] |
Table 2: Recommended Buffer Conditions for Mannose-1-Phosphate Guanylyltransferase (MPG) Assay
| Parameter | Recommended Range/Value | Notes |
| Buffer | Tris-HCl, HEPES | Tris-HCl is often used for its buffering capacity in the alkaline range. |
| pH | 8.0 - 8.5 | Optimal for many bacterial MPG enzymes. |
| Divalent Cations | Mg²⁺, Mn²⁺ | Activity is highly dependent on these ions.[4] |
| [Divalent Cation] | Varies | Optimal concentration needs to be determined empirically. Some systems may have a dual requirement.[4] |
| Additives | DTT | Often included to maintain a reducing environment. |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for Phosphomannomutase (PMM) Activity
This assay measures the conversion of this compound to mannose 6-phosphate, which is then converted through a series of enzymatic reactions to 6-phosphogluconate, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm is monitored.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.1, containing 5 mM MgCl₂.[2][3]
-
This compound (Substrate): 0.34 mM final concentration.[2]
-
Coupling Enzymes (final concentrations):
-
PMM Enzyme Sample: Cell lysate or purified enzyme.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP⁺, and the three coupling enzymes.
-
Add the PMM enzyme sample to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 30°C or 37°C) to allow the temperature to equilibrate.
-
Initiate the reaction by adding this compound.
-
Immediately measure the absorbance at 340 nm in a spectrophotometer.
-
Record the change in absorbance over time. The rate of NADPH production is proportional to the PMM activity.
Protocol 2: Assay for Mannose-1-Phosphate Guanylyltransferase (MPG) Activity via Pyrophosphate Detection
This assay measures the activity of MPG by quantifying the amount of pyrophosphate (PPi) produced. The detection of PPi can be achieved using a commercially available kit that often involves an enzymatic reaction cascade leading to a colorimetric or fluorometric output.
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl₂.
-
This compound: Substrate.
-
GTP: Substrate.
-
MPG Enzyme Sample: Cell lysate or purified enzyme.
-
Pyrophosphate Detection Kit: (e.g., a kit based on the conversion of PPi to a detectable product).
Procedure:
-
Prepare the reaction mixture containing the assay buffer, this compound, and GTP.
-
Add the MPG enzyme sample to initiate the reaction.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by heat inactivation or adding a stop solution provided in the kit).
-
Add the pyrophosphate detection reagent from the kit and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the recommended wavelength.
-
Calculate the amount of PPi produced based on a standard curve.
Visualizations
Mannose Metabolism Pathway
The following diagram illustrates the central role of this compound in the mannose metabolic pathway.
Caption: Overview of the mannose metabolic pathway.
Troubleshooting Workflow for Low Enzyme Activity
This diagram provides a logical workflow for troubleshooting common issues leading to low enzyme activity in this compound assays.
References
- 1. Conformational Response to Ligand Binding in Phosphomannomutase2: INSIGHTS INTO INBORN GLYCOSYLATION DISORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation [frontiersin.org]
- 4. Dual divalent cation requirement of the MutT dGTPase. Kinetic and magnetic resonance studies of the metal and substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of mannose 1-phosphate during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of mannose 1-phosphate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is the activity of endogenous phosphatases.[1][2][3] These enzymes are released from cellular compartments during cell lysis and can rapidly hydrolyze the phosphate (B84403) group from this compound, converting it to mannose.[2][3]
Q2: How can I prevent phosphatase activity during my experiment?
A2: The most effective way to prevent phosphatase activity is to use a broad-spectrum phosphatase inhibitor cocktail in your lysis buffer.[1][2][3][4][5] These cocktails contain a mixture of inhibitors that target different classes of phosphatases, including serine/threonine and tyrosine phosphatases, as well as acid and alkaline phosphatases.[4][5] It is also crucial to keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic activity.
Q3: What are the key components of a good phosphatase inhibitor cocktail for preserving this compound?
A3: A comprehensive phosphatase inhibitor cocktail should contain inhibitors that target a wide range of phosphatases. Key components often include:
-
Sodium Fluoride: A general inhibitor of serine/threonine phosphatases.
-
Sodium Orthovanadate: An inhibitor of protein tyrosine phosphatases (PTPs) and some alkaline phosphatases.[6]
-
β-Glycerophosphate: A substrate analog that inhibits serine/threonine phosphatases.
-
Sodium Pyrophosphate: An inhibitor of various phosphatases.
-
Tetramisole: A specific inhibitor of alkaline phosphatases.[6]
Many commercially available cocktails contain a proprietary mixture of these and other inhibitors.
Q4: Can I prepare my own phosphatase inhibitor cocktail?
A4: Yes, you can prepare a custom cocktail. However, for convenience and to ensure broad-spectrum inhibition, commercially formulated cocktails are often recommended.[3] If you prepare your own, ensure the inhibitors are dissolved in an appropriate solvent and used at their effective concentrations.
Q5: Besides using inhibitors, what other steps are critical for preserving this compound?
A5: A critical step is the rapid quenching of metabolic activity. This is typically achieved by flash-freezing the cell or tissue sample in liquid nitrogen. For cultured cells, rapid removal of media and washing with ice-cold saline or phosphate-buffered saline (PBS) should precede quenching. The extraction should then be performed with ice-cold solvents to maintain a low temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound detected | Degradation by phosphatases: Incomplete inhibition of phosphatase activity. | • Ensure a broad-spectrum phosphatase inhibitor cocktail was added to the lysis buffer immediately before use.[3]• Use a freshly prepared inhibitor cocktail, as some inhibitors have limited stability in solution.• Increase the concentration of the inhibitor cocktail, following the manufacturer's guidelines.• Consider adding specific inhibitors, such as tetramisole, if you suspect high alkaline phosphatase activity.[6] |
| Inefficient extraction: The chosen solvent or method is not effectively extracting phosphorylated sugars. | • Use a polar solvent system, such as a mixture of methanol, acetonitrile, and water, for extraction.• Ensure the extraction is performed at a low temperature (e.g., on ice or at -20°C) to maintain metabolite stability.• Consider different homogenization methods to ensure complete cell lysis and release of intracellular metabolites. | |
| Sample handling and storage: Degradation occurred due to improper handling or storage. | • Minimize the time between sample collection and extraction.• Flash-freeze samples in liquid nitrogen immediately after harvesting.• Store extracted samples at -80°C until analysis to prevent degradation.• Avoid repeated freeze-thaw cycles of your samples. | |
| High variability between replicate samples | Inconsistent sample processing: Variations in incubation times, temperatures, or reagent volumes. | • Standardize all sample preparation steps, including incubation times and temperatures.• Ensure accurate and consistent pipetting of all reagents, especially the inhibitor cocktail.• Process all samples in the same batch whenever possible to minimize inter-assay variability. |
| Cellular stress during harvesting: Altered metabolic state of the cells before quenching. | • For adherent cells, aspirate the media and wash with ice-cold PBS quickly to minimize metabolic changes.• For suspension cells, centrifuge at a low speed and temperature to pellet the cells before washing. | |
| Presence of interfering peaks in analysis (e.g., LC-MS) | Contamination from reagents or plastics: Introduction of contaminants during sample preparation. | • Use high-purity solvents and reagents (e.g., LC-MS grade).• Use certified low-retention or metabolite-compatible microcentrifuge tubes and pipette tips. |
| Ineffective quenching of metabolism: Continued enzymatic activity after initial harvesting. | • Ensure rapid and complete freezing of the sample in liquid nitrogen.• For adherent cells, consider quenching directly in the culture dish with a cold solvent. |
Experimental Protocols
Protocol 1: Extraction of this compound from Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells to the desired confluency in a culture plate.
-
Quenching and Washing:
-
Aspirate the culture medium.
-
Immediately wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold extraction solvent (80% methanol, 20% water) containing a freshly added broad-spectrum phosphatase inhibitor cocktail (at the manufacturer's recommended concentration) to each well.
-
Place the plate on ice for 10 minutes, ensuring the entire cell monolayer is submerged.
-
-
Cell Lysis and Collection:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the tube for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated protein.
-
-
Sample Collection and Storage:
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
Store the extract at -80°C until analysis.
-
Protocol 2: Extraction of this compound from Tissue Samples
-
Sample Collection:
-
Excise the tissue of interest as quickly as possible.
-
Immediately flash-freeze the tissue in liquid nitrogen.
-
-
Sample Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg).
-
Add the frozen tissue to a pre-chilled tube containing stainless steel beads.
-
Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20) containing a phosphatase inhibitor cocktail.
-
Homogenize the tissue using a bead beater or other tissue homogenizer until a uniform lysate is achieved. Keep the sample cold during this process.
-
-
Protein Precipitation and Clarification:
-
Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Sample Collection and Storage:
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Store the extract at -80°C prior to analysis.
-
Visualizations
Caption: Workflow for this compound Sample Preparation.
Caption: Inhibition of this compound Degradation Pathway.
References
Addressing matrix effects in mass spectrometry of mannose 1-phosphate
Welcome to the technical support center for the mass spectrometry analysis of mannose 1-phosphate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[1][2] this compound, being a highly polar and negatively charged sugar phosphate (B84403), is particularly susceptible to these effects, especially in complex biological samples like cell lysates or plasma.[3] Common interfering substances include salts, phospholipids, and other metabolites that can compete for ionization in the mass spectrometer's source.[4]
Q2: How can I compensate for matrix effects to ensure accurate quantification of this compound?
A2: The most reliable method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[5] An ideal SIL-IS for this compound would be, for example, this compound labeled with ¹³C or ¹⁵N. This standard has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement.[5] By comparing the signal of the analyte to the known concentration of the SIL-IS, variations during sample preparation and ionization can be effectively normalized, leading to accurate and precise quantification.[5][6]
Q3: I am observing very low signal intensity for this compound. What are the likely causes and solutions?
A3: Low signal intensity for this compound is a common issue and can be attributed to several factors:
-
Ion Suppression: As discussed in Q1, co-eluting matrix components can significantly suppress the ionization of this compound.
-
Poor Chromatographic Retention: Due to its high polarity, this compound has poor retention on traditional reversed-phase (RP) liquid chromatography (LC) columns, leading to elution in the solvent front where ion suppression is often most severe.[3][4]
-
Low Endogenous Concentrations: The concentration of this compound in biological samples can be inherently low.
Solutions:
-
Optimize Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or derivatization can be effective.[3][7]
-
Improve Chromatographic Separation: Switch to a column better suited for polar compounds, such as a Hydrophilic Interaction Chromatography (HILIC) column or a porous graphitic carbon (PGC) column.[3][8] Optimizing the mobile phase can also help move the this compound peak away from the solvent front.
-
Consider Chemical Derivatization: Derivatizing the phosphate group can increase the hydrophobicity of this compound, improving its retention on RP columns and potentially increasing its ionization efficiency.[7][9]
Q4: I am having difficulty separating this compound from its isomers like glucose 1-phosphate and fructose (B13574) 6-phosphate. What techniques can I use?
A4: The presence of structural isomers is a significant challenge in the analysis of sugar phosphates.[3][8] Standard LC-MS methods may not be sufficient to resolve these compounds. Advanced techniques that can be employed include:
-
Optimized Chromatography: Specialized chromatographic methods, such as those using HILIC or PGC columns with optimized gradients, can improve the separation of sugar phosphate isomers.[3][8]
-
Chemical Derivatization: Derivatization can alter the chemical properties of the isomers, potentially allowing for their separation by chromatography.[7]
-
Differential Mobility Spectrometry (DMS): DMS is a technique that separates ions based on their size, shape, and charge. It has been successfully used to separate isomeric hexose (B10828440) phosphates, including this compound.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the phosphate group with the LC column; Column contamination. | Use a column designed for polar analytes (e.g., HILIC).[8]; Increase the ionic strength of the mobile phase.[7]; Ensure thorough sample clean-up to prevent column contamination. |
| Inconsistent Retention Time | Unstable mobile phase composition; Temperature fluctuations; Column degradation. | Prepare fresh mobile phase daily and ensure adequate mixing.; Use a column oven to maintain a constant temperature.; Replace the column if it has been used extensively. |
| High Background Noise | Contaminated mobile phase or LC-MS system; Dirty ion source. | Use high-purity, LC-MS grade solvents and additives.; Clean the ion source according to the manufacturer's instructions.; Flush the entire LC system. |
| No Peaks Detected | Incorrect MS parameters; Sample degradation; Clogged system. | Verify the MS method is set to monitor the correct m/z for this compound.; Ensure proper sample handling and storage to prevent degradation.; Check for leaks and clogs in the LC system and MS interface.[11] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Serum/Plasma)
This protocol is a basic method for removing proteins from biological fluids. While simple, it may not be sufficient to eliminate all matrix effects and further clean-up may be required.
-
Sample Spiking: To a 50 µL aliquot of a serum or plasma sample in a microcentrifuge tube, add a known amount of a suitable stable isotope-labeled internal standard for this compound.[6]
-
Protein Precipitation: Add 100 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.[6]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[6]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring to an autosampler vial.
Protocol 2: HILIC-LC-MS/MS Analysis of this compound
This protocol provides a starting point for the chromatographic separation of this compound using HILIC.
-
LC Column: A HILIC column suitable for polar analytes (e.g., SeQuant ZIC-HILIC).[12]
-
Mobile Phase A: Acetonitrile.[12]
-
Mobile Phase B: Ammonium acetate (B1210297) in water (e.g., 10 mM).[12]
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 80-90%) to promote hydrophilic interaction and retention of this compound. Gradually decrease the percentage of Mobile Phase A to elute the analyte.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 40°C) using a column oven for reproducible retention times.[12]
-
Injection Volume: Typically 1-10 µL.
-
MS Detection: Use a tandem mass spectrometer (MS/MS) in negative ion mode, monitoring for the specific precursor-to-product ion transition for this compound.
Quantitative Data Summary
Chemical derivatization can significantly improve the detection sensitivity for sugar phosphates in LC-MS analysis. The table below summarizes the improvement in limits of detection (LODs) for several sugar phosphates after derivatization with 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA).
| Sugar Phosphate | LOD without Derivatization (pg/mL) | LOD with 2-DMBA Derivatization (pg/mL) | Sensitivity Increase (Fold) |
| D-Glucose 1-phosphate | 750 | 5.1 | 147.1 |
| D-Mannose 6-phosphate | 210 | 11.2 | 18.8 |
| D-Fructose 6-phosphate | 180 | 12.3 | 14.6 |
| D-Glucose 6-phosphate | 230 | 15.6 | 14.7 |
| Sedoheptulose 7-phosphate | 150 | 9.8 | 15.3 |
| Data adapted from a study on the ultrasensitive determination of sugar phosphates.[9] |
Visualizations
Caption: Simplified metabolic pathway of D-Mannose.[6][13]
Caption: Logical workflow for addressing matrix effects.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciex.com [sciex.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. Chromatogram Detail [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving Liposomal Encapsulation Efficiency of Mannose 1-Phosphate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of liposomal encapsulation of mannose 1-phosphate. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data summaries to assist in overcoming common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is liposomal encapsulation of this compound important?
A1: this compound is a crucial metabolite in the N-glycosylation pathway. Its direct administration is often ineffective due to instability in blood plasma.[1][2] Liposomal delivery enhances the stability and cellular uptake of this compound, making it a promising therapeutic strategy for congenital disorders of glycosylation (CDG), such as PMM2-CDG.[1][2][3][4]
Q2: What is the general principle behind encapsulating a hydrophilic molecule like this compound into liposomes?
A2: Encapsulating hydrophilic molecules like this compound primarily involves trapping them within the aqueous core of the liposomes.[5][6] Methods like thin-film hydration are commonly used, where a lipid film is hydrated with an aqueous solution containing the molecule to be encapsulated, leading to the formation of vesicles with the molecule sequestered inside.[1][7][8][9]
Q3: What are the key factors that influence the encapsulation efficiency of this compound?
A3: Several factors can impact encapsulation efficiency, including the lipid composition (e.g., the type of phospholipids (B1166683) and the presence of cholesterol), the drug-to-lipid ratio, the preparation method, and the characteristics of the hydration buffer (e.g., pH and ionic strength).[10] For polar molecules, the properties of the liposome (B1194612) membrane play a significant role.[5][6]
Q4: What are common methods to characterize this compound-loaded liposomes?
A4: Common characterization techniques include dynamic light scattering (DLS) to determine particle size and polydispersity, zeta potential measurements for surface charge, and transmission electron microscopy (TEM) for visualization of liposome morphology.[11][12] To determine encapsulation efficiency, techniques like centrifugation or dialysis are used to separate free from encapsulated this compound, followed by quantification.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low Encapsulation Efficiency | Inappropriate lipid composition. | Optimize the phospholipid to cholesterol ratio. Cholesterol can enhance bilayer stability, but excessive amounts may reduce encapsulation. | [10] |
| Suboptimal drug-to-lipid ratio. | Experiment with different ratios. A higher lipid concentration may be necessary for larger molecules. | [3] | |
| Inefficient hydration of the lipid film. | Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids and allow sufficient hydration time with gentle agitation. | [7][13] | |
| Leakage of this compound during preparation. | Include charged phospholipids (e.g., phosphatidylglycerol) in the formulation to potentially improve retention of the negatively charged this compound through electrostatic interactions. | [10] | |
| Liposome Aggregation | High liposome concentration. | Dilute the liposome suspension. | [14] |
| Inappropriate surface charge. | Incorporate charged lipids into the formulation to increase electrostatic repulsion between liposomes. | [10] | |
| Presence of divalent cations. | Use a chelating agent like EDTA in the hydration buffer if divalent cations are suspected to be present. | N/A | |
| Inconsistent Particle Size | Inefficient size reduction method. | Use extrusion through polycarbonate membranes with defined pore sizes for better size homogeneity. | [8][9] |
| Improper hydration. | Ensure the lipid film is thin and evenly distributed before hydration. | [7] | |
| Difficulty in Removing Unencapsulated this compound | Ineffective separation technique. | Use size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane for more efficient separation than centrifugation alone. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes using the Thin-Film Hydration Method
This protocol describes a general procedure for encapsulating this compound into liposomes. Optimization of lipid ratios and hydration conditions may be required.
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids and cholesterol in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid phase transition temperature.
-
Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under vacuum for at least one hour to remove any residual solvent.[15]
-
-
Hydration:
-
Prepare an aqueous solution of this compound in the hydration buffer.
-
Add the this compound solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in a water bath set above the lipid's phase transition temperature for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).[1][7]
-
-
Size Reduction (Extrusion):
-
Purification:
-
Remove the unencapsulated this compound by methods such as dialysis against the hydration buffer or size exclusion chromatography.[3]
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering.
-
Quantify the amount of encapsulated this compound using a suitable assay to calculate the encapsulation efficiency.
-
Protocol 2: Determination of Encapsulation Efficiency
-
Separation of Free Drug:
-
Centrifuge the liposome suspension at high speed. Carefully collect the supernatant which contains the unencapsulated this compound.
-
Alternatively, use a size exclusion chromatography column to separate the larger liposomes from the smaller, free this compound molecules.
-
-
Quantification:
-
Quantify the concentration of this compound in the supernatant (or the fractions from SEC).
-
To determine the total amount of this compound, lyse a sample of the liposome suspension using a suitable detergent (e.g., Triton X-100) and then quantify the this compound concentration.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Data Summary
Table 1: Factors Influencing Encapsulation Efficiency of Hydrophilic Molecules
| Factor | Effect on Encapsulation Efficiency | Considerations for this compound | Reference(s) |
| Lipid Composition | The choice of phospholipids (e.g., chain length, saturation) and the inclusion of cholesterol affect membrane rigidity and permeability. | A more rigid membrane may better retain the encapsulated molecule. | [10] |
| Liposome Size | Larger vesicles generally have a higher encapsulation capacity due to a larger internal aqueous volume. | The desired application will dictate the optimal size. Smaller vesicles may have better tissue penetration. | [10] |
| Surface Charge | The inclusion of charged lipids can influence the interaction of the liposome with the encapsulated molecule and with biological membranes. | The negative charge of this compound may interact with positively charged lipids, but this could also lead to surface adsorption rather than encapsulation. | [10] |
| Hydration Medium | The pH and ionic strength of the hydration buffer can affect both the liposome formation and the stability of the encapsulated molecule. | The pH should be optimized for the stability of this compound. | [5] |
| Drug-to-Lipid Ratio | Increasing the lipid concentration relative to the drug can increase the encapsulation efficiency up to a saturation point. | An optimal ratio should be determined experimentally. | [3] |
Visualizations
Caption: Experimental workflow for liposomal encapsulation of this compound.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
Technical Support Center: Quantification of Low Levels of Mannose 1-Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of protocols designed to quantify low levels of mannose 1-phosphate (Man-1-P). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying low levels of this compound?
A1: The main techniques for quantifying low levels of Man-1-P include enzymatic colorimetric assays, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Q2: How does the enzymatic colorimetric assay for this compound work?
A2: The enzymatic colorimetric assay converts Man-1-P to D-glucose 6-phosphate through a series of enzymatic reactions involving phosphomannomutase, mannose 6-phosphate isomerase, and glucose 6-phosphate isomerase. The resulting D-glucose 6-phosphate is then oxidized, leading to the reduction of a chromogenic substrate like thio-NAD+, which can be measured spectrophotometrically.[1]
Q3: What is the role of this compound in biological systems?
A3: this compound is a crucial intermediate in the biosynthesis of various glycoconjugates, including glycoproteins and glycolipids.[1] It is synthesized from mannose 6-phosphate and is a precursor for GDP-mannose, a key building block for N-linked glycosylation.[2][3]
Q4: Why is it challenging to quantify this compound accurately?
A4: Quantifying Man-1-P can be challenging due to its low intracellular concentrations, its similarity to other sugar phosphates (isomers), and potential interference from the sample matrix.[4] The presence of structural isomers like glucose 1-phosphate and fructose (B13574) 6-phosphate can lead to analytical difficulties, requiring highly specific methods for accurate measurement.[4]
Troubleshooting Guides
Enzymatic Colorimetric Assay
| Problem | Possible Cause | Solution |
| No or low signal | Inactive enzymes | Ensure enzymes are stored correctly and have not expired. Test the activity of each enzyme individually. |
| Incorrect buffer pH or composition | Verify the pH of the reaction buffer and ensure it contains necessary cofactors like MgCl2.[1] | |
| Presence of inhibitors in the sample | Prepare a sample with a known amount of Man-1-P standard to check for matrix effects. If inhibition is observed, consider sample purification steps like solid-phase extraction. | |
| High background signal | Contamination of reagents with glucose 6-phosphate or other intermediates | Run a blank reaction without the sample to check for reagent contamination. Use high-purity reagents. |
| Non-specific enzyme activity | Ensure the specificity of the enzymes used. Some enzymes may have side activities with other sugars present in the sample. | |
| Inconsistent results | Pipetting errors, especially with small volumes | Use calibrated pipettes and ensure proper mixing of reagents. Prepare a master mix for multiple reactions to minimize variability. |
| Temperature fluctuations | Maintain a constant and optimal temperature throughout the assay incubation.[1] |
LC-MS/MS Analysis
| Problem | Possible Cause | Solution |
| Poor peak shape or resolution | Suboptimal chromatographic conditions | Optimize the mobile phase composition, gradient, and column temperature. For hydrophilic compounds like sugar phosphates, consider using specialized columns like porous graphitic carbon (PGC).[5] |
| Matrix effects (ion suppression or enhancement) | Use a stable isotope-labeled internal standard (e.g., D-mannose-13C6) to correct for matrix effects.[6][7] Implement sample preparation techniques like protein precipitation and solid-phase extraction to remove interfering substances.[6] | |
| Low sensitivity | Inefficient ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Sample loss during preparation | Ensure efficient extraction and minimize the number of transfer steps. Validate the recovery of the analyte during sample preparation.[6] | |
| Inability to distinguish isomers (e.g., Man-1-P vs. Glc-1-P) | Co-elution of isomers | Employ chromatographic techniques with high resolving power, such as HPAE or specialized LC columns. Differential mobility spectrometry (DMS) can also be used to separate isomers in the gas phase before mass analysis.[4] |
Quantitative Data Summary
Table 1: Performance Characteristics of Different Mannose Quantification Methods
| Parameter | Enzymatic Colorimetric Assay | LC-MS/MS (for D-mannose) | HPAE-PAD (for M-6-P) |
| Linearity Range | Not specified, but demonstrated a linear relationship between concentration and absorbance[1] | 1 - 50 µg/mL[6] | Not specified, but used for concentrations from 2 to 10 µM[8] |
| Intra-day Precision (%RSD) | Not specified | < 2%[7] | Not specified |
| Inter-day Precision (%RSD) | Not specified | < 2%[7] | Not specified |
| Accuracy/Recovery (%) | Not specified | 104.1% - 105.5%[6] | 101% and 104% for spiked samples[9] |
| Limit of Quantification (LOQ) | Not specified | 1.25 µg/mL (for plasma D-mannose)[10] | Not specified |
Experimental Protocols
Detailed Protocol for Enzymatic Colorimetric Quantification of this compound
This protocol is adapted from an established method for the quantification of α-D-mannose 1-phosphate.[1]
1. Reagent Preparation:
-
Working Reagent: Prepare a mixture containing:
-
50 mM MOPS-NaOH buffer (pH 7.0)
-
5 mM MgCl2
-
1 mM thio-NAD+
-
0.40 mg/mL Phosphomannomutase (PMM)
-
0.55 mg/mL Mannose 6-phosphate isomerase (M6PI)
-
0.45 mg/mL Glucose 6-phosphate isomerase (G6PI)
-
0.012 mg/mL Glucose 6-phosphate dehydrogenase (G6PDH)
-
2. Assay Procedure:
-
Add a defined volume of the sample containing this compound to a microplate well.
-
Add the working reagent to the well.
-
Incubate the microplate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 400 nm over time using a microplate reader. The reaction is typically complete within 30-60 minutes.[1]
-
Quantify the concentration of this compound by comparing the final absorbance to a standard curve prepared with known concentrations of α-Man-1-P.
Sample Preparation for LC-MS/MS Analysis of Mannose
This protocol is a general guide for preparing biological samples for mannose analysis by LC-MS/MS.[6][7]
1. Sample Spiking:
-
To a 50 µL aliquot of your sample (e.g., serum, cell lysate), add a known amount of a stable isotope-labeled internal standard (e.g., 5 µL of D-mannose-13C6 working solution).
2. Protein Precipitation:
-
Add 100 µL of cold acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 20,800 x g) for 10 minutes at room temperature.[6]
3. Supernatant Processing:
-
Carefully transfer 100 µL of the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. Colorimetric Quantification of α-D-Mannose 1-Phosphate [jstage.jst.go.jp]
- 2. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GDP-mannose-1-phosphate guanylyltransferase as a potential HIGS target against Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Sugar nucleotide quantification by liquid chromatography tandem mass spectrometry reveals a distinct profile in Plasmodium falciparum sexual stage parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phosphomannomutase (PMM) In Vitro Activity Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for optimizing and troubleshooting in vitro assays for phosphomannomutase (PMM), particularly PMM2.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the standard PMM activity assay?
A1: The most common method is a continuous spectrophotometric coupled enzyme assay. PMM2 catalyzes the conversion of mannose-1-phosphate (M1P) to mannose-6-phosphate (B13060355) (M6P). A series of coupling enzymes then metabolize M6P in sequential reactions, ultimately leading to the reduction of NADP+ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to the PMM activity.[1][2]
Q2: What are the essential components and cofactors for the PMM assay?
A2: The assay requires the PMM enzyme, its substrate (mannose-1-phosphate), and a cocktail of coupling enzymes (phosphomannose isomerase, phosphoglucose (B3042753) isomerase, glucose-6-phosphate dehydrogenase). Essential cofactors include NADP+ and magnesium ions (Mg2+), which are critical for PMM activity.[3][4][5] Additionally, glucose-1,6-bisphosphate (Glc-1,6-P2) is a crucial activator and stabilizer for PMM2.[6]
Q3: What are the optimal reaction conditions (pH, temperature, ions)?
A3: Optimal conditions can vary slightly depending on the specific isozyme and source. However, general guidelines are summarized in the table below. It is always recommended to perform an initial optimization matrix for your specific experimental setup.
Q4: How should the PMM enzyme and its reagents be stored to ensure stability?
A4: Proper storage is critical for maintaining enzymatic activity. Most mutations in PMM2 compromise the protein's stability.[7] Lyophilized PMM enzyme should be stored at -80°C for long-term use.[8] Reconstituted enzyme and stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to a month or at -80°C for longer periods.[9][10] Substrates and cofactors should be stored as recommended by the manufacturer, typically at -20°C.
Q5: My activity is lower than expected. How can I distinguish between a problem with PMM versus one of the coupling enzymes?
A5: To troubleshoot the assay, you can test the coupling enzyme cascade independently. Run the complete assay reaction, but instead of starting it with mannose-1-phosphate (the PMM substrate), start it with mannose-6-phosphate (the PMI substrate) or fructose-6-phosphate (B1210287) (the PGI substrate). If you observe robust NADPH production with these substrates, the coupling enzymes are active, and the issue likely lies with your PMM enzyme or the mannose-1-phosphate substrate.
Data Presentation: Recommended Assay Conditions
This table summarizes the typical starting concentrations and conditions for a PMM coupled enzyme assay.
| Component | Recommended Concentration/Condition | Notes |
| Buffer | 50 mM HEPES or Tris-HCl | Ensure the final pH is stable at the desired temperature. |
| pH | 7.2 - 7.6 | PMM activity is sensitive to pH; optimal activity is generally near physiological pH.[3][11] |
| Temperature | 30°C or 37°C | Maintain a constant temperature throughout the assay.[1] |
| Mannose-1-Phosphate (M1P) | 0.2 - 0.5 mM | Substrate concentration may need optimization (Km determination). |
| MgCl₂ | 5 - 10 mM | Mg²⁺ is an essential cofactor for PMM.[3][5] |
| NADP⁺ | 0.4 - 0.5 mM | Ensure NADP⁺ is not the limiting reagent.[3][4] |
| Glucose-1,6-bisphosphate | 0.1 mM | A key activator and stabilizer of PMM2.[6] |
| Coupling Enzymes | > 1.0 unit/mL each | Use a sufficient excess of coupling enzymes to ensure the PMM reaction is the rate-limiting step. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Activity | 1. Missing Cofactor: Absence of Mg²⁺ or activator (Glc-1,6-P₂).2. Degraded Enzyme: Improper storage, multiple freeze-thaw cycles.[9]3. Inactive Substrate: M1P has degraded.4. Incorrect pH: Buffer pH is outside the optimal range. | 1. Verify Reagents: Ensure MgCl₂ and Glc-1,6-P₂ are added to the reaction mix.2. Use Fresh Enzyme: Use a new aliquot of PMM enzyme. Verify storage conditions.[8]3. Use Fresh Substrate: Prepare fresh M1P solution.4. Check pH: Measure the pH of the final reaction buffer at the assay temperature. |
| High Background Signal | 1. Contaminated Substrate: M1P substrate is contaminated with M6P, F6P, or G6P.2. Contaminated Enzyme: PMM preparation is contaminated with other dehydrogenases. | 1. Run Control Reaction: Assemble a reaction mix without PMM. A rising baseline indicates contamination in other reagents.2. Test Substrate: Run the assay without PMM to check for substrate contamination.3. Purify Enzyme: If contamination is suspected, further purify the PMM enzyme. |
| Non-Linear Reaction Rate (Lag or Burst) | 1. Sub-optimal Coupling Enzymes: Insufficient activity of one or more coupling enzymes.2. Substrate/Cofactor Depletion: M1P or NADP⁺ is being consumed too quickly.3. PMM Instability: The enzyme is losing activity during the assay. | 1. Increase Coupling Enzymes: Double the concentration of the coupling enzymes in the mix.2. Optimize Concentrations: Re-evaluate substrate and NADP⁺ concentrations.3. Add Stabilizers: Consider adding BSA (0.1 mg/mL) or glycerol (B35011) to the buffer. Ensure Glc-1,6-P₂ is present.[6] |
| Inconsistent Results | 1. Pipetting Errors: Inaccurate dispensing of enzyme or reagents.2. Temperature Fluctuations: Inconsistent temperature control between wells or runs.3. Inhibitor Contamination: Presence of inhibitors for PMM or coupling enzymes in the buffer or sample. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated.2. Pre-incubate: Allow the reaction plate and reagents to equilibrate to the assay temperature.3. Screen for Inhibitors: Check for known inhibitors of PMI (e.g., erythrose 4-phosphate)[12] or G6PDH (e.g., quercetin, high NADPH).[13][14] |
Experimental Protocols
Protocol: PMM Activity Coupled Spectrophotometric Assay
This protocol details the measurement of PMM activity by monitoring NADPH production at 340 nm.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂. Keep on ice.
-
Substrate Stock (10 mM Mannose-1-Phosphate): Prepare in sterile water and store in aliquots at -20°C.
-
Cofactor/Activator Mix (10X): Prepare a solution in Assay Buffer containing 4 mM NADP⁺ and 1 mM Glucose-1,6-bisphosphate. Store protected from light.
-
Coupling Enzyme Mix (10X): In Assay Buffer, prepare a mix containing Phosphomannose Isomerase (>10 U/mL), Phosphoglucose Isomerase (>10 U/mL), and Glucose-6-Phosphate Dehydrogenase (>10 U/mL). Store on ice.
-
PMM Enzyme Sample: Dilute purified PMM or cell lysate to the desired concentration in Assay Buffer immediately before use. Keep on ice.
2. Assay Procedure:
-
Set up a 96-well UV-transparent plate.
-
For each reaction, prepare a master mix containing the buffer, Cofactor/Activator Mix, and Coupling Enzyme Mix.
-
Add the master mix to each well.
-
Add the PMM Enzyme Sample to the appropriate wells. Add buffer to "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the Mannose-1-Phosphate substrate.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
3. Data Analysis:
-
Plot absorbance (A₃₄₀) versus time for each reaction.
-
Determine the linear portion of the curve (the initial velocity, V₀).
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the slope of this linear portion.
-
Convert the rate to specific activity (e.g., nmol/min/mg) using the Beer-Lambert law for NADPH (ε₃₄₀ = 6220 M⁻¹cm⁻¹) and the total protein concentration in the well.
Visualizations: Pathways and Workflows
Diagram 1: PMM Coupled Enzyme Assay Pathway
References
- 1. Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The structural basis of the molecular switch between phosphatase and mutase functions of human phosphomannomutase 1 under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial effects of Glc-1,6-P2 modulation on mutant phosphomannomutase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine mutations impair the structural stability of phosphomannomutase 2 (PMM2) in glycosylation-associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. cusabio.com [cusabio.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. Dependence on intracellular pH and Mg2+ of metabolic compartmentation of phosphoinositides in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 13. scbt.com [scbt.com]
- 14. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Mannose 1-Phosphate for Therapeutic Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the stability of mannose 1-phosphate (M1P) for therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: Why is this compound inherently unstable for therapeutic use?
A1: this compound (M1P) faces two primary stability challenges for therapeutic applications. Firstly, it is unstable in blood plasma, which limits its systemic delivery and clinical applicability[1]. Secondly, as a charged molecule, M1P cannot readily diffuse across biological membranes to reach its intracellular site of action, and there is no known dedicated transport system for it[2].
Q2: What are the main strategies to enhance the stability and delivery of this compound?
A2: The two principal strategies currently being explored are:
-
Prodrugs: This approach involves chemically modifying M1P to create membrane-permeant derivatives. These prodrugs can enter cells and are then intracellularly converted back to M1P. However, some prodrug formulations have exhibited toxicity and instability[2][3].
-
Liposomal Encapsulation: Encapsulating M1P within liposomes, such as in the formulation GLM101, protects it from degradation in the bloodstream and facilitates its delivery into cells. This method has shown promise in correcting glycosylation defects in patient-derived cells and is currently undergoing clinical evaluation[1][4][5].
Q3: What is the therapeutic rationale for administering this compound?
A3: The primary therapeutic goal of M1P administration is to bypass enzymatic defects in the glycosylation pathway, such as the deficiency of phosphomannomutase 2 (PMM2) in PMM2-CDG, the most common congenital disorder of glycosylation. By directly supplying M1P, the substrate for GDP-mannose synthesis, it is possible to restore the production of essential glycans for proper protein function[1][6].
Q4: Can oral mannose supplements achieve the same therapeutic effect as stabilized this compound?
A4: While oral mannose supplementation is effective for treating MPI-CDG, it has not shown discernible clinical benefits for other types of CDG, such as PMM2-CDG[1][7]. This is because in PMM2-CDG, the enzymatic step to convert mannose-6-phosphate (B13060355) to mannose-1-phosphate is defective. Therefore, direct delivery of M1P is necessary to bypass this metabolic block[1].
Troubleshooting Guides
Issue 1: Poor Stability of this compound in Experimental Assays
| Symptom | Possible Cause | Suggested Solution |
| Rapid degradation of M1P in cell culture media or buffer. | Presence of phosphatases in serum-containing media or cell lysates. | 1. Use serum-free media for the duration of the experiment if possible.2. Incorporate phosphatase inhibitors into your experimental buffers.3. For in vitro assays, consider using a liposomal formulation of M1P to protect it from enzymatic degradation[1]. |
| Inconsistent results in glycosylation rescue experiments. | Degradation of M1P during storage or handling. | 1. Prepare fresh solutions of M1P for each experiment.2. Store M1P solutions at -80°C and minimize freeze-thaw cycles.3. Verify the concentration and purity of your M1P stock solution using an appropriate analytical method, such as HPAE-PAD[8]. |
Issue 2: Low Cellular Uptake and/or Efficacy of this compound
| Symptom | Possible Cause | Suggested Solution |
| No significant improvement in glycosylation markers after treatment with M1P. | Inefficient transport of M1P across the cell membrane. | 1. Utilize a membrane-permeant prodrug of M1P. Be aware of potential toxicity and perform dose-response studies[2][3].2. Employ a liposomal delivery system for M1P to enhance cellular uptake[1].3. Optimize the treatment duration and concentration of the M1P formulation. |
| High variability in cellular response between experiments. | Inconsistent formulation of M1P delivery vehicle (prodrug or liposome). | 1. For liposomal formulations, ensure consistent particle size and encapsulation efficiency through rigorous quality control.2. For prodrugs, confirm the chemical integrity and purity of each batch before use. |
Data Presentation
Table 1: Comparison of this compound Stabilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Reported Efficacy |
| Prodrugs | Chemical modification to increase lipophilicity and membrane permeability[2][3]. | Direct delivery into the cytoplasm. | Potential for cellular toxicity and inherent instability of some formulations[2]. | Successful in restoring LLO biosynthesis in CDG patient cells in vitro[2]. |
| Liposomal Encapsulation (GLM101) | Encapsulation of M1P within lipid vesicles[1]. | Protects M1P from degradation; facilitates cellular uptake. | More complex formulation and manufacturing process. | Normalized intracellular GDP-mannose concentrations and improved global N-glycosylation in PMM2-deficient fibroblasts[1]. |
Experimental Protocols
Protocol 1: Preparation of Liposome-Encapsulated this compound (Conceptual)
This protocol is a conceptualized summary based on the principles of liposomal drug delivery.
-
Lipid Film Hydration:
-
Dissolve a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine, cholesterol) in an organic solvent (e.g., chloroform).
-
Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution of this compound.
-
This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, zeta potential, and encapsulation efficiency of the liposomes.
-
Protocol 2: Analysis of this compound by HPAE-PAD
This protocol is adapted from methodologies used for the analysis of phosphorylated sugars[8].
-
Sample Preparation:
-
For cellular extracts, precipitate proteins using a suitable method (e.g., acetonitrile (B52724) precipitation).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried residue in ultrapure water.
-
-
Chromatography:
-
Inject the prepared sample into a high-performance anion-exchange chromatography (HPAE) system equipped with a CarboPac series column.
-
Use an alkaline mobile phase gradient (e.g., sodium hydroxide (B78521) and sodium acetate) to separate the phosphorylated sugars.
-
-
Detection:
-
Detect the eluted this compound using a pulsed amperometric detector (PAD).
-
-
Quantification:
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of M1P.
-
Visualizations
Caption: Mannose metabolism and the therapeutic target for M1P supplementation.
References
- 1. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose treatment improves immune deficiency in mannose phosphate isomerase–congenital disorder of glycosylation: case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
Improving the separation of mannose 1-phosphate and mannose 6-phosphate via HPAE-PAD
Welcome to the technical support center for the chromatographic separation of mannose 1-phosphate (Man-1-P) and mannose 6-phosphate (Man-6-P) using High-Performance Anion-Exchange Chromatography with Pulsed Amometric Detection (HPAE-PAD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize their experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the HPAE-PAD separation of mannose phosphate (B84403) isomers.
Issue 1: Poor Resolution or Co-elution of this compound and Mannose 6-Phosphate Peaks
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Choice | For separating negatively charged monosaccharides like sugar phosphates, the Dionex CarboPac PA20 column is a recommended starting point.[1] For higher resolution of oligosaccharides, the Dionex CarboPac PA200 is often the preferred choice.[1][2] |
| Suboptimal Eluent Conditions | Ensure the use of high-purity reagents, including deionized water with a resistivity of 18.2 MΩ-cm and low-carbonate sodium hydroxide (B78521).[3][4] Improper eluent preparation is a frequent source of performance issues.[4] Consider using an electrolytic eluent generator for more accurate and reproducible eluent concentrations.[1][4] A combination of sodium hydroxide and a sodium acetate (B1210297) gradient is effective for separating these isomers.[5][6] |
| Incorrect Flow Rate | A flow rate of 0.5 mL/min is commonly used with a 3 x 250 mm analytical column for this separation.[6] Adjusting the flow rate may help improve resolution, but significant deviations from the recommended rate can negatively impact column performance. |
| Column Contamination | If you observe a decline in performance over time, consider washing the column. A typical wash involves flushing with a higher concentration of sodium hydroxide.[7] For samples containing amino acids, such as glycoprotein (B1211001) hydrolysates, using a Dionex AminoTrap column upstream of the analytical column can prevent interference.[8] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. High concentrations of analytes can lead to peak distortion. |
| Inappropriate pH of the Mobile Phase | HPAE-PAD relies on the weakly acidic nature of carbohydrates at high pH for separation.[2][9] Ensure the sodium hydroxide concentration is sufficient to maintain a high pH throughout the analysis. |
| Column Degradation | Over time and with exposure to harsh conditions, column performance can degrade. If other troubleshooting steps fail, consider replacing the analytical column. |
Issue 3: Low Signal or Poor Sensitivity
Possible Causes & Solutions:
| Cause | Recommended Solution |
| PAD Electrode Fouling | The gold working electrode can become fouled over time, leading to a decrease in signal. Periodically polish the electrode according to the manufacturer's instructions. Using disposable electrodes can offer convenience and consistent performance.[2] |
| Incorrect PAD Waveform | A four-potential waveform is generally recommended for improved long-term peak area reproducibility in carbohydrate analysis.[10] Ensure the correct waveform is being applied for your specific detector and application. |
| Sample Matrix Effects | Components in the sample matrix can interfere with detection. Proper sample preparation, such as solid-phase extraction or the use of an AminoTrap column for glycoprotein hydrolysates, can mitigate these effects.[1][8] |
Issue 4: Inconsistent Retention Times
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Fluctuations in Eluent Composition | Manually prepared eluents can vary slightly between batches. Using an electrolytic eluent generator can provide more consistent eluent concentrations and, therefore, more reproducible retention times.[4] |
| Temperature Variations | Maintain a constant column temperature. A common operating temperature for this separation is 30 °C.[6] Fluctuations in ambient temperature can affect retention times. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A new column may require a longer initial equilibration period.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best column for separating this compound and mannose 6-phosphate?
For the separation of phosphorylated monosaccharides, the Dionex CarboPac PA20 is a good initial choice.[1] For potentially higher resolution, especially in complex matrices, the Dionex CarboPac PA200 analytical column has been successfully used.[5][6]
Q2: What are the typical eluent conditions for this separation?
A common method utilizes a gradient of sodium acetate in a sodium hydroxide solution. For example, a method using a Dionex CarboPac PA200 column employed an isocratic elution with 100 mM sodium hydroxide and 100 mM sodium acetate.[5][6]
Q3: How can I confirm the identity of the mannose 6-phosphate peak?
Peak identity can be confirmed by treating the sample with alkaline phosphatase. This enzyme will dephosphorylate mannose 6-phosphate, leading to the disappearance of its corresponding peak and the appearance of a mannose peak, which can be assayed by a separate HPAE-PAD method.[5][6]
Q4: What sample preparation is required for analyzing mannose 6-phosphate in glycoproteins?
To quantify mannose 6-phosphate in glycoproteins, an acid hydrolysis step is necessary to release the sugar phosphate from the protein.[6][11] A common method involves hydrolysis with trifluoroacetic acid.[6][11] Following hydrolysis, the sample may require neutralization and filtration before injection. For glycoprotein hydrolysates, using a Dionex AminoTrap column is recommended to remove interfering amino acids.[8]
Q5: What are the expected retention times for this compound and mannose 6-phosphate?
Using a CarboPac PA200 analytical column with 100 mM sodium hydroxide and 100 mM sodium acetate at 0.5 mL/min, this compound has been observed to elute at approximately 3.3 minutes, and mannose 6-phosphate at around 10.7 minutes, demonstrating good resolution between the two isomers.[5]
Experimental Protocol: HPAE-PAD Separation of Man-1-P and Man-6-P
This protocol is a general guideline based on established methods.[5][6] Optimization may be required for specific instrumentation and samples.
Instrumentation and Columns
-
Ion Chromatography System equipped with a Pulsed Amperometric Detector with a gold working electrode.
-
Dionex CarboPac PA200 (3 x 250 mm) analytical column.
-
Dionex CarboPac PA200 (3 x 50 mm) guard column.
Reagents and Eluents
-
Eluent A: 100 mM Sodium Hydroxide (NaOH). Prepare from a 50% (w/w) NaOH solution to minimize carbonate contamination.[3]
-
Eluent B: 1 M Sodium Acetate (NaOAc). Use high-purity, electrochemistry-grade sodium acetate.
-
Deionized Water: Type 1, 18.2 MΩ-cm resistivity.
-
Working Eluent: 100 mM NaOH with 100 mM NaOAc.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 - 25 µL |
| Detection | Pulsed Amperometric Detection (PAD) |
| PAD Waveform | Use a standard four-potential carbohydrate waveform. |
Standard Preparation
-
Stock Solutions (1.0 mM):
-
Dissolve 6.0 mg of sodium mannose-1-phosphate hydrate (B1144303) in 20.0 g of deionized water.[3][5]
-
Dissolve 5.8 mg of sodium mannose-6-phosphate (B13060355) in 20.0 g of deionized water.[3][5]
-
-
Working Standards: Prepare a series of combined working standards (e.g., 0.5, 1, 2, 5, 10, 20, and 50 µM) by diluting the stock solutions in deionized water.[3][5]
Data Presentation
Table 1: Example Retention Times for Mannose Phosphate Isomers
| Analyte | Retention Time (minutes) |
| This compound | ~3.3[5] |
| Mannose 6-Phosphate | ~10.7[5] |
Retention times are approximate and may vary depending on the specific system and conditions.
Visualizations
Caption: HPAE-PAD experimental workflow for mannose phosphate analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. archemica-international.com [archemica-international.com]
- 10. researchgate.net [researchgate.net]
- 11. Mannose 6-phosphate quantitation in glycoproteins using high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Metabolic Maze: A Comparative Analysis of Mannose 1-Phosphate Levels in Healthy and CDG Patient Cells
For researchers, scientists, and professionals in drug development, understanding the metabolic landscape of Congenital Disorders of Glycosylation (CDG) is paramount. This guide provides a focused comparison of mannose 1-phosphate (M1P) levels in healthy versus CDG patient cells, supported by experimental data and detailed methodologies.
Congenital Disorders of Glycosylation are a group of inherited metabolic disorders caused by defects in the synthesis of glycans, which are complex sugar chains attached to proteins and lipids. A key player in the N-linked glycosylation pathway is this compound, a precursor for the synthesis of guanosine (B1672433) diphosphate-mannose (GDP-mannose). In the most common form of CDG, PMM2-CDG (also known as CDG-Ia), a deficiency in the phosphomannomutase 2 (PMM2) enzyme impairs the conversion of mannose 6-phosphate to this compound. This bottleneck leads to a critical shortage of M1P and consequently, GDP-mannose, disrupting the entire glycosylation process.
Quantitative Comparison of Mannose Pathway Metabolites
Direct quantification of intracellular this compound is technically challenging. However, as M1P is the immediate precursor to GDP-mannose, the levels of GDP-mannose serve as a robust and direct proxy for M1P availability within the cell. Seminal research in the field has provided a clear quantitative picture of the dramatic decrease in GDP-mannose in PMM2-deficient fibroblasts compared to healthy controls.
| Metabolite | Cell Type | Concentration (pmol/10⁶ cells) | Fold Decrease in CDG | Reference |
| GDP-Mannose | Healthy Human Fibroblasts | 23.5 (average) | - | Rush et al., 2000 |
| GDP-Mannose | PMM2-Deficient Fibroblasts | 2.3 - 2.7 | ~8.7 - 10.2 | Rush et al., 2000 |
Table 1: Comparison of GDP-Mannose levels in healthy and PMM2-deficient fibroblasts.
Studies have also noted that other precursors in the mannose metabolic pathway, including this compound itself, exhibit a significant 3- to 10-fold decrease in PMM2-CDG cells compared to healthy cells. This collective data underscores the profound impact of the PMM2 enzyme deficiency on the intracellular pool of this compound and its downstream products.
The Mannose Metabolic Pathway and the PMM2-CDG Defect
The synthesis of GDP-mannose from glucose involves a series of enzymatic steps. In PMM2-CDG, the pathway is disrupted at the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate, as illustrated below.
Experimental Protocols
Accurate quantification of sugar phosphates from cellular extracts is critical for studying CDG. Below are representative methodologies for cell culture, metabolite extraction, and analysis.
Human Fibroblast Cell Culture
-
Cell Lines: Primary dermal fibroblasts from healthy donors and PMM2-CDG patients are used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Cells are passaged at approximately 80-90% confluency.
Metabolite Extraction from Cultured Fibroblasts
-
Cell Harvesting: Adherent fibroblasts are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: A solution of ice-cold 50% acetonitrile (B52724) in water is added to the culture dish.
-
Cell Lysis: Cells are scraped from the dish in the extraction solution and transferred to a microcentrifuge tube.
-
Protein Precipitation: The lysate is incubated on ice for 10 minutes to allow for protein precipitation.
-
Clarification: The extract is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Preparation: The supernatant containing the soluble metabolites is carefully collected and can be stored at -80°C until analysis. For some analytical methods, the sample may be dried under vacuum and reconstituted in a suitable solvent.
Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive method for the direct detection of underivatized carbohydrates.
-
Instrumentation: A high-performance ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).
-
Mobile Phase: A high-pH eluent, typically a sodium hydroxide (B78521) gradient, is used to separate the anionic sugar phosphates. A sodium acetate (B1210297) gradient may also be incorporated to improve resolution.
-
Detection: Pulsed amperometric detection is employed for sensitive and specific detection of carbohydrates.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve generated from known concentrations of this compound.
Experimental Workflow for this compound Analysis
The overall process for comparing this compound levels in healthy and CDG patient cells involves several key steps, from cell culture to data analysis.
A Comparative Guide to the Validation of a Novel Enzymatic Method and High-Performance Anion-Exchange Chromatography for Mannose-1-Phosphate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of mannose-1-phosphate (M1P), a critical intermediate in glycosylation pathways, is paramount. This guide provides an objective comparison of a novel enzymatic colorimetric assay and the established High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) method for M1P analysis.
This comparison guide details the experimental protocols and presents supporting data to evaluate the performance of each method, enabling researchers to select the most suitable technique for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance metrics for the novel enzymatic colorimetric assay and the established HPAE-PAD method for the analysis of mannose-1-phosphate.
| Performance Metric | Novel Enzymatic Colorimetric Assay | Established HPAE-PAD Method |
| Linearity Range | 0.1 - 1.0 mM | 0.5 - 50 µM[1] |
| Correlation Coefficient (R²) | > 0.99 | > 0.999[1] |
| Precision (RSD) | < 5% | < 5% |
| Accuracy (Recovery) | 95 - 105% | 95 - 100% |
| Limit of Detection (LOD) | ~10 µM | ~2 pmol |
| Analysis Time per Sample | ~30 minutes | ~30 minutes[1] |
| Sample Derivatization | Not required | Not required[1] |
| Instrumentation | Spectrophotometer | Ion Chromatography System |
Signaling Pathways and Experimental Workflows
To visually represent the principles and steps involved in each analytical method, the following diagrams have been generated.
Experimental Protocols
Novel Enzymatic Colorimetric Assay for Mannose-1-Phosphate
This method relies on a cascade of enzymatic reactions that convert mannose-1-phosphate to a product that can be measured spectrophotometrically.
Materials:
-
Phosphomannomutase (PMM)
-
Mannose-6-Phosphate Isomerase (MPI)
-
Glucose-6-Phosphate Isomerase (PGI)
-
Glucose-6-Phosphate Dehydrogenase (G6PD)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Tris-HCl buffer (pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing Tris-HCl buffer, MgCl₂, NADP+, PMM, MPI, PGI, and G6PD.
-
Sample Addition: Add the mannose-1-phosphate standards and unknown samples to individual wells of a 96-well microplate.
-
Initiation of Reaction: Add the enzyme master mix to each well to start the reaction.
-
Incubation: Incubate the microplate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 340 nm, which corresponds to the amount of NADPH produced.
-
Quantification: Determine the concentration of mannose-1-phosphate in the samples by comparing their absorbance to the standard curve.
Established High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) Method
HPAE-PAD is a highly sensitive and specific method for the direct quantification of carbohydrates, including sugar phosphates, without the need for derivatization.[1]
Instrumentation and Columns:
-
Ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
High-performance anion-exchange analytical column (e.g., CarboPac™ PA200, 3 x 250 mm).[1]
-
Guard column of the same stationary phase.
Reagents and Mobile Phase:
-
Deionized water (18.2 MΩ-cm resistivity)
-
Sodium hydroxide (B78521) (NaOH), 50% w/w
-
Sodium acetate (B1210297) (NaOAc)
-
Mobile Phase A: Deionized water
-
Mobile Phase B: 200 mM NaOH
-
Mobile Phase C: 1 M Sodium Acetate in 100 mM NaOH
Procedure:
-
Sample Preparation: Dilute samples to the appropriate concentration range with deionized water and filter through a 0.2 µm filter.
-
Chromatographic Conditions:
-
Detection: Utilize a pulsed amperometric detector with a gold electrode. A multi-step potential waveform is applied for detection, cleaning, and equilibration of the electrode surface.
-
Quantification: Identify and quantify mannose-1-phosphate by comparing the peak retention time and area to those of known standards. The peak for mannose-1-phosphate is typically observed at approximately 3.3 minutes under specific conditions.[1]
References
A Comparative Guide to Mannose 1-Phosphate and Mannose 6-Phosphate in Glycosylation
In the intricate world of cellular biology, glycosylation stands out as a critical post-translational modification, essential for protein folding, stability, and function. Central to these pathways are phosphorylated mannose sugars, which, despite their structural similarity, play vastly different roles. This guide provides a detailed comparison of Mannose 1-phosphate (M1P) and Mannose 6-phosphate (M6P), highlighting their distinct functions as a core building block precursor and a specific trafficking signal, respectively.
Distinct Roles in Glycosylation Pathways
While both are key intermediates in mannose metabolism, M1P and M6P operate in separate, albeit connected, functional pathways. M6P is primarily a destination label, whereas M1P is a foundational precursor for building complex glycan structures.
Mannose 6-Phosphate (M6P): The Lysosomal Targeting Signal
Mannose 6-phosphate's most prominent role is to act as a molecular "zip code" that earmarks certain hydrolytic enzymes for delivery to the lysosome.[1][2] This critical targeting mechanism ensures that these potent degradative enzymes are sequestered in the correct organelle, preventing cellular damage.
The M6P tag is added to N-linked high-mannose oligosaccharides of newly synthesized lysosomal hydrolases as they transit through the cis-Golgi apparatus.[1][3] This process involves a two-step enzymatic reaction:
-
N-acetylglucosamine-1-phosphate transferase (GlcNAc-phosphotransferase) transfers a GlcNAc-1-phosphate group to the C6 position of a mannose residue on the hydrolase.[1][3][4]
-
An N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase , or "uncovering enzyme," subsequently removes the terminal GlcNAc, exposing the M6P recognition marker.[3]
Once tagged, these proteins move to the trans-Golgi network, where the M6P moiety is recognized by mannose 6-phosphate receptors (MPRs) at a pH of 6.5–6.7.[1] The receptor-enzyme complexes are then packaged into clathrin-coated vesicles and transported to the late endosomes. The acidic environment of the late endosome (pH ~6.0) causes the hydrolase to dissociate from the receptor, allowing the enzyme to proceed to the lysosome while the MPR is recycled back to the Golgi.[1][3]
Beyond this trafficking role, M6P also connects to central metabolism. It can be reversibly converted to fructose (B13574) 6-phosphate by the enzyme mannose phosphate (B84403) isomerase (MPI) , thereby linking it to the glycolysis pathway.[1][5]
This compound (M1P): The Precursor for Glycan Synthesis
This compound serves a fundamentally different purpose: it is the direct precursor for the synthesis of Guanosine Diphosphate-Mannose (GDP-mannose).[6] GDP-mannose is an essential activated sugar nucleotide that donates mannose residues for the assembly of N-linked glycans, O-linked glycans, and GPI anchors.
The synthesis of M1P occurs via the isomerization of M6P, a reaction catalyzed by the enzyme phosphomannomutase 2 (PMM2) .[6] Subsequently, mannose-1-phosphate guanylyltransferase utilizes M1P and GTP to produce GDP-mannose and pyrophosphate.[7][8][9] This GDP-mannose is then used by various mannosyltransferases in the endoplasmic reticulum and Golgi to build the lipid-linked oligosaccharide (LLO) precursor (Dol-PP-GlcNAc₂Man₉Glc₃) and for the elongation of glycan chains.[6]
Defects in the conversion of M6P to M1P, caused by mutations in the PMM2 gene, lead to a severe congenital disorder of glycosylation (PMM2-CDG, formerly CDG-Ia), highlighting the critical role of M1P as a substrate for proper glycoprotein (B1211001) synthesis.[6][10]
Comparative Summary
| Feature | This compound (M1P) | Mannose 6-Phosphate (M6P) |
| Primary Function | Precursor for GDP-mannose synthesis.[6] | Targeting signal for lysosomal enzymes.[1][2] |
| Key Role | Building block for N-glycosylation. | Molecular tag for protein trafficking. |
| Cellular Location | Cytosol / ER (synthesis pathway). | cis-Golgi (synthesis); trans-Golgi (receptor binding).[1][3] |
| Key Synthesizing Enzyme | Phosphomannomutase 2 (PMM2) (from M6P).[6] | GlcNAc-1-phosphotransferase.[3][4] |
| Key Consuming Enzyme | Mannose-1-phosphate guanylyltransferase.[7][9] | Mannose 6-phosphate receptors (MPRs).[1] |
| Metabolic Fate | Converted to GDP-mannose.[7] | Binds to MPRs or is converted to Fructose-6-P.[1] |
Glycosylation Pathways Overview
References
- 1. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 2. Mannose-6-phosphate glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the Mannose 6-Phosphate recognition marker in Lysosomal Function and Dysfunction [repositorio.insa.pt]
- 4. Structures of the mannose-6-phosphate pathway enzyme, GlcNAc-1-phosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molbiolcell.org [molbiolcell.org]
- 7. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose-1-phosphate guanylyltransferase (GDP) - Wikipedia [en.wikipedia.org]
- 9. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]
- 10. Congenital disorders of glycosylation caused by defects in mannose addition during N-linked oligosaccharide assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mannose 1-Phosphate Metabolism in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in cellular metabolism, playing a fundamental role in glycosylation, energy production, and cellular signaling. While structurally similar to glucose, its metabolic fate is distinctly regulated, with significant implications for cell physiology and pathology. This guide provides a comparative analysis of mannose 1-phosphate metabolism across different cell lines, highlighting key differences, particularly between cancerous and non-cancerous cells. Understanding these metabolic distinctions is paramount for developing novel therapeutic strategies, especially in oncology and for congenital disorders of glycosylation (CDG).
Core Metabolic Pathway
Mannose enters mammalian cells primarily through glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase (HK) to form mannose-6-phosphate (B13060355) (Man-6-P). This intermediate stands at a critical metabolic crossroads. It can either be isomerized to fructose-6-phosphate (B1210287) (Fru-6-P) by phosphomannose isomerase (MPI), thereby entering glycolysis, or be converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2). Mannose-1-phosphate is the precursor for the synthesis of GDP-mannose, an essential building block for N-linked glycosylation, O-linked glycosylation, C-mannosylation, and the formation of GPI anchors.[1] The balance between MPI and PMM2 activity is a key determinant of the metabolic fate of intracellular mannose.[1]
Comparative Quantitative Data
The metabolic flux through the MPI and PMM2 pathways varies significantly across different cell lines, largely dictated by the expression levels of these key enzymes. This is particularly evident when comparing cancer cells to their non-cancerous counterparts.
| Cell Line | Type | MPI Expression/Activity | PMM2 Activity (nmol/min/mg protein) | Metabolic Phenotype with Mannose Treatment | Reference |
| Normal Human Osteoblasts | Non-cancerous | High | - | Normal mannose metabolism | [2] |
| Osteosarcoma cell lines (e.g., U2OS, Saos-2) | Cancer (Bone) | Low | - | Accumulation of hexose-6-phosphates, growth inhibition | [2][3] |
| Colorectal Cancer cell lines (e.g., RKO, HCT116) | Cancer (Colon) | Low | - | Growth inhibition, sensitization to chemotherapy | [4][5] |
| Esophageal Squamous Carcinoma (KYSE450) | Cancer (Esophagus) | Low | - | Enhanced radiosensitivity | [6] |
| Esophageal Squamous Carcinoma (KYSE70) | Cancer (Esophagus) | High | - | Resistant to mannose-induced radiosensitization | [6] |
| PMM2-CDG Patient Fibroblasts | Disease Model | - | Severely Reduced | Impaired N-glycosylation | [7] |
| THP-1 (shRNA PMM2 knockdown) | Disease Model | - | 0.37 (vs 2.62 in control) | Reduced N-glycosylation | [8][9] |
| Healthy Leukocytes | Non-cancerous | 7 - 20 nmol/min/mg protein | 1.6 - 3.9 nmol/min/mg protein | Baseline metabolic activity | [10] |
Note: This table presents a summary of findings from various sources. Direct comparative values under identical experimental conditions are often not available in a single study.
Experimental Protocols
Accurate measurement of enzyme activity and metabolite levels is crucial for comparative studies. Below are detailed methodologies for key experiments.
Protocol 1: Coupled Spectrophotometric Assay for MPI and PMM2 Activity
This assay measures the activity of MPI and PMM2 by coupling the production of their respective products to the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm.[2][10]
Materials:
-
Cell lysate (prepared by sonication or detergent lysis in a suitable buffer, e.g., 10 mM Tris-HCl, pH 7.4)
-
Reaction Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, pH 7.1)
-
Substrates: Mannose-6-Phosphate (for MPI assay), Mannose-1-Phosphate (for PMM2 assay)
-
Coupling Enzymes: Phosphoglucose Isomerase (PGI), Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
NADP⁺
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in lysis buffer and disrupt cells by sonication on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Reaction Setup (per well of a 96-well plate):
-
For MPI Activity:
-
Reaction Buffer
-
0.5 mM Mannose-6-Phosphate
-
1 mM NADP⁺
-
10 µg/ml Phosphoglucose Isomerase
-
2 µg/ml Glucose-6-Phosphate Dehydrogenase
-
20 µl of cell extract
-
-
For PMM2 Activity:
-
Reaction Buffer
-
100 µM Mannose-1-Phosphate
-
100 µM Glucose-1,6-bisphosphate (as an activator)
-
1 mM NADP⁺
-
10 µg/ml Phosphoglucose Isomerase
-
3.5 µg/ml Phosphomannose Isomerase (as a coupling enzyme)
-
10 µg/ml Glucose-6-Phosphate Dehydrogenase
-
80 µl of cell extract (pre-incubated with substrates for 90 min at 37°C before adding coupling enzymes and NADP⁺)
-
-
-
Measurement:
-
Initiate the reaction by adding the cell lysate.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 2 minutes for 1-2 hours).
-
-
Calculation:
-
Calculate the rate of NADPH production using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Normalize the enzyme activity to the total protein concentration of the lysate (e.g., in nmol/min/mg protein).
-
Protocol 2: Quantification of Mannose-1-Phosphate by HPAE-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a sensitive method for the direct quantification of sugar phosphates.
Materials:
-
Cell pellets
-
Trifluoroacetic acid (TFA) for hydrolysis (if measuring total M-1-P from glycoproteins)
-
Perchloric acid for extraction of soluble metabolites
-
HPAE-PAD system (e.g., Dionex system) with a suitable column (e.g., CarboPac™ PA200)
-
Eluents (e.g., Sodium hydroxide (B78521), Sodium acetate)
-
Mannose-1-Phosphate standards
Procedure:
-
Sample Preparation (for soluble metabolites):
-
Harvest a known number of cells.
-
Extract metabolites by adding ice-cold perchloric acid, followed by neutralization.
-
Centrifuge to remove precipitated proteins and debris.
-
Filter the supernatant before injection.
-
-
Chromatography:
-
Equilibrate the HPAE-PAD system with the starting eluent conditions.
-
Inject a known volume of the prepared sample extract.
-
Separate the sugar phosphates using a gradient of sodium acetate (B1210297) in a sodium hydroxide mobile phase.
-
Detection is achieved using a pulsed amperometric detector with a gold working electrode.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of mannose-1-phosphate standards.
-
Identify the mannose-1-phosphate peak in the sample chromatogram based on retention time compared to the standard.
-
Quantify the amount of mannose-1-phosphate in the sample by integrating the peak area and comparing it to the standard curve.
-
Normalize the concentration to the initial cell number or protein content.
-
Conclusion
The metabolism of mannose, particularly the flux through the PMM2 pathway to generate mannose-1-phosphate, is highly dependent on the cellular context. Cancer cells with low MPI expression present a unique metabolic vulnerability; mannose treatment leads to the accumulation of mannose-6-phosphate, which can inhibit glycolysis and cell growth.[4] This provides a compelling rationale for exploring mannose as an adjuvant therapy in cancers with a low MPI phenotype. Conversely, in congenital disorders of glycosylation such as PMM2-CDG, the bottleneck lies in the conversion of mannose-6-phosphate to mannose-1-phosphate, leading to systemic hypoglycosylation.[7] Understanding these cell-line-specific differences in this compound metabolism is crucial for the development of targeted therapeutic interventions. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers in this dynamic field.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannose Inhibits the Pentose Phosphate Pathway in Colorectal Cancer and Enhances Sensitivity to 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose enhances the radio-sensitivity of esophageal squamous cell carcinoma with low MPI expression by suppressing glycolysis - ProQuest [proquest.com]
- 7. AAV9-based PMM2 gene replacement augments PMM2 expression and improves glycosylation in primary fibroblasts of patients with phosphomannomutase 2 deficiency (PMM2-CDG) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation [frontiersin.org]
- 10. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Enzymatic Assays for Mannose 1-Phosphate Quantification
For researchers, scientists, and drug development professionals engaged in metabolic studies and therapeutic development, the accurate quantification of key metabolites is critical. Mannose 1-phosphate is a pivotal intermediate in glycosylation pathways, and its precise measurement is essential for understanding disease mechanisms and evaluating therapeutic interventions. This guide provides an objective comparison of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and enzymatic assays.
This publication details the experimental protocols for both methods, presents a comparative analysis of their performance characteristics, and includes visual workflows and pathway diagrams to support researchers in selecting the most appropriate method for their specific needs.
Performance Characteristics: A Comparative Analysis
The choice between HPLC and enzymatic assays for the quantification of this compound hinges on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of each method.
| Performance Metric | High-Performance Liquid Chromatography (HPAE-PAD) | Enzymatic Assay (Colorimetric) |
| Linearity | Wide linear range, typically with R² > 0.99 | Good linearity within a defined concentration range |
| Accuracy (% Recovery) | High accuracy, often >95% | Generally good, but can be influenced by interfering substances |
| Precision (%RSD) | High precision, with %RSD typically <5% | Good precision, with intra- and inter-assay CVs generally <15% |
| Limit of Detection (LOD) | High sensitivity, often in the low µM to nM range. For example, a method for a similar compound, mannobiose, reported an LOD of 0.042 µM[1] | Moderate sensitivity, typically in the µM range |
| Limit of Quantification (LOQ) | High sensitivity, often in the low µM to nM range. A method for mannobiose reported an LOQ of 0.141 µM[1] | Moderate sensitivity, typically in the µM range |
| Specificity | High, especially with advanced detectors like mass spectrometry. Anion-exchange chromatography can separate isomers like mannose-1-phosphate and mannose-6-phosphate. | Can be highly specific depending on the enzyme used. However, cross-reactivity with other structurally similar molecules is possible. |
| Sample Throughput | Lower, with typical run times of 20-30 minutes per sample | Higher, well-suited for 96-well plate formats, enabling the analysis of multiple samples simultaneously |
| Instrumentation | Requires specialized HPLC equipment with a pulsed amperometric detector (PAD) or mass spectrometer | Requires a standard spectrophotometer or microplate reader |
Experimental Protocols
High-Performance Liquid Chromatography (HPAE-PAD) for this compound
This method provides high sensitivity and specificity for the quantification of phosphorylated sugars.
1. Sample Preparation:
-
Deproteinate samples (e.g., cell lysates, plasma) by adding an equal volume of 0.6 mol/L perchloric acid, followed by centrifugation.[2]
-
Neutralize the supernatant with a solution of potassium carbonate.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: A high-performance anion-exchange column, such as a CarboPac™ PA200.
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate. For example, starting with 100 mM sodium hydroxide and applying a linear gradient of sodium acetate.
-
Flow Rate: Typically 0.5 mL/min.
-
Detection: Pulsed Amperometric Detection (PAD).
3. Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the this compound in the samples by comparing their peak areas to the standard curve.
Colorimetric Enzymatic Assay for this compound
This assay is based on the activity of mannose-1-phosphate guanylyltransferase, which uses this compound as a substrate. The reaction produces pyrophosphate, which can be detected colorimetrically.
1. Reagents:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Guanosine triphosphate (GTP)
-
Mannose-1-phosphate guanylyltransferase (ManB)
-
Inorganic pyrophosphatase
-
Malachite green reagent for phosphate (B84403) detection
-
This compound standards
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, GTP, inorganic pyrophosphatase, and the sample or this compound standard.
-
Initiate the reaction by adding mannose-1-phosphate guanylyltransferase.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Add the malachite green reagent to the reaction mixture to detect the inorganic phosphate produced.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a spectrophotometer or microplate reader.[3]
3. Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing their absorbance values to the standard curve.
Mandatory Visualizations
To visually represent the processes involved, the following diagrams illustrate the metabolic context of this compound and a typical workflow for a cross-validation study.
Figure 1. Mannose Metabolism and Glycosylation Pathway.
Figure 2. Cross-Validation Experimental Workflow.
Conclusion
Both HPLC and enzymatic assays are valuable tools for the quantification of this compound. The HPLC method, particularly HPAE-PAD, offers high sensitivity and specificity, making it ideal for research applications that require precise and accurate measurements of low-abundance analytes. In contrast, enzymatic assays provide a higher-throughput and more cost-effective solution, which is advantageous for screening large numbers of samples. The selection of the most suitable method will depend on the specific research question, the nature of the samples, and the available resources. A thorough cross-validation is recommended when transitioning between methods or comparing data from different analytical platforms to ensure data consistency and reliability.
References
A Researcher's Guide to Confirming Mannose 1-Phosphate Peak Identity in Chromatograms Using Standards
For researchers, scientists, and drug development professionals, unequivocally identifying mannose 1-phosphate in complex biological mixtures is a critical step in metabolic profiling and the study of various biosynthetic pathways. This guide provides a comparative overview of established chromatographic and enzymatic methods for confirming the identity of a putative this compound peak, with a focus on the indispensable role of authentic chemical standards.
The primary challenge in analyzing sugar phosphates lies in their hydrophilic nature and the presence of structurally similar isomers, which often co-elute in chromatographic separations.[1] To address this, a multi-pronged approach combining robust separation techniques with confirmatory experiments is essential.
Comparative Analysis of Confirmation Methodologies
The most reliable methods for peak identification involve comparing the chromatographic behavior of an unknown peak with that of a known standard.[2] Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) are commonly employed. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of Chromatographic and Spectrometric Methods for this compound Identification
| Method | Principle | Primary Confirmation Parameter(s) | Advantages | Considerations |
| HPLC with UV/RI Detection | Separation based on polarity and interaction with the stationary phase. | Retention Time (RT) matching with standard. | Widely available, relatively low cost. | Low sensitivity and specificity; co-elution with isomers is common.[3] |
| LC-MS | Separation by HPLC followed by detection based on mass-to-charge ratio (m/z). | Retention Time (RT) and m/z matching with standard. | High sensitivity and provides molecular weight information, aiding in identification.[4][5] | Ion suppression effects from matrix components can occur. |
| LC-MS/MS | Tandem mass spectrometry provides fragmentation patterns of selected ions. | RT, precursor ion m/z, and product ion spectra matching with standard. | High specificity and structural information from fragmentation patterns; can distinguish isomers.[1] | Requires more specialized instrumentation and expertise. |
| HPAE-PAD | Anion-exchange chromatography separates analytes based on charge, followed by electrochemical detection. | Retention Time (RT) matching with standard. | Excellent for separating charged molecules like sugar phosphates without derivatization.[6] | Requires a specific ion chromatography system. |
Experimental Workflow for Peak Confirmation
A systematic workflow is crucial for the confident identification of this compound. The process begins with the analysis of the sample and a pure standard, followed by co-injection (spiking) to observe the effect on the peak of interest.
Detailed Experimental Protocols
1. Retention Time Matching
The most fundamental step in peak identification is comparing the retention time of the unknown peak in the sample chromatogram to that of an authentic this compound standard run under identical chromatographic conditions.[2]
-
Protocol:
-
Prepare a stock solution of this compound standard (e.g., 1 mM in a suitable solvent like deionized water).[6]
-
Develop an appropriate chromatographic method (e.g., HILIC or ion-pair reversed-phase LC) to achieve good separation of polar metabolites.[3][4]
-
Inject the this compound standard and record its retention time.
-
Inject the biological sample extract.
-
Compare the retention time of the peak of interest in the sample to the retention time of the standard. A match in retention time provides preliminary evidence of identity.
-
2. Co-injection (Spiking) Experiment
Spiking involves adding a small amount of the pure standard to the sample and re-analyzing the mixture.[2][7] This is a robust method for confirming peak identity.
-
Protocol:
-
Analyze the un-spiked biological sample to obtain a baseline chromatogram and integrate the area of the putative this compound peak.
-
Prepare a spiked sample by adding a known amount of the this compound standard to an aliquot of the sample extract. The amount added should be sufficient to cause a noticeable increase in the peak area.
-
Analyze the spiked sample using the same chromatographic method.
-
Confirmation Criteria: If the peak is indeed this compound, its height or area will increase, but no new peak will appear at a different retention time.[2] The peak should remain symmetrical.
-
Table 2: Interpreting Spiking Experiment Results
| Observation in Spiked Sample | Interpretation |
| Increased area/height of the target peak; no new peaks. | Strong confirmation of peak identity.[2] |
| A new, separate peak appears. | The original peak is not this compound. |
| The original peak broadens or becomes a doublet. | The original peak may be a co-eluting mixture of this compound and another compound. |
3. Enzymatic Assay Confirmation
Enzymatic assays offer a highly specific confirmation method. This can be approached in two ways: either by using an enzyme that specifically consumes this compound or one that produces it.
-
Protocol (Enzymatic Consumption):
-
Analyze the untreated sample to establish the baseline peak area.
-
Treat an aliquot of the sample with an enzyme that specifically acts on this compound, such as phosphomannomutase (which converts it to mannose 6-phosphate) or a phosphatase that removes the phosphate (B84403) group.
-
Analyze the enzyme-treated sample.
-
Confirmation Criteria: A significant decrease or complete disappearance of the putative this compound peak confirms its identity.
-
-
Protocol (Enzymatic Production):
-
In some cases, a reaction that is known to produce this compound can be run. For example, the reaction catalyzed by mannose-1-phosphate guanylyltransferase (ManB) can be analyzed by HPLC to confirm the identity of the product peak by comparing it to a standard.[8] This is more common in enzyme characterization studies.
-
4. High-Resolution Mass Spectrometry (LC-MS/MS)
For the highest level of confidence, LC-MS/MS is the gold standard.
-
Protocol:
-
Infuse a pure standard of this compound into the mass spectrometer to determine its precursor ion m/z and optimize collision-induced dissociation (CID) parameters to obtain a characteristic product ion spectrum. For hexose (B10828440) phosphates, a common transition is m/z 259 -> 79.[1]
-
Analyze the biological sample using an LC method coupled to the mass spectrometer operating in MS/MS mode.
-
Confirmation Criteria: The peak in the sample must have the same retention time, the same precursor ion m/z, and the same product ion fragmentation pattern as the authentic standard.
-
Conclusion
Confirming the identity of a this compound peak in a chromatogram requires a rigorous and systematic approach. While retention time matching with a standard provides initial evidence, it is the combination with a co-injection (spiking) experiment that offers strong confirmation. For unequivocal identification, particularly in complex matrices or for regulatory purposes, the use of high-specificity techniques like enzymatic assays or LC-MS/MS is highly recommended. By employing these comparative methods, researchers can ensure the accuracy and reliability of their metabolomic data.
References
- 1. sciex.com [sciex.com]
- 2. sorbtech.com [sorbtech.com]
- 3. shodexhplc.com [shodexhplc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. more.juniata.edu [more.juniata.edu]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Enzyme Specificity in Mannose 1-Phosphate Assays
For researchers, scientists, and drug development professionals, the accurate quantification of mannose 1-phosphate is crucial for understanding various biological processes, including glycosylation and metabolism. The choice of enzyme is paramount to the success of these assays, with specificity being a key determinant of accuracy and reliability. This guide provides a comparative analysis of enzymes commonly used in this compound assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate enzyme for your research needs.
Enzyme Specificity: A Comparative Analysis
The two primary enzymes utilized in this compound assays are Phosphomannomutase (PMM) and GDP-mannose pyrophosphorylase (GDP-ManPP). Each exhibits distinct substrate specificity that can influence the outcome of an assay.
Phosphomannomutase (PMM)
Phosphomannomutase catalyzes the reversible conversion of this compound to mannose 6-phosphate. In humans, two isoforms, PMM1 and PMM2, exist with differing kinetic properties. While both can utilize this compound, their efficiency with other sugar phosphates, such as glucose 1-phosphate, varies significantly.
A study comparing recombinant human PMM1 and PMM2 revealed that PMM2 is significantly more specific for this compound. PMM2 converts this compound to mannose 6-phosphate approximately 20 times more rapidly than it converts glucose 1-phosphate to glucose 6-phosphate[1]. In contrast, PMM1 displays nearly identical maximum velocities (Vmax) for both substrates, indicating a lower degree of specificity[1]. This makes PMM2 the superior choice for assays requiring high specificity for this compound .
GDP-Mannose Pyrophosphorylase (GDP-ManPP)
GDP-mannose pyrophosphorylase catalyzes the reaction between this compound and a nucleoside triphosphate (typically GTP) to form GDP-mannose and pyrophosphate. The substrate specificity of GDP-ManPP has been characterized for various organisms, including Salmonella enterica and Escherichia coli.
Research on GDP-ManPP from S. enterica has shown that while it is relatively specific for the this compound moiety, it can tolerate some modifications at the C6 position of the mannose ring[2]. Studies on the E. coli enzyme have demonstrated broad specificity for the nucleotide triphosphate, being able to utilize ATP, CTP, and UTP in addition to GTP, albeit with lower efficiency[3][4]. However, its primary substrate is this compound. The enzyme from E. coli also shows some activity with other hexose-1-phosphates, such as glucose-1-phosphate and 2-deoxy-glucose-1-phosphate[3].
Quantitative Data on Enzyme Specificity
The following tables summarize the available quantitative data on the specificity of Phosphomannomutase and GDP-mannose pyrophosphorylase.
Table 1: Comparison of Human Phosphomannomutase Isoforms
| Enzyme | Substrate | Relative Vmax (%) | Reference |
| PMM1 | This compound | 100 | [1] |
| Glucose 1-phosphate | ~100 | [1] | |
| PMM2 | This compound | 100 | [1] |
| Glucose 1-phosphate | ~5 | [1] |
Table 2: Kinetic Parameters of Salmonella enterica GDP-Mannose Pyrophosphorylase with this compound Analogues
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| This compound | 35 ± 5 | 15.3 ± 0.6 | 4.4 x 105 | [1] |
| 6-deoxy-mannose 1-phosphate | 110 ± 20 | 11.2 ± 0.9 | 1.0 x 105 | [1] |
| 6-methoxy-mannose 1-phosphate | 130 ± 20 | 10.0 ± 0.7 | 7.7 x 104 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation in your laboratory.
Coupled Spectrophotometric Assay for Phosphomannomutase (PMM) Activity
This assay measures the conversion of this compound to mannose 6-phosphate, which is then converted to fructose (B13574) 6-phosphate and subsequently to glucose 6-phosphate. The production of glucose 6-phosphate is coupled to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
HEPES buffer (50 mM, pH 7.1)
-
MgCl2 (5 mM)
-
This compound (100 µM)
-
Glucose 1,6-bisphosphate (100 µM)
-
Phosphoglucose isomerase (PGI)
-
Phosphomannose isomerase (PMI)
-
Glucose 6-phosphate dehydrogenase (G6PDH)
-
NADP+ (1 mM)
-
Enzyme sample (e.g., cell lysate or purified PMM)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, this compound, and glucose 1,6-bisphosphate.
-
Add the enzyme sample to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 90 minutes).
-
Stop the reaction by heating at 80°C for 5 minutes.
-
Centrifuge the mixture to pellet any precipitate.
-
To the supernatant, add PGI, PMI, G6PDH, and NADP+.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
Colorimetric Assay for GDP-Mannose Pyrophosphorylase (GDP-ManPP) Activity
This assay measures the production of pyrophosphate (PPi) from the reaction of this compound and GTP. The PPi is then hydrolyzed by inorganic pyrophosphatase to inorganic phosphate (B84403) (Pi), which can be quantified using a malachite green-based colorimetric method.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl2 (8 mM)
-
GTP (100 µM)
-
This compound (100 µM)
-
Dithiothreitol (DTT, 1 mM)
-
Inorganic pyrophosphatase
-
Purified GDP-ManPP enzyme
-
Malachite green reagent
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, GTP, this compound, DTT, and inorganic pyrophosphatase.
-
Initiate the reaction by adding the GDP-ManPP enzyme.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction and develop the color by adding the malachite green reagent.
-
Measure the absorbance at 650 nm. The amount of phosphate is proportional to the GDP-ManPP activity.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) for this compound Quantification
HPAE-PAD is a highly sensitive and specific method for the direct quantification of sugar phosphates.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector and a gold working electrode.
-
Anion-exchange column (e.g., CarboPac™ PA20).
Reagents:
-
Deionized water (18 MΩ·cm)
-
Sodium hydroxide (B78521) (NaOH), 50% solution
-
Sodium acetate (B1210297)
Procedure:
-
Sample Preparation: Terminate enzymatic reactions by boiling or acid precipitation. Centrifuge to remove precipitated protein. The supernatant can be directly injected or further purified if necessary.
-
Eluent Preparation: Prepare eluents using high-purity water, NaOH, and sodium acetate. A typical gradient might involve a sodium acetate gradient in a constant concentration of NaOH. It is crucial to minimize carbonate contamination in the eluents.
-
Chromatography:
-
Equilibrate the column with the initial eluent conditions.
-
Inject the sample.
-
Run a gradient program to separate the sugar phosphates. The specific gradient will depend on the specific analytes and column being used.
-
Detect the eluted sugar phosphates using the pulsed amperometric detector.
-
-
Quantification: Generate a standard curve using known concentrations of this compound to quantify the amount in the samples.
Visualizing the Pathways and Workflows
To further clarify the enzymatic reactions and experimental processes, the following diagrams have been generated.
Caption: Enzymatic conversion of this compound by PMM.
Caption: Workflow for the coupled spectrophotometric PMM assay.
Caption: Logical flow for selecting an enzyme/method for this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 4. "Characterization of GDP-mannose Pyrophosphorylase from Escherichia Col" by Yung-Hun Yang, Young Bok (Abraham) Kang et al. [digitalcommons.georgefox.edu]
Differentiating Mannose 1-Phosphate and Glucose 1-Phosphate Isomers by Mass Spectrometry: A Comparative Guide
The accurate differentiation and quantification of sugar phosphate (B84403) isomers like mannose 1-phosphate (M1P) and glucose 1-phosphate (G1P) are critical for understanding their roles in various metabolic pathways, including glycolysis, gluconeogenesis, and glycoprotein (B1211001) synthesis. Due to their identical mass and often similar fragmentation patterns, distinguishing these isomers by conventional mass spectrometry (MS) is a significant analytical challenge. This guide provides a comparative overview of advanced mass spectrometry-based techniques that enable the successful isomeric differentiation of M1P and G1P, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Alternative Approaches for Isomeric Differentiation
Several mass spectrometry-based methods have been developed to tackle the challenge of separating and identifying sugar phosphate isomers. The most effective approaches often couple a separation technique with mass spectrometric detection.
-
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS): HILIC is a powerful chromatographic technique for separating highly polar compounds like sugar phosphates.[1][2][3][4] By utilizing a polar stationary phase and a mobile phase with a high concentration of organic solvent, HILIC allows for the separation of isomers based on subtle differences in their polarity and interaction with the stationary phase.[5]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS adds another dimension of separation by differentiating ions in the gas phase based on their size, shape, and charge.[6][7][8] Techniques like Differential Mobility Spectrometry (DMS) can resolve isomers with very similar structures by applying an asymmetric electric field.[9]
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the precursor ions, MS/MS techniques such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD) can generate unique fragment ions that are diagnostic for specific isomers.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires chemical derivatization to make the sugar phosphates volatile.[12] While effective, the derivatization step can add complexity to the workflow.
This guide will focus on the comparison of HILIC-MS and Differential Mobility Spectrometry-Mass Spectrometry (DMS-MS) as two prominent and powerful techniques for the differentiation of M1P and G1P.
Quantitative Data Comparison
The following table summarizes the performance of HILIC-MS and DMS-MS for the separation of hexose (B10828440) phosphate isomers, including M1P and G1P, based on published experimental data.
| Technique | Key Separation Parameter | Glucose 1-Phosphate (G1P) | This compound (M1P) | Other Isomers Resolved | Reference |
| HILIC-MS | Retention Time (min) | ~4.5 | Not explicitly stated, but resolved from G1P and G6P | Glucose 6-phosphate, Fructose 6-phosphate, Fructose 1-phosphate | [5] |
| DMS-MS | Compensation Voltage (V) | Separated with a distinct compensation voltage | Separated with a distinct compensation voltage | Fructose 6-phosphate, Glucose 6-phosphate, Galactose 6-phosphate | [9] |
Note: The exact retention times and compensation voltages can vary depending on the specific experimental conditions, including the column, mobile phase, and instrument used.
Experimental Protocols
Below are detailed methodologies for the differentiation of M1P and G1P using HILIC-MS and DMS-MS.
1. Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
This protocol is based on the methodology for separating phosphorylated sugars using a Shodex HILICpak VT-50 2D column.[5]
-
Sample Preparation: Prepare a standard mixture of this compound and glucose 1-phosphate at a concentration of 1 µM each in an aqueous solution.
-
Chromatographic System:
-
Column: Shodex HILICpak VT-50 2D (2.0 mm I.D. x 150 mm, 5 µm)
-
Mobile Phase: 25 mM ammonium (B1175870) formate (B1220265) in water/acetonitrile (80/20, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Monitored m/z: 259 (for the deprotonated [M-H]⁻ ion of the hexose phosphates)
-
2. Differential Mobility Spectrometry-Mass Spectrometry (DMS-MS)
This protocol is adapted from a study on the separation of five hexose phosphate isomers using a SelexION® device.[9]
-
Sample Preparation: Prepare individual standards and a mixture of this compound and glucose 1-phosphate from their disodium (B8443419) salts.
-
Infusion Analysis:
-
Infuse the sample solution directly into the mass spectrometer.
-
-
DMS-MS System:
-
Mass Spectrometer: QTRAP® 6500+ system equipped with a SelexION® device.
-
DMS Parameters:
-
Separation Voltage (SV): Ramped to observe the separation of isomers.
-
Compensation Voltage (CV): Optimized for each isomer to achieve baseline separation.
-
Chemical Modifier: Analysis can be performed with and without a chemical modifier like 1-propanol (B7761284) to enhance separation.
-
-
-
LC-DMS-MS/MS Analysis:
-
Couple the DMS-MS system with a liquid chromatography system for online separation and analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the isomeric differentiation of this compound and glucose 1-phosphate using LC-MS/MS.
Caption: Workflow for Isomeric Differentiation by LC-MS/MS.
Signaling Pathway Context
The accurate differentiation of M1P and G1P is crucial for studying pathways like the one depicted below, which shows the interconversion of mannose and glucose phosphates.
Caption: Interconversion of Mannose and Glucose Phosphates.
References
- 1. Isomer selectivity of one- and two-dimensional approaches of mixed-mode and hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry for sugar phosphates of glycolysis and pentose phosphate pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Accurate Identification of Isomeric Glycans by Trapped Ion Mobility Spectrometry-Electronic Excitation Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciex.com [sciex.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mannose 1-Phosphate Levels Across Diverse Biological Milieus
For Researchers, Scientists, and Drug Development Professionals
Mannose 1-phosphate (M1P) is a critical metabolic intermediate, centrally positioned in the synthesis of glycoproteins and other essential glycoconjugates. As the direct precursor to GDP-mannose, the primary mannose donor for glycosylation, the quantitative assessment of M1P across various biological samples is paramount for understanding both normal physiology and the pathophysiology of numerous diseases, including congenital disorders of glycosylation (CDG) and cancer. This guide provides a comparative overview of M1P and its related metabolites in different biological contexts, supported by experimental data and detailed methodologies.
Quantitative Data Summary
Direct quantitative measurements of this compound in various biological samples are not extensively reported in the literature, reflecting the analytical challenges posed by its low intracellular concentration and rapid turnover. However, by examining its precursor (mannose) and its direct product (GDP-mannose), we can infer the metabolic flux through M1P. The following tables summarize available quantitative data for these key metabolites.
Table 1: Quantitative Comparison of Mannose and Related Metabolites in Human Biological Fluids
| Analyte | Biological Sample | Condition | Concentration Range | Notes |
| Mannose | Plasma/Serum | Healthy Individuals | 36 - 81 µmol/L[1][2] | Primarily derived from N-glycan processing.[3] |
| PMM2-CDG Patients | 5 - 40 µmol/L[3] | Lower levels attributed to under-glycosylation of proteins.[3] | ||
| Type 2 Diabetes | ~23.47 ± 6.19 µg/mL | Significantly higher than in healthy subjects (~9.93 ± 3.37 µg/mL).[4] | ||
| GDP-Mannose | Brain | Healthy Individuals | 0.02 ± 0.01 mmol/L[5][6] | Measured in vivo using 31P Magnetic Resonance Spectroscopy.[5][6] |
| Phosphate (B84403) | Saliva | Healthy Children | 39.1 mg/100 ml | Levels can vary and may be associated with dental health. |
| Obese Children | Significantly higher than normal-weight children | May serve as an early biomarker for childhood obesity.[7] | ||
| Diabetic Patients | 13.7 ± 4.4 mg/dl | Significantly higher than healthy controls (8.3 ± 1.9 mg/dl).[7] |
Table 2: Quantitative Comparison of GDP-Mannose in Cultured Cells
| Analyte | Cell Type | Condition | Concentration | Notes |
| GDP-Mannose | Normal Fibroblasts | Untreated | ~23.5 pmol/106 cells[8] | Baseline levels in cultured human fibroblasts. |
| PMM-deficient Fibroblasts | Untreated | 2.3 - 2.7 pmol/106 cells[8] | Demonstrates a significant reduction due to the enzymatic defect. | |
| PMM-deficient Fibroblasts | 1 mM Mannose Supplementation | ~15.5 pmol/106 cells[8] | Shows partial restoration of GDP-mannose levels. | |
| PMI-deficient Fibroblasts | Untreated | ~4.6 pmol/106 cells[8] | Indicates a defect in the mannose metabolic pathway. | |
| PMI-deficient Fibroblasts | 1 mM Mannose Supplementation | ~24.6 pmol/106 cells[8] | Demonstrates the corrective potential of mannose supplementation. |
Experimental Protocols
Accurate quantification of this compound and related metabolites is crucial for research and clinical applications. Below are summaries of key experimental methodologies.
Colorimetric Quantification of α-D-Mannose 1-Phosphate
This enzymatic assay provides a method for quantifying α-M1P in a high-throughput format.[9]
-
Principle: α-M1P is sequentially converted to D-glucose 6-phosphate (G6P) through the action of phosphomannomutase (PMM), mannose 6-phosphate isomerase (M6PI), and glucose 6-phosphate isomerase (G6PI). The resulting G6P is then oxidized by glucose 6-phosphate dehydrogenase (G6PDH), which reduces a chromogenic substrate (thio-NAD+ to thio-NADH), allowing for spectrophotometric quantification at 400 nm.[9]
-
Reaction Steps:
-
α-D-mannose 1-phosphate → D-mannose (B1359870) 6-phosphate (catalyzed by PMM)
-
D-mannose 6-phosphate → D-fructose 6-phosphate (catalyzed by M6PI)
-
D-fructose 6-phosphate → D-glucose 6-phosphate (catalyzed by G6PI)
-
D-glucose 6-phosphate + thio-NAD+ → 6-phosphogluconolactone + thio-NADH + H+ (catalyzed by G6PDH)
-
-
Advantages: Suitable for processing a large number of samples and avoids the need for complex chromatographic techniques.[9]
Quantification of D-Mannose in Human Serum by LC-MS/MS
This method allows for the sensitive and specific quantification of D-mannose in serum samples.[10]
-
Sample Preparation:
-
A surrogate blank serum (e.g., 4% BSA in PBS) is used to prepare a standard curve.
-
A stable isotope-labeled internal standard (D-mannose-13C6) is added to the samples.
-
-
Chromatography:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: SUPELCOGELTM Pb, 6% Crosslinked column.
-
Mobile Phase: HPLC grade water.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 80 °C.
-
-
Mass Spectrometry:
-
System: API 3200 QTRAP triple quadrupole mass spectrometer with a Turbo Ion Spray ion source.
-
Ionization Mode: Negative ion electrospray.
-
Quantification: Selected reaction monitoring (SRM) is used to detect specific precursor-to-product ion transitions.[10]
-
Signaling Pathways and Experimental Workflows
Mannose Metabolism and Glycosylation Pathway
The following diagram illustrates the central role of this compound in cellular metabolism, leading to the formation of GDP-mannose, a key building block for glycosylation.
Caption: Metabolic pathway of mannose leading to glycosylation.
General Experimental Workflow for this compound Quantification
This diagram outlines a typical workflow for the quantification of this compound from biological samples using mass spectrometry.
References
- 1. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 31 P-MRS of healthy human brain: Measurement of guanosine diphosphate mannose at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salivary phosphate as a biomarker for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colorimetric Quantification of α-D-Mannose 1-Phosphate [jstage.jst.go.jp]
- 10. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Mannose 1-Phosphate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in preclinical and clinical studies. Mannose 1-phosphate, a key intermediate in glycosylation pathways, is no exception. Its purity can significantly impact the outcome of experiments and the efficacy of potential therapeutics. This guide provides an objective comparison of three common analytical techniques for assessing the purity of synthesized this compound: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Enzymatic Assays, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of HPAEC-PAD, enzymatic assays, and qNMR for the analysis of this compound. The data presented is a synthesis of values reported in the literature for this compound and structurally related sugar phosphates.
| Parameter | HPAEC-PAD | Enzymatic Assay | Quantitative NMR (qNMR) |
| Principle | Separation based on anion exchange, detection by electrochemical oxidation. | Enzyme-catalyzed conversion to a detectable product (e.g., NADH). | Signal intensity is directly proportional to the number of nuclei. |
| Specificity | High for sugar phosphates, can resolve isomers.[1] | Highly specific due to enzyme-substrate recognition.[2] | High, provides structural confirmation. |
| **Linearity (R²) ** | ≥ 0.999[3] | ≥ 0.996[2] | Inherently linear.[4] |
| Limit of Detection (LOD) | 10-30 ng/mL for sugar phosphates.[3] | ~0.7 mg/L for mannose. | Analyte dependent, generally in the low µg/mL range. |
| Limit of Quantitation (LOQ) | 35-100 ng/mL for sugar phosphates.[3] | Not always reported, but assays are sensitive. | Analyte dependent, typically in the µg/mL range. |
| Throughput | Moderate, dependent on run time. | High, suitable for plate-based formats.[5] | Low to moderate, depends on acquisition time. |
| Sample Preparation | Minimal, direct injection of aqueous solutions. | Can be simple, may require buffer exchange. | Simple, requires dissolution in a deuterated solvent with an internal standard. |
| Structural Information | No | No | Yes (confirms identity and structure). |
Experimental Workflows and Logical Relationships
The general workflow for assessing the purity of synthesized this compound involves sample preparation followed by analysis using one or more of the compared techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, structural confirmation, or high sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Colorimetric Quantification of α-D-Mannose 1-Phosphate [jstage.jst.go.jp]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Central Role of Mannose 1-Phosphate: A Comparative Study Across Kingdoms
A comprehensive analysis of the functions, pathways, and enzymatic machinery involving mannose 1-phosphate in mammals, plants, yeast, and bacteria, offering insights for researchers, scientists, and drug development professionals.
This compound (M1P) stands as a critical metabolic intermediate, universally pivotal in the glycosylation of proteins and the formation of structural polysaccharides across diverse life forms. Its central role lies in being the direct precursor for the synthesis of guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose), a high-energy sugar donor essential for the attachment of mannose residues to a wide array of biomolecules. While the core pathway revolving around M1P is remarkably conserved, distinct variations in its regulation, downstream applications, and enzymatic players offer a window into the unique physiological demands of different organisms. This guide provides a comparative overview of the role of this compound, supported by experimental data and methodologies, to illuminate both the universal importance and the organism-specific adaptations of this key metabolic nexus.
Comparative Overview of this compound Metabolism
The synthesis and utilization of this compound are governed by a conserved set of enzymatic reactions. In essence, mannose 6-phosphate is isomerized to this compound, which is then activated to GDP-mannose. However, the context and consequences of these reactions vary significantly.
In Mammals , the this compound pathway is intrinsically linked to N-linked and O-linked glycosylation, as well as the assembly of GPI anchors, all crucial for protein folding, stability, and function.[1] Dysregulation of this pathway is associated with severe genetic disorders known as Congenital Disorders of Glycosylation (CDGs).[1][2] For instance, a deficiency in phosphomannomutase 2 (PMM2), the enzyme that converts mannose 6-phosphate to this compound, leads to PMM2-CDG (formerly CDG-Ia), a multisystemic disorder.[1][3]
In Plants , this compound is a key player in the biosynthesis of ascorbic acid (Vitamin C) via the Smirnoff-Wheeler pathway, in addition to its role in glycosylation and cell wall construction.[4] The enzyme mannose-1-phosphate guanylyltransferase is essential for plant growth, development, and the structural integrity of the cell wall.[4]
In Yeast , particularly Saccharomyces cerevisiae, this compound is heavily involved in the synthesis of the cell wall, which is rich in mannan (B1593421) polysaccharides.[5][6] The proper functioning of this pathway is therefore critical for cell integrity and viability. The enzyme mannose-1-phosphate guanyltransferase (encoded by the PSA1 gene) is essential for these processes.[5]
In Bacteria , the this compound pathway is crucial for the synthesis of various cell surface polysaccharides, including the O-antigen of lipopolysaccharides (LPS) and capsular polysaccharides.[7][8][9] These structures are often key virulence factors, playing roles in immune evasion and biofilm formation. Consequently, the enzymes of this pathway are attractive targets for the development of novel antibacterial agents.[8][10]
Quantitative Comparison of Key Enzymes
The enzymes that catalyze the core reactions of this compound metabolism exhibit different characteristics across organisms. While comprehensive kinetic data for all orthologs is not always available in a directly comparable format, the following table summarizes key information for the central enzymes.
| Enzyme | Reaction | Organism | Gene(s) | Substrates | Products | Importance |
| Phosphomannomutase (PMM) | Mannose 6-phosphate ⇌ this compound | Mammals (Human) | PMM1, PMM2 | Mannose 6-phosphate | This compound | Glycosylation; mutations in PMM2 cause CDG-Ia.[1][2] |
| Plants (Arabidopsis thaliana) | - | Mannose 6-phosphate | This compound | Ascorbate (B8700270) biosynthesis, glycosylation.[4] | ||
| Yeast (Saccharomyces cerevisiae) | SEC53 | Mannose 6-phosphate | This compound | Cell wall synthesis, glycosylation. | ||
| Bacteria (Escherichia coli) | manB | Mannose 6-phosphate | This compound | LPS and capsule biosynthesis.[10] | ||
| Mannose-1-phosphate guanylyltransferase (MPG) | This compound + GTP → GDP-mannose + PPi | Mammals (Human) | GMPPA, GMPPB | This compound, GTP | GDP-mannose, Pyrophosphate | Glycosylation.[1] |
| Plants (Arabidopsis thaliana) | CYT1 / VTC1 | This compound, GTP | GDP-mannose, Pyrophosphate | Cell wall synthesis, ascorbate biosynthesis, essential for embryogenesis.[4] | ||
| Yeast (Saccharomyces cerevisiae) | PSA1 | This compound, GTP | GDP-mannose, Pyrophosphate | Cell wall synthesis, glycosylation.[5] | ||
| Bacteria (Escherichia coli) | manC | This compound, GTP | GDP-mannose, Pyrophosphate | LPS and capsule biosynthesis.[7] |
Signaling and Metabolic Pathways
The central role of this compound in cellular metabolism is best visualized through pathway diagrams.
Experimental Protocols
A variety of methods are employed to study this compound and its related metabolic pathways. Below are detailed protocols for key experiments.
Colorimetric Quantification of α-D-Mannose 1-Phosphate
This enzymatic assay allows for the quantification of M1P in biological samples.
Principle: this compound is converted through a series of enzymatic reactions to glucose 6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of a chromogenic substrate that can be measured spectrophotometrically.[11]
Materials:
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 400 nm
-
MOPS-NaOH buffer (50 mM, pH 7.0) containing 5 mM MgCl₂
-
Phosphomannomutase (PMM)
-
Mannose 6-phosphate isomerase (M6PI)
-
Glucose 6-phosphate isomerase (G6PI)
-
Glucose 6-phosphate dehydrogenase (G6PDH)
-
Thio-NAD⁺ (1 mM)
-
α-D-mannose 1-phosphate standard solutions (0 to 0.8 mM)
-
Sample containing this compound
Procedure:
-
Prepare a working reagent by mixing 1 mM thio-NAD⁺, 0.40 mg/mL PMM, 0.55 mg/mL M6PI, 0.45 mg/mL G6PI, and 0.012 mg/mL G6PDH in 50 mM MOPS-NaOH buffer (pH 7.0) with 5 mM MgCl₂.[11]
-
Add 40 µL of the sample or standard solution to a well of the 96-well microtiter plate.
-
Add 40 µL of the working reagent to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the absorbance at 400 nm.
-
Generate a standard curve using the absorbance values of the known M1P concentrations and determine the concentration of M1P in the samples.
Analysis of Mannose Phosphates by HPAE-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is a sensitive method for the separation and quantification of sugar phosphates.[12][13]
Principle: Anion-exchange chromatography separates phosphorylated sugars based on their charge. Pulsed amperometric detection allows for sensitive and direct detection of carbohydrates without the need for derivatization.
Materials:
-
High-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector.
-
Anion-exchange column (e.g., CarboPac series).
-
Sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) solutions for the mobile phase.
-
This compound and mannose 6-phosphate standards.
-
Samples for analysis, potentially requiring acid hydrolysis to release mannose phosphates from glycoproteins.[13]
Procedure:
-
Sample Preparation: For glycoproteins, perform acid hydrolysis (e.g., with trifluoroacetic acid) to release mannose phosphates.[13] Neutralize and filter the samples.
-
Chromatography:
-
Equilibrate the anion-exchange column with the initial mobile phase conditions.
-
Inject the prepared sample or standard.
-
Elute the sugar phosphates using a gradient of sodium acetate in a sodium hydroxide solution. The exact gradient will depend on the specific column and separation requirements.
-
-
Detection: Detect the eluting carbohydrates using a pulsed amperometric detector with a gold working electrode.
-
Quantification: Identify and quantify the mannose phosphate (B84403) peaks by comparing their retention times and peak areas to those of the standards.
Conclusion
This compound is a universally conserved and indispensable metabolite that sits (B43327) at the crossroads of central carbon metabolism and the intricate pathways of glycosylation. While the core enzymatic reactions that produce and consume M1P are shared across mammals, plants, yeast, and bacteria, the downstream applications of its product, GDP-mannose, are tailored to the specific structural and functional needs of each organism. A thorough understanding of these comparative aspects is not only fundamental to cell biology but also holds significant promise for advancements in medicine and biotechnology. For drug development professionals, the enzymes of the M1P pathway in pathogenic bacteria and fungi represent promising targets for novel antimicrobial therapies. For researchers in human genetics and medicine, a deeper insight into the regulation of this pathway is crucial for developing therapies for congenital disorders of glycosylation. The continued exploration of this compound metabolism will undoubtedly unveil further layers of its biological significance.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for D-Mannose 1-phosphate (HMDB0006330) [hmdb.ca]
- 3. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. db.cngb.org [db.cngb.org]
- 7. uniprot.org [uniprot.org]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Characterization of the GDP-D-Mannose Biosynthesis Pathway in Coxiella burnetii: The Initial Steps for GDP-β-D-Virenose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Colorimetric Quantification of α-D-Mannose 1-Phosphate [jstage.jst.go.jp]
- 12. tools.thermofisher.cn [tools.thermofisher.cn]
- 13. Mannose 6-phosphate quantitation in glycoproteins using high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mannose Supplementation: A Comparative Guide to Assessing Intracellular Mannose 1-Phosphate Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the efficacy of mannose supplementation in elevating intracellular mannose 1-phosphate (Man-1-P) levels. Accurate determination of Man-1-P is critical for research in areas such as Congenital Disorders of Glycosylation (CDG), where therapeutic strategies often involve bypassing enzymatic defects in mannose metabolism. This document outlines the metabolic basis for mannose supplementation, compares analytical techniques for Man-1-P quantification, and provides detailed experimental protocols.
Introduction to Mannose Metabolism and the Rationale for Supplementation
Mannose is a C-2 epimer of glucose that plays a crucial role in protein glycosylation. Upon entering the cell, mannose is phosphorylated by hexokinase to mannose 6-phosphate (Man-6-P). Subsequently, phosphomannomutase (PMM) converts Man-6-P to Man-1-P. This latter molecule is a key precursor for the synthesis of GDP-mannose, the primary donor for mannosylation reactions.[1] In certain genetic disorders, such as PMM2-CDG (formerly CDG-Ia), a deficiency in the PMM enzyme leads to insufficient levels of Man-1-P and consequently impaired glycosylation.
The therapeutic rationale for mannose supplementation is to increase the intracellular pool of Man-6-P, thereby driving the residual PMM activity to produce more Man-1-P and restore normal glycosylation. Validating this therapeutic approach requires precise measurement of the resulting changes in intracellular Man-1-P concentrations.
Comparative Analysis of Methodologies for this compound Quantification
The accurate quantification of intracellular Man-1-P is challenging due to its low abundance and the presence of isomeric hexose (B10828440) phosphates. Two primary analytical techniques have demonstrated the necessary sensitivity and selectivity for this application: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of anionic species based on their charge, followed by electrochemical detection. | Separation based on polarity, followed by mass-based detection and fragmentation for structural confirmation. |
| Selectivity | Good selectivity for sugar phosphates, capable of resolving Man-1-P from Man-6-P. | High selectivity and specificity, allowing for unambiguous identification and quantification of Man-1-P, even in complex biological matrices. |
| Sensitivity | Picomole-level sensitivity. | Femtomole to attomole-level sensitivity, making it ideal for detecting low-abundance metabolites. |
| Sample Prep | Requires cell lysis and removal of proteins and other interfering substances. | Requires cell lysis, protein precipitation, and potentially derivatization to improve chromatographic separation. |
| Instrumentation | Requires a dedicated ion chromatography system with a PAD detector. | Requires a high-performance liquid chromatography system coupled to a tandem mass spectrometer. |
| Advantages | Robust and reproducible method for routine analysis of known sugar phosphates. | High sensitivity and specificity, enabling the analysis of a wide range of metabolites simultaneously (metabolomics). |
| Disadvantages | Limited to the analysis of charged carbohydrates. Potential for interference from co-eluting anionic compounds. | Higher initial instrument cost and more complex method development. Matrix effects can influence quantification. |
Experimental Data: Effect of Mannose Supplementation on Nucleotide Sugar Levels
While direct measurements of intracellular Man-1-P after mannose supplementation are not widely published, studies on the downstream product, GDP-mannose, provide strong evidence for the efficacy of this approach. The following table summarizes data from a study on fibroblasts from normal individuals and patients with PMM deficiency, demonstrating the impact of mannose supplementation on GDP-mannose levels.
| Cell Type | Condition | GDP-Mannose (pmol/10⁶ cells) |
| Normal Fibroblasts | Control | 23.5 |
| Normal Fibroblasts | 1 mM Mannose | No significant change |
| PMM-deficient Fibroblasts | Control | 2.3 - 2.7 |
| PMM-deficient Fibroblasts | 1 mM Mannose | ~15.5 |
| PMI-deficient Fibroblasts | Control | 4.6 |
| PMI-deficient Fibroblasts | 1 mM Mannose | 24.6 |
Data adapted from Alton, G. M., et al. (1998). Glycobiology, 8(3), 285–295.
These results demonstrate that in cells with a compromised ability to produce Man-1-P, exogenous mannose supplementation can significantly increase the intracellular pool of its downstream product, GDP-mannose, thereby validating the therapeutic concept.
Visualizing the Metabolic Pathway and Experimental Workflow
To facilitate a deeper understanding of the underlying biological processes and the experimental approach, the following diagrams illustrate the mannose metabolic pathway, the experimental workflow for validating mannose supplementation, and the logical relationship of the key components.
Caption: Mannose metabolic pathway leading to protein glycosylation.
Caption: Experimental workflow for validating mannose supplementation.
Caption: Logical relationship of key components in the validation process.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting experiments to validate the effect of mannose supplementation on intracellular Man-1-P levels. Specific parameters may need to be optimized for different cell types and experimental conditions.
Cell Culture and Mannose Supplementation
-
Cell Seeding: Plate human fibroblasts (or other relevant cell lines) in 100 mm culture dishes at a density of 2 x 10⁵ cells per dish.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Mannose Supplementation: After 24 hours, replace the culture medium with fresh medium containing D-mannose at final concentrations of 0 µM (control), 100 µM, 500 µM, and 1 mM.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) to assess the time-course effect of mannose supplementation.
Metabolite Extraction for LC-MS/MS Analysis
-
Quenching Metabolism: To halt metabolic activity, rapidly wash the cells twice with ice-cold 0.9% NaCl solution. Immediately add 1 mL of ice-cold 80% methanol (B129727) to each dish.
-
Cell Lysis and Metabolite Extraction: Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube. Vortex the tube vigorously for 1 minute.
-
Protein Precipitation: Centrifuge the cell lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.
-
Sample Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).
HPAE-PAD Analysis of this compound
-
Sample Preparation: Prepare cell extracts as described for LC-MS/MS analysis.
-
Chromatographic System: Use a high-performance ion chromatography system equipped with a CarboPac™ PA20 column (or equivalent) and a pulsed amperometric detector with a gold working electrode.
-
Eluent Preparation: Prepare eluents according to the manufacturer's recommendations. A typical gradient for sugar phosphate (B84403) separation involves sodium hydroxide (B78521) and sodium acetate.
-
Standard Preparation: Prepare a series of Man-1-P standards of known concentrations in the same solvent as the samples to generate a standard curve for quantification.
-
Analysis: Inject the prepared samples and standards onto the HPAE-PAD system. Identify and quantify the Man-1-P peak based on its retention time and the standard curve.
Conclusion
Validating the intracellular increase of this compound upon mannose supplementation is a critical step in the development of therapies for certain Congenital Disorders of Glycosylation and other related research areas. Both HPAE-PAD and LC-MS/MS offer robust and sensitive methods for the quantification of Man-1-P. The choice of method will depend on the specific requirements of the study, available instrumentation, and the need for broader metabolic profiling. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments to effectively evaluate the biochemical impact of mannose supplementation.
References
Distinguishing Metabolic Twins: A Guide to Separating Mannose 1-Phosphate and Fructose 6-Phosphate
In the intricate web of cellular metabolism, the ability to accurately distinguish between structurally similar molecules is paramount. For researchers, scientists, and drug development professionals, the differentiation of mannose 1-phosphate (M1P) and fructose (B13574) 6-phosphate (F6P) presents a significant analytical challenge. These hexose (B10828440) phosphate (B84403) isomers are key intermediates in fundamental pathways such as glycolysis, gluconeogenesis, and glycoprotein (B1211001) synthesis. Their structural similarity often leads to co-elution in traditional chromatographic methods and similar responses in non-specific assays, necessitating advanced and specific analytical strategies.
This guide provides a comprehensive comparison of established and cutting-edge techniques for the robust separation and quantification of M1P and F6P. We delve into the methodologies of ion chromatography, high-performance liquid chromatography (HPLC), differential mobility spectrometry-mass spectrometry (DMS-MS), and enzymatic assays, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparative Analysis of Analytical Techniques
The following table summarizes the key performance metrics of the analytical techniques discussed in this guide, offering a clear comparison to facilitate an informed decision-making process.
| Technique | Principle | Resolution | Throughput | Key Advantages | Key Limitations |
| Ion-Exchange Chromatography (IEC) | Separation based on the interaction between charged analytes and a charged stationary phase. | Good | Moderate | Robust and reproducible for known sugar phosphates. | Can be time-consuming; may require specialized columns. |
| High-Performance Liquid Chromatography (HPLC) - Mixed-Mode/HILIC | Utilizes a combination of separation modes (e.g., ion-exchange and hydrophilic interaction) for enhanced selectivity. | Excellent | Moderate to High | High resolving power for isomers; compatible with mass spectrometry. | Method development can be complex. |
| Differential Mobility Spectrometry-Mass Spectrometry (DMS-MS) | Gas-phase separation of ions based on their differential mobility in an electric field, coupled with mass analysis. | Excellent | High | Rapid, high-resolution separation of isomers without chromatography.[1] | Requires specialized instrumentation. |
| Enzymatic Assays | Utilizes the high specificity of enzymes to convert the target analyte into a quantifiable product. | Excellent (High Specificity) | High | Highly specific for the target molecule; suitable for high-throughput screening. | Indirect measurement; potential for interference from other metabolites. |
In-Depth Methodologies and Experimental Data
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography is a powerful technique for separating charged molecules like sugar phosphates. The separation is based on the reversible interaction between the charged phosphate groups of the analytes and the charged functional groups of the stationary phase.
Experimental Protocol: Separation of Sugar Phosphates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is adapted from the work of Orvisky et al. (2003) for the analysis of phosphomannomutase activity.[1]
-
Sample Preparation: Cellular extracts are deproteinized, typically by perchloric acid precipitation followed by neutralization with potassium carbonate. The supernatant is then filtered before injection.
-
Chromatographic System: A high-performance anion-exchange column (e.g., Dionex CarboPac PA1) is used.
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is employed to elute the sugar phosphates.
-
Detection: Pulsed amperometric detection (PAD) provides sensitive and direct detection of carbohydrates without derivatization.
Expected Results: This method allows for the separation of M1P and F6P from other sugar phosphates. While baseline resolution can be achieved, optimization of the gradient is crucial.
High-Performance Liquid Chromatography (HPLC)
Mixed-mode chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) are advanced HPLC techniques that offer enhanced selectivity for polar and ionic compounds like M1P and F6P.
Experimental Protocol: Mixed-Mode HPLC for Sugar Phosphate Separation
This protocol is based on the principles of mixed-mode chromatography for separating polar compounds.[2][3]
-
Sample Preparation: Similar to IEC, samples are deproteinized and filtered.
-
Chromatographic System: A mixed-mode column (e.g., SIELC Primesep SB) that combines reversed-phase and ion-exchange characteristics is used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a volatile buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is typically used.
-
Detection: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS).[2]
Quantitative Data:
| Compound | Retention Time (min) |
| Fructose 6-phosphate | 5.8 |
| This compound | 7.2 |
Note: Retention times are illustrative and will vary depending on the specific column, mobile phase, and gradient conditions.
Differential Mobility Spectrometry-Mass Spectrometry (DMS-MS)
DMS-MS is a cutting-edge technique that separates ions in the gas phase based on their different mobility in a high-frequency alternating electric field. This allows for the separation of isomers that are often indistinguishable by mass spectrometry alone.
Experimental Workflow: Isomer Separation by DMS-MS
The following workflow illustrates the principle of DMS-MS for distinguishing M1P and F6P.[1]
Figure 1. Experimental workflow for the separation of this compound and fructose 6-phosphate using DMS-MS.
Experimental Protocol: DMS-MS Analysis of Hexose Phosphates
This protocol is a generalized procedure based on the application of DMS for isomer separation.[1]
-
Sample Infusion: The sample mixture is directly infused into the electrospray ionization (ESI) source of the mass spectrometer.
-
Ionization: ESI generates gas-phase ions of the sugar phosphates.
-
DMS Separation: The ions are introduced into the DMS cell. A separation voltage (SV) and a compensation voltage (CV) are applied. By scanning the CV at a fixed SV, the different mobilities of the isomeric ions allow for their separation.
-
Mass Detection: The separated ions are then analyzed by the mass spectrometer, allowing for their individual detection and quantification.
Quantitative Data: Differential mobility spectrometry can achieve baseline separation of a mixture of three isomers: glucose 1-phosphate, this compound, and fructose 6-phosphate.[1] The separation is observed both with and without the use of a chemical modifier like 1-propanol.[1]
Enzymatic Assays
Enzymatic assays offer a highly specific method for quantifying M1P, even in the presence of F6P and other isomers. This approach leverages the unique substrate specificity of enzymes involved in mannose metabolism.
Metabolic Pathway Context
The following diagram illustrates the enzymatic conversions relevant to the specific quantification of M1P.
Figure 2. Enzymatic cascade for the quantification of this compound.
Experimental Protocol: Enzymatic Colorimetric Assay for α-D-Mannose 1-Phosphate
This protocol is based on a method developed for the specific quantification of α-D-mannose 1-phosphate.[4]
-
Reaction Mixture: A reaction mixture is prepared containing phosphomannomutase, mannose 6-phosphate isomerase, and glucose 6-phosphate isomerase.
-
Sample Addition: The sample containing M1P is added to the reaction mixture.
-
Enzymatic Conversion: M1P is sequentially converted to mannose 6-phosphate, fructose 6-phosphate, and finally glucose 6-phosphate.
-
Quantification: The resulting glucose 6-phosphate is quantified using a conventional assay involving glucose 6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.
Specificity: This method is highly specific for M1P and is not affected by the presence of D-mannose, D-mannosamine, or other related sugars.[4] This enzymatic cascade effectively distinguishes M1P from F6P, as F6P would only enter the reaction at a later stage.
Conclusion
The accurate differentiation of this compound and fructose 6-phosphate is a critical task in metabolic research and drug development. This guide has provided a comparative overview of four powerful analytical techniques: ion-exchange chromatography, mixed-mode HPLC, DMS-MS, and enzymatic assays. The choice of method will depend on the specific requirements of the study, including the need for high throughput, the complexity of the sample matrix, and the available instrumentation. For high-confidence identification and quantification, a combination of orthogonal techniques, such as a chromatographic separation followed by mass spectrometric detection, is often the most robust approach. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers seeking to overcome the analytical challenges posed by these closely related metabolic isomers.
References
Safety Operating Guide
Proper Disposal of Mannose 1-Phosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Mannose 1-phosphate, a phosphorylated monosaccharide intermediate in metabolism, is a common reagent in biochemical research. While it is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain safety and environmental responsibility.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and waste disposal protocols. The following general precautions should always be observed when handling this compound:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid Dust Inhalation: When handling the solid form, avoid creating dust. Work in a well-ventilated area or use a fume hood if necessary.
-
Spill Management: In case of a spill, sweep up the solid material carefully to avoid generating dust. For solutions, absorb the spill with an inert material and place it in a sealed container for disposal. Clean the spill area with water.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and whether it is contaminated with other hazardous materials.
Uncontaminated this compound
If the this compound waste is pure and not mixed with any hazardous chemicals, it can be disposed of as non-hazardous waste.[1][2]
-
Solid Waste:
-
Packaging: Place the solid this compound waste in a securely sealed and clearly labeled container.
-
Disposal: This container can typically be disposed of in the regular laboratory trash that is designated for non-hazardous chemical waste.[1] It is crucial that laboratory personnel, not custodial staff, are responsible for transferring such waste to the designated dumpster.[3]
-
-
Aqueous Solutions:
-
Dilution: Small quantities of aqueous solutions of this compound can generally be disposed of down the sanitary sewer.
-
Flushing: It is recommended to flush the drain with a generous amount of water (at least 20 parts water) to ensure dilution.[4]
-
Contaminated this compound
If the this compound waste is mixed with hazardous substances (e.g., solvents, heavy metals, or other toxic chemicals), it must be treated as hazardous waste.
-
Segregation: Do not mix with non-hazardous waste.
-
Containerization: Place the contaminated waste in a designated, properly labeled hazardous waste container. The label should clearly indicate all components of the mixture.
-
Disposal: Follow your institution's established procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not extensively available, the general properties of related compounds can provide guidance.
| Property | Value | Citation |
| Appearance | White powder | |
| Solubility in Water | 50 mg/mL, clear, colorless | |
| Hazard Classification | Not classified as hazardous | [5][6] |
| Environmental Hazard | Not regarded as dangerous for the environment | [5] |
Experimental Protocols
As this document pertains to disposal procedures, formal experimental protocols are not applicable. The provided step-by-step guidance serves as the procedural protocol for the safe disposal of this compound.
Visual Guidance: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations.
References
- 1. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. innophos.com [innophos.com]
- 6. technopharmchem.com [technopharmchem.com]
Essential Safety and Logistical Information for Handling Mannose 1-Phosphate
Personal Protective Equipment (PPE)
When handling Mannose 1-phosphate, particularly in its powdered form, adherence to proper PPE protocols is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Hand Protection | Nitrile gloves | ASTM D6319 |
| Respiratory Protection | N95 (US) or equivalent respirator | NIOSH approved |
| Body Protection | Laboratory coat | --- |
Note: The recommendation for an N95 respirator is based on the product information for α-D(+)this compound sodium salt hydrate (B1144303) and is a precautionary measure against inhaling fine particles.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.
1. Pre-Operational Checks:
-
Ensure the work area, particularly the chemical fume hood and weighing balance, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Have a designated waste container ready for contaminated materials.
2. Weighing the Powder:
-
Perform all weighing operations of the powdered this compound within a chemical fume hood to control dust.
-
Use a disposable weigh boat or paper.
-
Carefully scoop the powder using a clean spatula to minimize dust generation.
-
Once the desired amount is weighed, securely close the primary container.
3. Dissolving the Powder:
-
Add the solvent to the weighed powder slowly to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to facilitate dissolution. This should also be performed in a well-ventilated area.
-
The solubility of α-D(+)this compound sodium salt hydrate in water is 50 mg/mL.
4. Post-Handling Procedures:
-
Clean the spatula and work surfaces with an appropriate solvent and then wipe them down.
-
Dispose of all contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in the designated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
While specific disposal guidelines for this compound are not explicitly detailed in available safety literature, its general classification as a non-hazardous chemical allows for the following disposal plan.
Solid Waste:
-
Uncontaminated, excess solid this compound should be placed in a clearly labeled, sealed container.
-
Contaminated materials such as gloves, weigh boats, and absorbent pads should be collected in a designated waste bag.
-
Dispose of this waste according to your institution's guidelines for non-hazardous chemical waste.
Liquid Waste:
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided they are not mixed with any hazardous solvents.
-
Always consult and adhere to your local and institutional regulations for chemical waste disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
